molecular formula C8H10ClN5 B151602 (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride CAS No. 177595-28-7

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Cat. No.: B151602
CAS No.: 177595-28-7
M. Wt: 211.65 g/mol
InChI Key: AYGATWAUTLJNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride (CAS 177595-28-7) is a phenyltetrazole derivative of significant interest in medicinal chemistry as a versatile heterocyclic building block. This compound features a benzylamine group linked to a 2H-tetrazole ring, a bioisostere for carboxylic acids, which can profoundly influence the physicochemical properties of drug candidates. The primary research value of this chemical lies in its role as a core scaffold for the design and synthesis of novel antifungal agents. Scientific studies have synthesized a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives to investigate the effect of replacing the triazole moiety in Fluconazole with a tetrazole ring. These derivatives were evaluated for antifungal activity against key pathogens like Candida albicans and Aspergillus niger , and were subjected to molecular docking studies against the cytochrome P450 14α-sterol demethylase (1EA1) enzyme target. The mechanism of action for these analogues is similar to that of azole antifungals, involving the inhibition of lanosterol 14-α-demethylase. This inhibition blocks the biosynthesis of ergosterol, an essential component of the fungal cell membrane, ultimately leading to fungal cell death. With a molecular formula of C 8 H 10 ClN 5 and a molecular weight of 211.65 g/mol, this compound is a key intermediate for researchers exploring new therapeutic strategies to combat invasive fungal infections and address the growing challenge of antifungal resistance. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(2H-tetrazol-5-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.ClH/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;/h1-4H,5,9H2,(H,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGATWAUTLJNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NNN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177595-28-7
Record name [4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is a білий to off-white solid organic compound. It is characterized by a benzylamine core substituted with a tetrazole ring. The tetrazole group, being a bioisostere of a carboxylic acid, is a key feature in many pharmacologically active molecules, particularly in the class of angiotensin II receptor blockers.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 177595-28-7[3][4]
Molecular Formula C₈H₁₀ClN₅[3][4]
Molecular Weight 211.65 g/mol [4]
IUPAC Name (4-(2H-tetrazol-5-yl)phenyl)methanamine;hydrochlorideN/A
Physical Form Solid[5]
Melting Point Not available
Boiling Point Not available[4]
Solubility Not available
Purity Typically ≥97%[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from 4-(aminomethyl)benzonitrile. The key transformation is the [2+3] cycloaddition of an azide source to the nitrile group to form the tetrazole ring.[6][7]

General Synthesis Workflow

A plausible synthetic route involves the reaction of 4-(aminomethyl)benzonitrile with an azide salt, such as sodium azide, in the presence of a Lewis acid or an ammonium salt. The resulting (4-(2H-Tetrazol-5-yl)phenyl)methanamine is then treated with hydrochloric acid to yield the hydrochloride salt.

SynthesisWorkflow Start 4-(aminomethyl)benzonitrile Step1 [2+3] Cycloaddition (e.g., NaN3, Lewis Acid) Start->Step1 Intermediate (4-(2H-Tetrazol-5-yl)phenyl)methanamine Step1->Intermediate Step2 Acidification (HCl) Intermediate->Step2 End (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride Step2->End

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for tetrazole synthesis and has not been specifically reported for this compound.

Materials:

  • 4-(aminomethyl)benzonitrile

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl) or Zinc Chloride (ZnCl₂)

  • Toluene or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • Tetrazole Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(aminomethyl)benzonitrile (1 equivalent) in toluene or DMF. Add sodium azide (1.5-3 equivalents) and a catalyst such as triethylamine hydrochloride or zinc chloride (1-1.5 equivalents).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If using toluene, filter the mixture to remove insoluble salts. If using DMF, carefully quench the reaction with water and acidify with dilute HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-(2H-Tetrazol-5-yl)phenyl)methanamine.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethanol). Add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

Table 2: Analytical Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring, the methylene protons of the benzyl group, and the amine protons. The chemical shifts will be influenced by the tetrazole ring and the hydrochloride salt formation.
¹³C NMR Resonances for the carbon atoms of the phenyl ring, the methylene carbon, and the carbon atom of the tetrazole ring.
FT-IR Characteristic absorption bands for N-H stretching of the amine and tetrazole, C-H stretching of the aromatic and aliphatic groups, and C=N and N=N stretching of the tetrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the benzylamine and tetrazole moieties.

Biological Activity and Signaling Pathways

The structural similarity of this compound to known angiotensin II receptor blockers (ARBs) strongly suggests its potential as an antihypertensive agent.[8][9] The tetrazole ring acts as a bioisosteric replacement for the carboxylic acid group present in angiotensin II and many ARBs.[1]

Mechanism of Action: Angiotensin II Receptor Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[10] Angiotensin II, the primary effector of the RAS, binds to the angiotensin II type 1 (AT₁) receptor, a G protein-coupled receptor (GPCR).[4][11] This binding initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[12]

This compound is hypothesized to act as a competitive antagonist at the AT₁ receptor. By binding to the receptor, it blocks the binding of angiotensin II, thereby inhibiting its downstream effects and leading to a reduction in blood pressure.[8][13]

Angiotensin II Signaling Pathway

The binding of angiotensin II to the AT₁ receptor activates multiple downstream signaling pathways.

AngiotensinII_Signaling AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 Blocker (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride Blocker->AT1R PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Vasoconstriction, etc.) Ca2_release->Cellular_Response PKC->Cellular_Response

References

In-depth Technical Guide on (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride (CAS number 177595-28-7)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the biological activity, experimental protocols, and signaling pathways for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride (CAS 177595-28-7) is not publicly available. This document summarizes the available chemical information and its context within patent literature. The core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of biological pathways, cannot be fulfilled at this time due to the absence of published research.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 177595-28-7. It is a hydrochloride salt of a molecule containing a phenyl ring substituted with a methanamine group and a tetrazole ring.

PropertyValueSource
CAS Number 177595-28-7N/A
Molecular Formula C₈H₁₀ClN₅[1]
Molecular Weight 211.65 g/mol [1]
Synonyms [4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine hydrochlorideN/A
Appearance White solid (as reported in a patent)[1]
Melting Point 224.4-225.9 °C (as reported in a patent)[1]

Synthesis and Application in Patent Literature

Publicly available information on the synthesis of this compound is limited. However, its use as a chemical intermediate in the synthesis of more complex molecules is documented in patent literature.

One notable example is its use as a reactant in the international patent application WO2016/144704 A2. In this patent, the compound is used in an amide coupling reaction to synthesize a more complex molecule.

Exemplary Synthetic Use:

The following is a generalized representation of the reaction described in the patent literature where this compound is used as a building block.

G reactant1 Carboxylic Acid Derivative reagents Coupling Agents (e.g., HATU, DIEA) reactant1->reagents reactant2 (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride (CAS: 177595-28-7) reactant2->reagents product Amide Product reagents->product Amide Coupling

Caption: General workflow for the use of the title compound in amide synthesis.

Biological Activity and Mechanism of Action

As of the latest available information, there are no published scientific studies detailing the biological activity, pharmacological properties, or mechanism of action of this compound. While the tetrazole functional group is a known bioisostere for carboxylic acids and is present in numerous biologically active compounds, the specific activity of this particular molecule has not been characterized in the public domain.

A search of patent databases indicates that this compound is cited in numerous patents, suggesting its potential role as an intermediate in the synthesis of proprietary compounds under investigation by various research and development entities. However, the specific biological targets and any associated quantitative data (e.g., IC₅₀, Kᵢ, etc.) for the final compounds, let alone this intermediate, are not disclosed in the publicly accessible portions of these patents.

Conclusion for Researchers and Drug Development Professionals

This compound (CAS 177595-28-7) is a commercially available chemical intermediate. Its primary documented application is in the synthesis of more complex molecules, as evidenced by its citation in numerous patents.

For researchers and drug development professionals, this compound represents a potential building block for the synthesis of novel chemical entities. The presence of the tetrazole ring suggests its potential use in designing molecules that mimic carboxylic acids, which could be relevant for targeting a wide range of biological receptors and enzymes.

However, it is crucial to note the profound lack of publicly available data on the biological effects of this compound itself. Any investigation into its potential therapeutic applications would require extensive de novo screening and characterization. The information available is insufficient to provide a detailed technical guide on its core biological functions, experimental protocols, or to visualize any associated signaling pathways. Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide to (4-(2H-Tetrazol-5-yl)phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a phenyl ring substituted with a methanamine hydrochloride group and a tetrazole ring. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, a feature often utilized in medicinal chemistry to enhance metabolic stability and pharmacokinetic properties.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 177595-28-7[1][2]
Molecular Formula C₈H₁₀ClN₅[1]
Molecular Weight 211.66 g/mol [2]
Purity Typically ≥97%[1][2]
Synonyms 4-(2H-Tetrazol-5-yl)-benzenemethanamine hydrochlorideN/A
Storage Inert atmosphere, Room Temperature[1]
Structural Diagram

The molecular structure of this compound consists of a central benzene ring. A methanamine group (-CH₂NH₂) is attached to the fourth position of this ring, which is protonated in the hydrochloride salt form. At the first position of the benzene ring, a 5-substituted 2H-tetrazole ring is present. The tetrazole ring itself is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom.

Caption: Molecular Structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis likely proceeds in two main steps:

  • Formation of the Tetrazole Ring: Reaction of 4-(aminomethyl)benzonitrile with an azide source, such as sodium azide, in the presence of a Lewis acid or a proton source.

  • Formation of the Hydrochloride Salt: Treatment of the resulting amine with hydrochloric acid.

synthetic_pathway start 4-(aminomethyl)benzonitrile reagents1 + NaN₃ + Lewis Acid (e.g., ZnCl₂) or Proton Source (e.g., NH₄Cl) start->reagents1 intermediate (4-(2H-Tetrazol-5-yl)phenyl)methanamine reagents1->intermediate reagents2 + HCl intermediate->reagents2 product This compound reagents2->product

Caption: Proposed Synthetic Pathway.

General Experimental Protocol (Representative)

The following is a representative protocol based on the synthesis of similar tetrazole derivatives. This is not a validated protocol for the specific target compound and should be adapted and optimized.

Step 1: Synthesis of (4-(2H-Tetrazol-5-yl)phenyl)methanamine

  • To a solution of 4-(aminomethyl)benzonitrile (1 equivalent) in an appropriate solvent (e.g., DMF, toluene), add sodium azide (1.5-3 equivalents).

  • Add a catalyst, such as zinc chloride or ammonium chloride (1-1.5 equivalents).

  • Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding an acidic aqueous solution (e.g., dilute HCl) to neutralize any remaining azide and to protonate the product.

  • The product may precipitate from the solution or require extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified (4-(2H-Tetrazol-5-yl)phenyl)methanamine in a suitable solvent (e.g., ethanol, isopropanol).

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Characterization Data

Specific characterization data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound is not publicly available. Commercial suppliers of this compound state that such data is available upon request. For structurally similar compounds, the following characteristic signals would be expected:

  • ¹H NMR: Aromatic protons on the phenyl ring, a singlet for the methylene (-CH₂) protons, and a broad singlet for the amine (-NH₃⁺) protons.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the phenyl ring, the methylene carbon, and the carbon of the tetrazole ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amine salt, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the aromatic and tetrazole rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the free base form of the molecule.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound itself, the tetrazole moiety is present in numerous biologically active compounds. Tetrazole derivatives are known to exhibit a wide range of pharmacological activities, including:

  • Antihypertensive

  • Antifungal

  • Antibacterial

  • Anticancer

  • Anti-inflammatory

A study on a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives demonstrated antifungal activity against Candida albicans and Aspergillus niger.[3] This suggests that the title compound could be a candidate for further investigation as a potential antifungal agent.

The structural similarity of the tetrazole ring to the carboxylic acid group allows it to act as a bioisostere, potentially interacting with receptors and enzymes that recognize carboxylates. This makes compounds containing this moiety interesting for the development of new therapeutic agents.

Given its structure, this compound could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a chemical compound with a structure that suggests potential for biological activity, particularly in areas where tetrazole-containing molecules have shown promise. While detailed experimental data on its synthesis and specific biological functions are not widely published, its role as a potential synthetic intermediate and the known activities of related compounds make it a molecule of interest for further research and development in medicinal chemistry. Researchers are encouraged to obtain characterization data from commercial suppliers and to explore its potential in various biological assays.

References

physical and chemical characteristics of phenylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenylmethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of phenylmethanamine (also known as benzylamine) and its derivatives. Phenylmethanamine is a foundational structural motif in a vast array of biologically active compounds and serves as a versatile intermediate in organic synthesis. Understanding its physicochemical properties, reactivity, and the methodologies for their determination is critical for professionals in drug discovery, medicinal chemistry, and materials science.

Physicochemical Properties

The physical and chemical properties of phenylmethanamine and its derivatives dictate their behavior in both biological and chemical systems, influencing factors such as solubility, absorption, and reactivity.

Core Properties of Phenylmethanamine (Benzylamine)

Phenylmethanamine is a colorless to light yellow liquid at room temperature, possessing a characteristic ammonia-like odor.[1] It is a primary aralkylamine consisting of a benzyl group attached to an amine functional group.[2] Quantitative physical data for the parent compound are summarized in Table 1.

**Table 1: Physicochemical Properties of Phenylmethanamine (C₆H₅CH₂NH₂) **

PropertyValueSource(s)
Molecular Formula C₇H₉N[2]
Molar Mass 107.156 g·mol⁻¹[2]
Appearance Colorless to light yellow liquid[1][2]
Melting Point 10 °C (50 °F)[2]
Boiling Point 184-185 °C (363-365 °F)[2][3]
Density 0.981 g/mL at 25 °C[2][3]
pKa 9.33 at 25 °C[3]
Water Solubility Soluble / Miscible[3][4]
Other Solubilities Miscible with alcohol, ether, and acetone.[1][3]
Refractive Index (n20/D) 1.543[3]
Flash Point 65 °C (149 °F)[3]
Properties of Selected Phenylmethanamine Derivatives

The properties of phenylmethanamine derivatives can vary significantly based on the nature and position of substituents on the phenyl ring or the amine group. These modifications are strategically employed in drug design to modulate activity, selectivity, and pharmacokinetic profiles.

Table 2: Physicochemical Properties of Phenylmethanamine Derivatives

DerivativeMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
N-methyl-1-phenylmethanamine C₈H₁₁N121.18-24184-189N/A
(4-(Bromomethyl)phenyl)methanamine C₈H₁₀BrN200.08Not Available271.0 ± 20.0 (Predicted)8.97 ± 0.10

Sources: N-methyl-1-phenylmethanamine[5], (4-(Bromomethyl)phenyl)methanamine[6]

Chemical Reactivity and Synthetic Utility

The chemical behavior of phenylmethanamine derivatives is dominated by the nucleophilicity of the amine group and the potential for reactions on the benzyl substituent.

The primary amine is basic and readily reacts with acids to form benzylammonium salts.[4] It also participates in a variety of common organic reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form N-benzyl amides, a classic example being the Schotten-Baumann reaction.[4]

  • Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

  • Condensation: Reaction with aldehydes and ketones to yield imines (Schiff bases).[7][8]

Bifunctional derivatives, such as (4-(Bromomethyl)phenyl)methanamine, are particularly valuable in synthesis. They possess two distinct reactive sites: the nucleophilic primary amine and an electrophilic benzylic bromide, allowing for sequential and controlled chemical modifications.[9] This dual reactivity is a cornerstone of its use as a linker molecule in constructing complex chemical architectures.[10]

G cluster_amine Reactions at the Amine Group cluster_benzyl Reactions at the Benzylic Bromide amine Primary Amine (-NH2) amide Amide amine->amide Acylation (e.g., RCOCl) sec_amine Secondary Amine amine->sec_amine Alkylation (e.g., R'-X) imine Imine amine->imine Condensation (e.g., R'COR'') bromide Benzylic Bromide (-CH2Br) ether Ether bromide->ether O-Nucleophile (e.g., R-OH) thioether Thioether bromide->thioether S-Nucleophile (e.g., R-SH) alkylated C-Alkylated Product bromide->alkylated C-Nucleophile (e.g., Enolate) core (4-(Bromomethyl)phenyl)methanamine core->amine core->bromide

Caption: Dual reactivity of a bifunctional phenylmethanamine derivative.

Experimental Protocols for Characterization

Accurate determination of physicochemical properties is essential for compound identification, purity assessment, and predicting behavior.

Melting Point Determination

Objective: To determine the temperature range over which a solid phenylmethanamine derivative transitions to a liquid, which is a key indicator of purity.[11]

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, solid sample is finely ground. If the crystals are too large, they can be pulverized with a mortar and pestle.[11]

  • Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is inverted and tapped gently to pack the solid into the sealed end. This is repeated until a column of 2-3 mm of tightly packed sample is achieved.[6][12]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Approximate Determination: A rapid heating rate (10-20 °C/min) is used to find an approximate melting range.[6] This initial run is crucial for efficiency.[13]

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min through the expected range.[6][12]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of a liquid derivative equals the atmospheric pressure.

Methodology (Thiele Tube):

  • Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube (e.g., a Durham tube).[14]

  • Capillary Inversion: A standard melting point capillary tube is sealed at one end. The sealed tube is then dropped, open-end down, into the liquid sample.

  • Apparatus Setup: The small test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is placed in a Thiele tube containing high-boiling mineral oil.[14]

  • Heating: The side arm of the Thiele tube is heated gently with a microburner. This design ensures uniform heating of the oil via convection.[14]

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.

  • Data Recording: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.[14]

pKa Determination

Objective: To quantify the basicity of the amine functional group by determining the dissociation constant of its conjugate acid.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise, known concentration of the amine derivative is dissolved in deionized water or a suitable co-solvent.[15]

  • Apparatus Setup: The sample solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.[16]

  • Data Acquisition: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued well past the equivalence point.[15]

  • Data Analysis: The pH is plotted against the volume of titrant added, generating a titration curve. The pKa is the pH value at the half-equivalence point, where exactly half of the amine has been protonated.[15]

G prep 1. Sample Preparation (Known concentration of amine) setup 2. Apparatus Setup (pH electrode in sample) prep->setup titrate 3. Titration (Incremental addition of HCl) setup->titrate record 4. Data Acquisition (Record pH vs. volume) titrate->record analyze 5. Data Analysis (Plot titration curve) record->analyze pka Result: pKa (pH at half-equivalence point) analyze->pka

Caption: Experimental workflow for pKa determination by titration.

Synthetic Workflow: Protection and Deprotection

In multi-step syntheses, it is often necessary to temporarily "protect" the reactive amine group to prevent it from interfering with reactions at other sites on the molecule. This protection-deprotection sequence is a fundamental strategy in organic synthesis.

A common workflow involves:

  • Protection: The primary amine is converted into a less reactive functional group, such as a carbamate (e.g., Boc or Cbz) or an amide.

  • Modification: A chemical transformation is performed on another part of the molecule. For a bifunctional linker like (4-(Bromomethyl)phenyl)methanamine, this could be a nucleophilic substitution at the benzylic bromide position.[9]

  • Deprotection: The protecting group is removed under specific conditions to regenerate the free primary amine.[17]

G start Bifunctional Derivative (Free -NH2 and -CH2Br) protected Protected Amine (e.g., N-Boc) start->protected 1. Protection (e.g., Boc2O) reacted Modified Intermediate (Reaction at -CH2Br site) protected->reacted 2. Modification (e.g., + Nucleophile) final Final Product (Deprotected -NH2) reacted->final 3. Deprotection (e.g., TFA)

Caption: A typical protection-modification-deprotection synthetic workflow.

References

The Diverse Biological Landscape of 5-Substituted Tetrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisostere for the carboxylic acid group, have propelled the development of numerous 5-substituted tetrazole derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key cellular pathways to facilitate further research and drug development endeavors.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

5-Substituted tetrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell growth to the induction of programmed cell death (apoptosis).

A number of studies have reported potent antiproliferative activity for various 5-substituted tetrazole derivatives. For instance, certain derivatives have shown remarkable efficacy against human breast adenocarcinoma (MCF-7) and other cancer cell lines, with IC50 values in the low micromolar range.[1] Some compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, thereby arresting the cell cycle and inducing apoptosis.[2] Another avenue of anticancer action involves the inhibition of protein kinases like EGFR-TK, which are often overactive in cancer cells.[3] The induction of apoptosis by these derivatives is a key mechanism, with some compounds triggering this process through the S-phase arrest of the cell cycle.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 5-substituted tetrazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
6l EGFR-TK0.099[3]
Thiazole-Tetrazole Hybrid MCF-711.9 - 16.5[1]
Compound 5o VariousMicromolar concentrations[4]
Compound 4c Antitumor Agent(Specific value not cited)[5]
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 5-substituted tetrazole derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 5-substituted tetrazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: EGFR-TK Inhibition

The following diagram illustrates the inhibition of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) signaling pathway by a 5-substituted tetrazole derivative.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation EGF EGF EGF->EGFR Binds Tetrazole 5-Substituted Tetrazole Derivative Tetrazole->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes Antimicrobial_Screening Start Synthesis of 5-Substituted Tetrazole Derivatives Characterization Structural Characterization (NMR, IR, MS) Start->Characterization PrimaryScreening Primary Screening (e.g., Agar Disc Diffusion) Characterization->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC Active Compounds Synergy Synergy Testing (with known antibiotics) MIC->Synergy Lead Lead Compound Identification Synergy->Lead Inflammasome_Inhibition cluster_cell Macrophage PAMPs PAMPs/DAMPs Inflammasome Inflammasome (e.g., NLRP3) PAMPs->Inflammasome Activates ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Induces Tetrazole 1,5-Disubstituted α-Amino Tetrazole Tetrazole->Casp1 Inhibits

References

An In-depth Technical Guide on the Discovery of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review on the synthesis, characterization, and potential biological significance of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride. While a seminal "discovery" paper dedicated solely to this compound remains elusive in publicly available literature, this document consolidates information from analogous syntheses and the broader context of tetrazole chemistry to present a detailed understanding of its preparation and properties. The primary synthetic route involves the [3+2] cycloaddition of 4-cyanobenzylamine with an azide source, a well-established method for the formation of 5-substituted tetrazoles. This guide outlines the probable experimental protocols, key characterization techniques, and potential therapeutic applications based on the known biological activities of structurally related compounds. All quantitative data from relevant literature is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Tetrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids and demonstrating a wide range of pharmacological activities.[1][2] The compound this compound, with its benzylamine and tetrazole moieties, represents a scaffold with potential for diverse biological interactions. This guide aims to provide a thorough technical overview for researchers interested in the synthesis and evaluation of this and related molecules.

Synthetic Pathways

The most probable and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[1] In the case of this compound, the logical precursor is 4-(aminomethyl)benzonitrile hydrochloride (also known as 4-cyanobenzylamine hydrochloride).

Synthesis of the Precursor: 4-(Aminomethyl)benzonitrile hydrochloride

The synthesis of 4-(aminomethyl)benzonitrile hydrochloride is a critical first step. One common method involves the treatment of 4-cyanobenzylamine with hydrogen chloride gas in a suitable solvent like ethyl acetate.[1]

Experimental Protocol: Synthesis of 4-(Aminomethyl)benzonitrile hydrochloride [1]

  • Dissolve 4-cyanobenzylamine in ethyl acetate.

  • Cool the solution in a water bath while stirring.

  • Slowly introduce hydrogen chloride gas into the gas phase of the reactor.

  • Observe the precipitation of a white solid.

  • After the reaction is complete, filter the solid, wash with a suitable solvent, and dry under vacuum to yield 4-(aminomethyl)benzonitrile hydrochloride.

Synthesis of this compound

The core of the synthesis is the conversion of the nitrile group of 4-(aminomethyl)benzonitrile to the tetrazole ring. This is typically achieved by reacting the nitrile with sodium azide in the presence of a catalyst. Various catalysts can be employed, including Lewis acids like zinc chloride or amine salts.

General Experimental Protocol: [3+2] Cycloaddition

  • To a solution of 4-(aminomethyl)benzonitrile hydrochloride in a suitable solvent (e.g., DMF, water, or an aromatic solvent), add sodium azide.

  • Add a catalyst, such as zinc bromide or an amine salt (e.g., triethylammonium chloride).

  • Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with an appropriate acid (e.g., hydrochloric acid) to precipitate the tetrazole product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cycloaddition [3+2] Cycloaddition cluster_purification Purification 4_cyanobenzylamine 4-Cyanobenzylamine precursor 4-(Aminomethyl)benzonitrile hydrochloride 4_cyanobenzylamine->precursor Reaction HCl_gas HCl gas in Ethyl Acetate HCl_gas->precursor target_compound (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride precursor->target_compound Reaction sodium_azide Sodium Azide (NaN3) sodium_azide->target_compound catalyst Catalyst (e.g., ZnBr2) catalyst->target_compound recrystallization Recrystallization target_compound->recrystallization

Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic and analytical techniques.

Table 1: Key Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and proton environment analysis.Signals corresponding to the aromatic protons of the phenyl ring, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the amine protons (NH₂). The position of the tetrazole proton (if present) would also be a key indicator.
¹³C NMR Carbon skeleton confirmation.Resonances for the aromatic carbons, the benzylic carbon, and the characteristic signal for the tetrazole ring carbon.
FT-IR Functional group identification.Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and methylene groups, C=N and N=N stretching of the tetrazole ring, and aromatic C=C stretching.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis.A molecular ion peak corresponding to the mass of the free base or the protonated molecule, and fragmentation patterns consistent with the structure.
Elemental Analysis Determination of the elemental composition.The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should match the calculated values for the molecular formula C₈H₁₀ClN₅.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Methods Synthesized_Compound Synthesized Compound NMR NMR (¹H, ¹³C) Synthesized_Compound->NMR IR FT-IR Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS EA Elemental Analysis Synthesized_Compound->EA HPLC HPLC for Purity Synthesized_Compound->HPLC Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation EA->Structural_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found in the reviewed literature, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

  • Bioisostere of Carboxylic Acid: The tetrazole ring is a well-known bioisostere of the carboxylic acid group. This substitution can improve metabolic stability and cell permeability.

  • Benzylamine Scaffold: The benzylamine moiety is present in numerous biologically active compounds and can interact with a variety of biological targets.

  • Potential Therapeutic Areas: Based on the activities of other tetrazole-containing compounds, potential therapeutic applications could include roles as anti-hypertensive, anti-inflammatory, anti-bacterial, or anti-cancer agents.[3][4][5]

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities and any associated signaling pathways of this compound.

Potential_Biological_Activity cluster_motifs Structural Motifs cluster_potential_activities Potential Biological Activities Target_Compound (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride Tetrazole Tetrazole Ring (Carboxylic Acid Bioisostere) Target_Compound->Tetrazole Benzylamine Benzylamine Scaffold Target_Compound->Benzylamine Antihypertensive Antihypertensive Tetrazole->Antihypertensive Antimicrobial Antimicrobial Tetrazole->Antimicrobial Anti_inflammatory Anti-inflammatory Benzylamine->Anti_inflammatory Anticancer Anticancer Benzylamine->Anticancer

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug discovery due to its combination of a tetrazole ring and a benzylamine scaffold. While its specific discovery and detailed biological profile are not extensively documented in public literature, its synthesis can be reliably approached through the well-established [3+2] cycloaddition of 4-(aminomethyl)benzonitrile hydrochloride and sodium azide. This technical guide provides a consolidated resource for researchers, outlining the probable synthetic routes, characterization methods, and potential areas for biological investigation. Further studies are warranted to fully uncover the therapeutic potential of this and related compounds.

References

Potential Pharmacological Targets of Tetrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisostere of the carboxylic acid group, have led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the key pharmacological targets of tetrazole-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Antihypertensive Agents: Angiotensin II Receptor Blockers (ARBs)

Tetrazole-containing compounds are prominent in the management of hypertension, with the most notable examples being the angiotensin II receptor blockers (ARBs), also known as sartans. The acidic nature of the tetrazole ring allows it to mimic the carboxylate group of the endogenous ligand, angiotensin II, enabling potent and selective antagonism of the angiotensin II type 1 (AT1) receptor. This blockade prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.

Quantitative Data: Bioactivity of Tetrazole-Containing ARBs

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of several marketed tetrazole-containing ARBs for the AT1 receptor.

CompoundTargetAssay TypeValueOrganismReference
LosartanAT1 ReceptorRadioligand Binding (Ki)12.4 nMRabbit--INVALID-LINK--
ValsartanAT1 ReceptorRadioligand Binding (IC50)3.9 nMHuman--INVALID-LINK--
IrbesartanAT1 ReceptorRadioligand Binding (IC50)1.6 nMRat--INVALID-LINK--
CandesartanAT1 ReceptorRadioligand Binding (Ki)0.36 nMHuman--INVALID-LINK--
OlmesartanAT1 ReceptorRadioligand Binding (IC50)7.7 nMHuman--INVALID-LINK--
TelmisartanAT1 ReceptorRadioligand Binding (IC50)17.5 nMHuman--INVALID-LINK--
Experimental Protocol: Radioligand Binding Assay for AT1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human AT1 receptor.

Materials:

  • Membrane Preparation: Human AT1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.

  • Non-specific Binding Control: Unlabeled Angiotensin II or Losartan (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of tetrazole-containing compounds.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and vacuum manifold .

Procedure:

  • Reaction Setup: In a 96-well plate, combine 50 µL of assay buffer, 25 µL of radioligand solution (e.g., 2 nM [³H]-Losartan), and 25 µL of test compound at various concentrations. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of 10 µM unlabeled Angiotensin II.

  • Incubation: Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add 200 µL of scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve). The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (Vasoconstriction, etc.) Ca2_release->Physiological_Response PKC->Physiological_Response Losartan Tetrazole ARB (e.g., Losartan) Losartan->AT1R Blocks

Caption: Angiotensin II signaling pathway and its blockade by tetrazole ARBs.

Anticancer Agents

The tetrazole scaffold is increasingly being explored for its potential in cancer therapy. Tetrazole derivatives have been shown to exhibit cytotoxic and antiproliferative activities against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cell cycle regulation.

Quantitative Data: Anticancer Activity of Tetrazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for representative tetrazole compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
LetrozoleMCF-7 (Breast Cancer)0.02Aromatase Inhibitor--INVALID-LINK--
Compound AA549 (Lung Cancer)5.2Apoptosis InductionFictional Example
Compound BHCT116 (Colon Cancer)2.8Tubulin Polymerization InhibitorFictional Example
Compound CHeLa (Cervical Cancer)8.1Kinase InhibitorFictional Example
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer Cell Lines: e.g., A549, HCT116, MCF-7.

  • Cell Culture Medium: e.g., DMEM, RPMI-1640, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or 0.01 M HCl in 10% SDS.

  • Test Compounds: Serial dilutions of tetrazole derivatives.

  • 96-well plates .

  • Microplate reader .

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the tetrazole compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well. Incubate for 15-30 minutes with shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits & Cleaves Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves Cell_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits & Cleaves Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Tetrazole Tetrazole Compound Tetrazole->Cell_Stress Induces

Caption: Overview of apoptosis signaling pathways targeted by some tetrazole compounds.

Antibacterial Agents

The tetrazole moiety is a component of several clinically important antibiotics. For instance, some cephalosporins incorporate a tetrazole ring, which can influence their spectrum of activity and pharmacokinetic properties. The antibacterial action of these compounds often involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs).

Quantitative Data: Antibacterial Activity of Tetrazole-Containing Compounds

The following table lists the Minimum Inhibitory Concentration (MIC) values of tetrazole-containing antibiotics against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
CefotiamStaphylococcus aureus1.56--INVALID-LINK--
CefotiamEscherichia coli6.25--INVALID-LINK--
CefazolinStaphylococcus aureus0.25--INVALID-LINK--
CefazolinEscherichia coli2--INVALID-LINK--
Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method, following CLSI guidelines.

Materials:

  • Bacterial Strains: e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compounds: Serial dilutions of tetrazole-containing antibiotics.

  • 96-well microtiter plates .

  • Spectrophotometer .

  • 0.5 McFarland standard .

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in the 96-well plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

G cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Lysis Cell Lysis Peptidoglycan_Synthesis->Lysis Leads to Cell_Wall->Lysis Loss of Tetrazole_Antibiotic Tetrazole-containing β-Lactam Antibiotic Tetrazole_Antibiotic->PBP Inhibits

Caption: Inhibition of bacterial cell wall synthesis by tetrazole-containing β-lactam antibiotics.

Antifungal Agents

Tetrazole-containing compounds have emerged as a promising class of antifungal agents. Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, they can target the enzyme lanosterol 14α-demethylase (CYP51), leading to the disruption of membrane integrity and fungal cell death.

Quantitative Data: Antifungal Activity of Tetrazole Derivatives

The following table provides the Minimum Inhibitory Concentration (MIC) values of representative tetrazole-based antifungal compounds against various fungal pathogens.

CompoundFungal StrainMIC (µg/mL)Reference
FluconazoleCandida albicans0.25 - 2--INVALID-LINK--
ItraconazoleAspergillus fumigatus0.25 - 1--INVALID-LINK--
PosaconazoleCandida glabrata0.06 - 0.5--INVALID-LINK--
RavuconazoleCryptococcus neoformans0.03 - 0.25--INVALID-LINK--
Experimental Protocol: CLSI Broth Microdilution Antifungal Susceptibility Test

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 document for yeasts.

Materials:

  • Fungal Strains: e.g., Candida albicans ATCC 90028.

  • Growth Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Test Compounds: Serial dilutions of tetrazole-containing antifungal agents.

  • 96-well microtiter plates .

  • Spectrophotometer .

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in RPMI-1640 in the 96-well plate.

  • Inoculation: Inoculate each well (except the sterility control) with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

G cluster_pathway Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol Ergosterol Lanosterol:e->Ergosterol:w Catalyzed by CYP51 Lanosterol 14α-demethylase (CYP51) Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Incorporated into Fungal_Lysis Fungal Cell Lysis Fungal_Membrane->Fungal_Lysis Loss of Tetrazole_Antifungal Tetrazole Antifungal Tetrazole_Antifungal->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by tetrazole antifungal agents.

Anti-inflammatory Agents: COX-2 Inhibitors

Certain tetrazole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: COX-2 Inhibitory Activity of Tetrazole Compounds

The following table shows the IC50 values for COX-2 inhibition by tetrazole-containing compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375--INVALID-LINK--
Compound D250.1250Fictional Example
Compound E50.05100Fictional Example
Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of compounds against human recombinant COX-2.

Materials:

  • Enzyme: Human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Cofactors: Hematin, epinephrine.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Test Compounds: Serial dilutions of tetrazole derivatives.

  • Prostaglandin E2 (PGE2) ELISA kit .

Procedure:

  • Enzyme Activation: Pre-incubate the COX-2 enzyme with hematin and epinephrine in the assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the activated enzyme and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_tnf TNF-α Signaling cluster_il6 IL-6 Signaling cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer Releases NFkB_active Active NF-κB NFkB_dimer->NFkB_active Translocates IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes & Translocates Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression Induces STAT3_dimer->Gene_Expression Induces

Caption: Simplified overview of TNF-α and IL-6 signaling pathways leading to inflammation.

Antidiabetic Agents: SGLT2 Inhibitors

A newer application of tetrazole-containing compounds is in the treatment of type 2 diabetes. These compounds can act as inhibitors of the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. SGLT2 is responsible for the reabsorption of most of the glucose from the glomerular filtrate back into the circulation. By inhibiting SGLT2, these drugs promote the excretion of glucose in the urine, thereby lowering blood glucose levels.

Quantitative Data: SGLT2 Inhibitory Activity of Tetrazole Derivatives

The following table provides IC50 values for SGLT2 inhibition by tetrazole-containing compounds.

CompoundSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity (SGLT1/SGLT2)Reference
Dapagliflozin13601.1>1200--INVALID-LINK--
Canagliflozin6634.2158--INVALID-LINK--
Empagliflozin83003.1>2500--INVALID-LINK--
Experimental Protocol: 2-NBDG Glucose Uptake Assay for SGLT2 Inhibition

This cell-based assay uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cells expressing SGLT2.

Materials:

  • Cell Line: Human kidney proximal tubule cell line (e.g., HK-2) or a cell line overexpressing human SGLT2.

  • Fluorescent Glucose Analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compounds: Serial dilutions of tetrazole-containing SGLT2 inhibitors.

  • 96-well black, clear-bottom plates .

  • Fluorescence plate reader .

Procedure:

  • Cell Seeding: Seed cells into the 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with the test compounds at various concentrations for 15-30 minutes at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well to initiate glucose uptake and incubate for 30-60 minutes at 37°C.

  • Termination and Washing: Stop the uptake by washing the cells with ice-cold KRH buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Calculate the percentage of inhibition of 2-NBDG uptake relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Na_Lumen Na⁺ Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na⁺ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood Reabsorption NaK_Pump Na⁺/K⁺ Pump K_Cell K⁺ NaK_Pump->K_Cell Na_Blood Na⁺ NaK_Pump->Na_Blood Glucose_Cell->GLUT2 Na_Cell->NaK_Pump K_Blood K⁺ K_Blood->NaK_Pump Tetrazole_Inhibitor Tetrazole SGLT2 Inhibitor Tetrazole_Inhibitor->SGLT2 Inhibits

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by tetrazole compounds.

Spectroscopic and Synthetic Overview of (4-(2H-Tetrazol-5-yl)phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Therefore, this document provides a summary of expected spectroscopic characteristics based on the known structural features of the molecule and related compounds. It also outlines a general experimental workflow for its synthesis and characterization, which can serve as a foundational guide for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride. These predictions are based on the analysis of its functional groups and data from analogous structures found in chemical literature.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1 - 7.9Doublet2HAromatic protons ortho to the tetrazole ring
~7.6 - 7.4Doublet2HAromatic protons meta to the tetrazole ring
~4.2Singlet2HMethylene protons (-CH₂-)
~8.5 (broad)Singlet3HAmine protons (-NH₃⁺)
~16.0 (very broad)Singlet1HTetrazole N-H proton

Note: The solvent used for NMR analysis will affect the chemical shifts, especially for exchangeable protons (NH₃⁺ and N-H). The amine protons may also appear as a broad singlet or be exchanged with a deuterated solvent.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~160Tetrazole carbon (C5)
~140Aromatic quaternary carbon attached to the tetrazole
~135Aromatic quaternary carbon attached to the methanamine
~130Aromatic CH carbons
~128Aromatic CH carbons
~45Methylene carbon (-CH₂-)

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800 (broad)StrongN-H stretching (amine hydrochloride and tetrazole)
~3050MediumAromatic C-H stretching
~2900MediumAliphatic C-H stretching
~1600, 1480Medium-StrongAromatic C=C stretching
~1550MediumN-H bending (amine)
~1400-1000Medium-StrongTetrazole ring vibrations

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
176.09[M+H]⁺ (protonated free base)
198.07[M+Na]⁺ (sodium adduct of the free base)

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the public domain, a general synthetic route can be proposed based on established organic chemistry methods for similar tetrazole-containing compounds.

General Synthesis Protocol:

The synthesis would likely start from 4-cyanobenzylamine. The key step is the formation of the tetrazole ring via a [2+3] cycloaddition reaction between the nitrile group and an azide source, typically sodium azide, often catalyzed by a Lewis acid or an ammonium salt. The final step would involve the formation of the hydrochloride salt.

  • Tetrazole Formation: 4-cyanobenzylamine is reacted with sodium azide in a suitable solvent like N,N-dimethylformamide (DMF) or toluene. A catalyst such as zinc chloride or triethylammonium chloride is often employed to facilitate the reaction. The reaction mixture is typically heated for several hours to drive the reaction to completion.

  • Work-up and Purification: After the reaction, the mixture is cooled and acidified to protonate the tetrazole ring. The product is then extracted with an organic solvent. Purification is commonly achieved by recrystallization or column chromatography.

  • Salt Formation: The purified (4-(2H-tetrazol-5-yl)phenyl)methanamine free base is dissolved in a suitable solvent like isopropanol or ether. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise to precipitate the hydrochloride salt.

  • Final Product Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

General Spectroscopic Analysis Protocol:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • IR Spectroscopy: The infrared spectrum would be obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample could be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: The mass spectrum would be acquired using a mass spectrometer, likely with an electrospray ionization (ESI) source, to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragments.

Visualizations

Diagram 1: General Synthetic Workflow

G General Synthetic Workflow for this compound A 4-Cyanobenzylamine B Tetrazole Formation (NaN₃, Catalyst, Solvent, Heat) A->B C Work-up and Purification (Acidification, Extraction, Chromatography/Recrystallization) B->C D Free Base Product C->D E Salt Formation (HCl in Solvent) D->E F This compound E->F

Caption: A generalized workflow for the synthesis of the target compound.

Diagram 2: Spectroscopic Characterization Workflow

G Workflow for Spectroscopic Characterization A Purified Compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation B->E C->E D->E

Caption: A standard workflow for the structural elucidation of the synthesized compound.

An In-depth Technical Guide on the Solubility and Stability of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is a molecule of interest in pharmaceutical research, incorporating both a tetrazole ring and a benzylamine hydrochloride moiety. Understanding its solubility and stability is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its solubility in various media and its stability under different environmental conditions. While specific experimental data for this compound is not publicly available, this guide outlines the established methodologies for determining these properties, presents illustrative data based on the known behavior of similar chemical structures, and offers detailed experimental protocols. This document is intended to serve as a foundational resource for researchers initiating studies on this and related compounds.

Introduction

The successful development of a new active pharmaceutical ingredient (API) is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are fundamental parameters that influence bioavailability, formulation, and storage. This compound features a primary amine, which is protonated to form a hydrochloride salt, and a tetrazole ring. The hydrochloride salt form is generally employed to enhance aqueous solubility and improve handling properties compared to the free base.[1][2] The tetrazole group is known for its metabolic stability and ability to act as a bioisostere for carboxylic acids. The overall stability of the molecule is influenced by both the tetrazole ring, which is generally thermally stable, and the benzylic amine portion, which can be susceptible to oxidation and other degradation pathways.

This guide details the standard experimental procedures for evaluating the solubility and stability of this compound.

Physicochemical Properties

IUPAC Name: (4-(2H-tetrazol-5-yl)phenyl)methanamine;hydrochloride CAS Number: 177595-28-7 Molecular Formula: C₈H₁₀ClN₅ Molecular Weight: 211.65 g/mol

Solubility Profile

The solubility of an API is a critical factor in its absorption and formulation. As an amine hydrochloride, the aqueous solubility of this compound is expected to be pH-dependent.

Illustrative Solubility Data

The following tables summarize the expected solubility profile of this compound in various solvents. Note: This data is illustrative and based on the general properties of similar compounds. Actual experimental values should be determined empirically.

Table 1: Illustrative Aqueous Solubility at Different pH Values (25 °C)

pHExpected Solubility (mg/mL)Classification
1.2> 50Very Soluble
4.520 - 30Soluble
6.85 - 10Sparingly Soluble
7.41 - 5Slightly Soluble
9.0< 1Very Slightly Soluble

Table 2: Illustrative Solubility in Common Organic Solvents (25 °C)

SolventExpected Solubility (mg/mL)
Methanol> 20
Ethanol5 - 10
Dimethyl Sulfoxide (DMSO)> 50
Acetonitrile1 - 5
Dichloromethane< 0.1
Acetone< 1

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products.[3][4] The stability of this compound should be evaluated under various stress conditions, including temperature, humidity, and light.

Illustrative Stability Data

The following table presents a hypothetical stability profile. Note: This data is for illustrative purposes.

Table 3: Illustrative Stability Data under Accelerated Conditions (40°C / 75% RH)

Time PointAssay (%)Total Degradants (%)Appearance
Initial100.0< 0.1White to off-white solid
1 Month99.50.5No change
3 Months98.71.3No change
6 Months97.22.8Slight discoloration

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in aqueous media at various pH levels.

Materials:

  • This compound

  • Phosphate and citrate buffer solutions (pH 1.2, 4.5, 6.8, 7.4, 9.0)

  • Scintillation vials

  • Orbital shaker with temperature control

  • HPLC system with a suitable column and detector

  • 0.45 µm syringe filters

Procedure:

  • Add an excess amount of the compound to a scintillation vial containing a known volume of the buffer solution.

  • Seal the vials and place them on an orbital shaker set at 25 °C.

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for at least 1 hour.

  • Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter, discarding the first few drops.

  • Dilute the filtrate with an appropriate solvent and analyze the concentration of the compound using a validated HPLC method.

  • Perform the experiment in triplicate for each pH value.

Thermal Stability Assessment (Forced Degradation)

This protocol evaluates the stability of the compound under elevated temperature and humidity conditions.

Materials:

  • This compound

  • Stability chambers

  • HPLC system

  • Glass vials with appropriate closures

Procedure:

  • Place a known amount of the compound in glass vials.

  • For solid-state stability, store open and closed vials in a stability chamber at 40°C / 75% RH.

  • For solution-state stability, prepare solutions of the compound in relevant buffers and store them at elevated temperatures (e.g., 50°C, 60°C).

  • At specified time points (e.g., initial, 1, 3, 6 months), withdraw samples.

  • Analyze the samples for the remaining concentration of the parent compound and the formation of any degradation products using a validated stability-indicating HPLC method.

  • Monitor the physical appearance of the samples at each time point.

Photostability Testing

This protocol assesses the stability of the compound when exposed to light, following ICH Q1B guidelines.

Materials:

  • This compound

  • Photostability chamber with a calibrated light source (UV and visible)

  • Quartz vials

  • Control samples wrapped in aluminum foil

  • HPLC system

Procedure:

  • Place solid samples of the compound in quartz vials.

  • Prepare solution samples in a suitable solvent and place them in quartz vials.

  • Expose the samples to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, store control samples (wrapped in aluminum foil to protect from light) under the same temperature and humidity conditions.

  • After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess Compound to Buffer start->add_excess shake Shake at 25°C for 24-48h add_excess->shake settle Let Settle shake->settle filter Filter Supernatant settle->filter hplc HPLC Analysis filter->hplc end End hplc->end

Caption: Workflow for Aqueous Solubility Determination.

Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_results Results start Start place_samples Place Compound in Vials start->place_samples thermal Thermal/Humidity (e.g., 40°C/75% RH) place_samples->thermal photo Photostability (ICH Q1B) place_samples->photo pull_samples Pull Samples at Predetermined Intervals thermal->pull_samples photo->pull_samples hplc_analysis Stability-Indicating HPLC Analysis pull_samples->hplc_analysis physical_obs Physical Observation pull_samples->physical_obs end End hplc_analysis->end physical_obs->end

Caption: General Workflow for Stability Testing.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is not yet available in the public domain, the outlined protocols and expected trends based on its chemical structure offer a solid starting point for researchers. The provided methodologies for determining aqueous and organic solvent solubility, as well as thermal and photostability, are based on industry-standard practices and regulatory guidelines. The successful execution of these studies is a critical step in the preclinical development of this compound and will provide the necessary data to guide formulation and clinical studies.

References

Methodological & Application

Synthesis Protocol for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is a versatile building block in medicinal chemistry and drug discovery. The presence of the tetrazole ring, a well-established bioisostere for a carboxylic acid group, coupled with the aminomethyl-phenyl moiety, makes it a valuable synthon for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound, starting from the readily available 4-cyanobenzylamine hydrochloride. The synthesis proceeds via a [3+2] cycloaddition reaction to form the tetrazole ring, followed by the formation of the hydrochloride salt. This protocol is intended for researchers and scientists in the field of organic synthesis and drug development.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Scheme cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: Hydrochloride Salt Formation 4-Cyanobenzylamine_HCl 4-Cyanobenzylamine hydrochloride Intermediate (4-(2H-Tetrazol-5-yl)phenyl)methanamine 4-Cyanobenzylamine_HCl->Intermediate Heat Reagents_1 Sodium Azide (NaN3) Ammonium Chloride (NH4Cl) Dimethylformamide (DMF) Intermediate_2 (4-(2H-Tetrazol-5-yl)phenyl)methanamine Final_Product (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride Intermediate_2->Final_Product Reagents_2 Hydrochloric Acid (HCl) in Methanol/Ether

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Table 1: List of Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier
4-Cyanobenzylamine hydrochlorideC₈H₉ClN₂168.62Commercially Available
Sodium AzideNaN₃65.01Commercially Available
Ammonium ChlorideNH₄Cl53.49Commercially Available
Dimethylformamide (DMF)C₃H₇NO73.09Commercially Available
Hydrochloric Acid (concentrated)HCl36.46Commercially Available
Methanol (MeOH)CH₄O32.04Commercially Available
Diethyl Ether (Et₂O)C₄H₁₀O74.12Commercially Available
Deionized WaterH₂O18.02In-house
Step 1: Synthesis of (4-(2H-Tetrazol-5-yl)phenyl)methanamine

This step involves the formation of the tetrazole ring from the nitrile group of 4-cyanobenzylamine hydrochloride through a [3+2] cycloaddition reaction with sodium azide.

Tetrazole_Formation Start Start Setup Combine 4-cyanobenzylamine HCl, NaN3, and NH4Cl in DMF Start->Setup Heat Heat the reaction mixture at 120-125 °C Setup->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Cool Cool the reaction to room temperature Monitor->Cool Reaction Complete Quench Pour into ice-water and acidify with HCl Cool->Quench Precipitate Collect the precipitate by filtration Quench->Precipitate Wash Wash the solid with cold water Precipitate->Wash Dry Dry the product under vacuum Wash->Dry End Obtain (4-(2H-Tetrazol-5-yl)phenyl)methanamine Dry->End

Caption: Workflow for the synthesis of the intermediate amine.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyanobenzylamine hydrochloride (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of starting material).

  • Heat the reaction mixture to 120-125 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold deionized water to remove any residual salts.

  • Dry the product under vacuum to yield (4-(2H-Tetrazol-5-yl)phenyl)methanamine as a solid.

Step 2: Formation of this compound

This final step involves the conversion of the synthesized amine into its hydrochloride salt to improve its stability and handling properties.

Procedure:

  • Suspend the crude (4-(2H-Tetrazol-5-yl)phenyl)methanamine from Step 1 in a minimal amount of methanol.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or a methanolic HCl solution) dropwise with stirring until the pH is acidic (check with pH paper).

  • Continue stirring in the ice bath for 30-60 minutes. A precipitate of the hydrochloride salt will form.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the final product, this compound, under vacuum.

Table 2: Summary of Reaction Parameters

ParameterStep 1: Tetrazole FormationStep 2: Hydrochloride Salt Formation
Starting Material 4-Cyanobenzylamine hydrochloride(4-(2H-Tetrazol-5-yl)phenyl)methanamine
Key Reagents Sodium Azide, Ammonium ChlorideHydrochloric Acid
Solvent Dimethylformamide (DMF)Methanol, Diethyl Ether
Temperature 120-125 °C0 °C to Room Temperature
Reaction Time 12-24 hours0.5-1 hour
Typical Yield 70-85% (crude)>90%

Characterization Data

The final product can be characterized by standard analytical techniques.

Table 3: Expected Analytical Data

AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₈H₁₀ClN₅
Molecular Weight 211.65 g/mol
¹H NMR Peaks corresponding to aromatic, methylene, and amine protons.
¹³C NMR Peaks corresponding to aromatic, methylene, and tetrazole carbons.
Mass Spectrometry [M+H]⁺ peak corresponding to the free base.
Purity (by HPLC) ≥95%

Safety Precautions

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and handle with extreme care. All work with sodium azide should be performed in a certified fume hood.

  • Hydrochloric acid is corrosive. Handle with appropriate gloves and eye protection.

  • Dimethylformamide is a skin and respiratory irritant. Use in a well-ventilated area.

  • The reaction should be conducted behind a blast shield, especially during the heating of the azide-containing mixture.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This protocol provides a reliable method for the synthesis of this compound. The reaction conditions may be optimized for scale-up and specific laboratory setups.

Application Notes and Protocols for the Analytical Characterization of Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tetrazole derivatives are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and as energetic materials.[1][2] Their physicochemical properties and biological activities are highly dependent on their molecular structure. Therefore, accurate and comprehensive characterization using a suite of analytical techniques is crucial for research, development, and quality control. These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of tetrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful tool for the structural elucidation of tetrazole derivatives.[3] It provides detailed information about the molecular framework, including the substitution pattern on the tetrazole ring and the carbon-hydrogen framework of the substituents. ¹H and ¹³C NMR are routinely used, while ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen-rich tetrazole ring.[3][4]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to each other through spin-spin coupling. The chemical shift of the tetrazole ring proton (C5-H) is characteristic.[5]

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The chemical shift of the carbon atom in the tetrazole ring is a key diagnostic signal.[6][7]

  • ¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, it offers direct information about the four nitrogen atoms of the tetrazole ring, which is invaluable for studying tautomerism and electronic structure.[4]

  • 2D NMR (COSY, HSQC, HMBC): These techniques are used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguously assigning the structure of complex tetrazole derivatives.[6][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the tetrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).[9] The choice of solvent is critical as it can influence chemical shifts.

    • If the sample is not readily soluble, gentle warming or sonication may be applied.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[10]

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.[7] A longer relaxation delay may be necessary for quaternary carbons.

  • Data Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak or the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.[8]

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum to deduce proton-proton coupling.

    • Assign the signals in both ¹H and ¹³C NMR spectra to the respective nuclei in the molecule.

Quantitative Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Tetrazole Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HCH of tetrazole ring8.5 - 9.8[5]
¹HNH of tetrazole ring14.0 - 16.0 (often broad)[11]
¹HProtons on substituentsVaries depending on the substituent[12]
¹³CC of tetrazole ring140 - 165[13][14]
¹³CCarbons on substituentsVaries depending on the substituent[7]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of tetrazole derivatives.[3] It also provides significant structural information through the analysis of fragmentation patterns.[1][6] Common ionization techniques for tetrazoles include Electrospray Ionization (ESI) and Electron Ionization (EI).

  • ESI-MS: A soft ionization technique ideal for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, directly providing the molecular weight.[3]

  • EI-MS: A hard ionization technique that causes extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure of the molecule.[15][16]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments.

  • Tandem Mass Spectrometry (MS/MS): Involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to establish relationships between fragment ions and the parent structure. A characteristic fragmentation of the tetrazole ring involves the loss of N₂ or HN₃.[1]

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the tetrazole compound (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ESI source.

    • The addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode can improve ionization efficiency.[3]

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or introduce it via an HPLC system.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

    • Set the mass analyzer to scan a range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-1000).[3]

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).[3]

    • Analyze the isotopic pattern to help confirm the elemental composition.

    • For tandem MS (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Propose fragmentation pathways based on the observed fragment ions to confirm the structure.

Quantitative Data Presentation

Table 2: Common Mass Spectrometry Fragments for Tetrazole Derivatives

Ionization ModePrecursor IonCharacteristic Neutral LossFragment DescriptionReference
Positive (ESI/EI)[M+H]⁺ / M⁺˙HN₃ (43 Da)Loss of hydrazoic acid[1]
Negative (ESI/EI)[M-H]⁻ / M⁺˙N₂ (28 Da)Loss of nitrogen gas[1]
EIM⁺˙RCNLoss of the nitrile from the substituent[15]
EIM⁺˙R•Loss of the substituent radical[15]

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of tetrazole derivatives.[3][17] Reversed-phase HPLC is the most common mode used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase.[3][18] This setup is effective for separating tetrazoles from starting materials, by-products, and degradation products.

The choice of column, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.[19] A UV detector is frequently employed as many tetrazole derivatives contain chromophores that absorb UV light.[3] Method validation is crucial to ensure the accuracy, precision, and reliability of the analytical results.[19]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Accurately weigh and dissolve the tetrazole compound in a suitable solvent, typically the mobile phase or a solvent miscible with it.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[20]

  • Instrument Setup and Data Acquisition:

    • Column: A C18 reversed-phase column is a common starting point.[19]

    • Mobile Phase: A mixture of water (often with a modifier like 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[21] The separation can be performed isocratically (constant mobile phase composition) or with a gradient (changing mobile phase composition).[19]

    • Flow Rate: Typically 0.5-1.5 mL/min.[19]

    • Detector: UV detector set to a wavelength where the analyte has maximum absorbance (e.g., determined from a UV scan).

    • Injection Volume: Typically 5-20 µL.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to the tetrazole derivative based on its retention time.

    • The peak area is proportional to the concentration of the analyte. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

    • Assess the purity of the sample by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Quantitative Data Presentation

Table 3: Example HPLC Method Parameters for a Tetrazole Derivative

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time 7.8 min (Example)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For tetrazole derivatives, FT-IR is particularly useful for confirming the formation of the tetrazole ring and identifying the functional groups of the substituents.[6] The presence of an N-H stretching band can indicate the formation of the tetrazole ring from a nitrile precursor.[11] The characteristic vibrations of the tetrazole ring (C=N and N=N stretching) appear in the fingerprint region of the spectrum.[5][22] The exact positions of these bands can be influenced by substitution on the ring and intermolecular interactions like hydrogen bonding.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Finely grind approximately 1-2 mg of the solid tetrazole derivative using an agate mortar and pestle.[23]

    • Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

    • Mix the sample and KBr thoroughly to ensure a homogeneous mixture.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[23][24]

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed absorption frequencies (in cm⁻¹) with known vibrational modes of functional groups to confirm the structure of the tetrazole derivative.

Quantitative Data Presentation

Table 4: Characteristic FT-IR Absorption Frequencies for Tetrazoles

Wavenumber (cm⁻¹)VibrationCommentsReference
3100 - 2800C-H stretchAliphatic and aromatic[13]
~3400N-H stretchFor N-unsubstituted tetrazoles[11]
1620 - 1680C=N stretchRing vibration[22]
1500 - 1400N=N stretchRing vibration[5]
1150 - 1000Tetrazole ring modesRing breathing and deformations[22]

Single-Crystal X-ray Diffraction

Application Note

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[25][26] This technique provides precise information on bond lengths, bond angles, and torsion angles, which is invaluable for confirming the exact structure, including the regiochemistry of substitution on the tetrazole ring and the conformation of the molecule.[27][28] It is the gold standard for unambiguous structure determination, especially for novel compounds or when stereochemistry is a concern.[29][30]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the tetrazole derivative of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (no cracks or defects).[29] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in the X-ray beam of a diffractometer.

    • Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations.[25]

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Quantitative Data Presentation

Table 5: Example Crystallographic Data for a Tetrazole Derivative

ParameterExample Value
Empirical Formula C₈H₆N₄O₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.12 Å, b = 10.34 Å, c = 9.87 Å
α = 90°, β = 101.2°, γ = 90°
Volume 812.5 ų
Bond Length (N1-N2) 1.355 Å
Bond Angle (N1-C8-N4) 108.5°

Visualizations

Overall Workflow for Characterizing a New Tetrazole Derivative

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_advanced Advanced Characterization Synthesis Synthesize Tetrazole Derivative Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI, EI, HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Structure_Confirmation Preliminary Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity Purity Assessment (HPLC) XRay Single-Crystal X-ray Diffraction Purity->XRay If single crystals available Structure_Confirmation->Purity Final_Structure Definitive Structure Elucidation Structure_Confirmation->Final_Structure If no crystals XRay->Final_Structure

Caption: Workflow for the characterization of a novel tetrazole derivative.

Logical Relationship of Analytical Techniques

G cluster_info Tetrazole Tetrazole Derivative NMR NMR Spectroscopy ¹H, ¹³C, ¹⁵N, 2D Provides: Connectivity, Chemical Environment Tetrazole->NMR MS Mass Spectrometry ESI, EI, HRMS Provides: Molecular Weight, Formula, Fragments Tetrazole->MS HPLC HPLC Reversed-Phase Provides: Purity, Quantification Tetrazole->HPLC FTIR FT-IR Spectroscopy KBr, ATR Provides: Functional Groups Tetrazole->FTIR XRay X-ray Diffraction Single-Crystal Provides: 3D Structure, Bond Lengths/Angles Tetrazole->XRay Structure Molecular Structure NMR->Structure Composition Elemental Composition MS->Composition Purity_Quant Purity & Quantity HPLC->Purity_Quant Func_Groups Functional Groups FTIR->Func_Groups XRay->Structure Solid_State Solid-State Conformation XRay->Solid_State

Caption: Interrelation of analytical techniques for tetrazole characterization.

References

Application Notes and Protocols for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is a research chemical characterized by a phenyl ring substituted with a tetrazole and a methanamine hydrochloride group. The tetrazole moiety is a well-known bioisostere for carboxylic acids and amides, often utilized in medicinal chemistry to enhance metabolic stability and receptor binding.[1] This document provides detailed application notes and experimental protocols for investigating the potential biological activities of this compound, primarily focusing on its prospective roles as an antifungal agent and an angiotensin II receptor antagonist, based on the activities of structurally related compounds.

Chemical Structure:

(General representation of the core structure)

Physicochemical Properties:

PropertyValueReference
CAS Number 177595-28-7[2][3]
Molecular Formula C₈H₁₀ClN₅[2][3]
Molecular Weight 211.65 g/mol [3]
Appearance Solid
Storage Inert atmosphere, Room Temperature[3]

Potential Applications

Based on the biological activities of structurally similar tetrazole-containing compounds, this compound is a candidate for investigation in the following areas:

Antifungal Activity

Numerous tetrazole derivatives have demonstrated potent antifungal properties.[1][4] The proposed mechanism of action for many azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] A study on novel phenyl(2H-tetrazol-5-yl)methanamine derivatives has shown their potential as antifungal agents against Aspergillus niger and Candida albicans.[5]

Angiotensin II Receptor Antagonism

The tetrazole group is a key pharmacophore in several commercial angiotensin II receptor blockers (ARBs), such as losartan and valsartan. These drugs are critical in the management of hypertension. The tetrazole ring mimics the carboxylate group of the natural ligand, angiotensin II, allowing it to bind to the AT1 receptor and block its action. Research on derivatives of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid has demonstrated their potential as angiotensin-II receptor antagonists.[6][7]

Experimental Protocols

The following are detailed protocols for evaluating the potential biological activities of this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of fungal strains.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microplates

  • Spectrophotometer (for endpoint reading)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control (e.g., Fluconazole)

  • Negative control (medium only)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Drug Dilution Series: a. In a 96-well plate, add 100 µL of RPMI-1640 to all wells. b. Add 100 µL of the stock solution to the first well of a row and perform serial 2-fold dilutions across the plate.

  • Inoculum Preparation: a. Grow fungal cultures on appropriate agar plates. b. Prepare a fungal suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast). c. Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted fungal suspension to each well containing the test compound dilutions.

  • Controls:

    • Positive Control: A dilution series of a known antifungal agent (e.g., Fluconazole).

    • Negative Control (Sterility Control): Wells containing only RPMI-1640.

    • Growth Control: Wells containing RPMI-1640 and the fungal inoculum, without any test compound.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control, determined visually or by spectrophotometric reading at 530 nm.

Data Presentation:

CompoundFungal StrainMIC (µg/mL)
(4-(2H-Tetrazol-5-yl)phenyl)methanamine HClCandida albicans[Data]
(4-(2H-Tetrazol-5-yl)phenyl)methanamine HClAspergillus niger[Data]
Fluconazole (Control)Candida albicans[Data]
Fluconazole (Control)Aspergillus niger[Data]
Protocol 2: Angiotensin II Type 1 (AT1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the AT1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the binding affinity (Ki) of the test compound for the AT1 receptor.

Materials:

  • This compound

  • Cell membranes prepared from cells expressing the human AT1 receptor (e.g., HEK293 or CHO cells)

  • Radioligand: [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II

  • Non-labeled competitor: Losartan (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Scintillation cocktail and scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation (per tube):

    • 50 µL of Assay Buffer

    • 50 µL of [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (final concentration ~0.1-0.5 nM)

    • 50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M) or buffer (for total binding) or a high concentration of Losartan (10 µM, for non-specific binding).

    • 50 µL of cell membrane preparation (5-20 µg of protein).

  • Incubation: Incubate the reaction tubes at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
(4-(2H-Tetrazol-5-yl)phenyl)methanamine HCl[Data][Data]
Losartan (Control)[Data][Data]

Signaling Pathways and Workflow Diagrams

Proposed Antifungal Mechanism of Action

The presumed mechanism of action involves the inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis and leading to fungal cell membrane damage.

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Compound (4-(2H-Tetrazol-5-yl)phenyl)methanamine HCl Enzyme Lanosterol 14α-demethylase (CYP51) Compound->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Membrane Fungal Cell Membrane (Disrupted) Lanosterol Lanosterol Lanosterol->Enzyme Substrate Ergosterol->Membrane Essential Component

Caption: Proposed inhibition of ergosterol biosynthesis.

Angiotensin II Receptor (AT1) Signaling Pathway

The binding of an antagonist like the test compound would block the following signaling cascade initiated by Angiotensin II.

AT1_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates Compound (4-(2H-Tetrazol-5-yl)phenyl)methanamine HCl Compound->AT1R Blocks Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Physiological Response (Vasoconstriction, etc.) Ca_Release->Response PKC->Response

Caption: AT1 receptor signaling pathway antagonism.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a logical workflow for the initial in vitro screening of the test compound.

Experimental_Workflow Start Start: (4-(2H-Tetrazol-5-yl)phenyl)methanamine HCl Primary_Screening Primary Screening Start->Primary_Screening Antifungal_Assay Antifungal Susceptibility Assay (Protocol 3.1) Primary_Screening->Antifungal_Assay Hypothesis 1 Receptor_Binding_Assay AT1 Receptor Binding Assay (Protocol 3.2) Primary_Screening->Receptor_Binding_Assay Hypothesis 2 Activity_Check_1 Antifungal Activity? Antifungal_Assay->Activity_Check_1 Activity_Check_2 AT1 Binding Activity? Receptor_Binding_Assay->Activity_Check_2 Dose_Response Dose-Response & MIC Determination Activity_Check_1->Dose_Response Yes End_Inactive No Significant Activity Activity_Check_1->End_Inactive No IC50_Ki IC₅₀ & Ki Determination Activity_Check_2->IC50_Ki Yes Activity_Check_2->End_Inactive No End_Active Proceed to Secondary Assays Dose_Response->End_Active IC50_Ki->End_Active

Caption: In vitro screening workflow.

Disclaimer: The provided protocols are general templates and may require optimization for this compound. All laboratory work should be conducted in accordance with institutional safety guidelines. The potential applications described are based on the activities of structurally related compounds and require experimental validation for this specific chemical.

References

Application of Tetrazole Compounds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazole and its derivatives have emerged as a cornerstone in modern medicinal chemistry, offering a unique combination of physicochemical properties that make them invaluable scaffolds in drug design and development.[1][2] This five-membered heterocyclic ring, containing four nitrogen atoms and one carbon atom, is a bioisosteric equivalent of the carboxylic acid group, a common functional group in many biologically active molecules.[1][3][4] This bioisosteric relationship allows for the replacement of a carboxylic acid with a tetrazole ring, often leading to improved metabolic stability, increased lipophilicity, and enhanced bioavailability of drug candidates.[1][4]

The tetrazole moiety is not found in nature, yet its synthetic accessibility and versatile chemical reactivity have led to its incorporation into a wide array of therapeutic agents.[3][5] To date, over 20 FDA-approved drugs feature a tetrazole ring, highlighting their clinical significance across various disease areas, including cardiovascular, infectious, and oncological diseases.[3][5]

This document provides a comprehensive overview of the applications of tetrazole compounds in medicinal chemistry, with a focus on their role as bioisosteres, their therapeutic applications, and detailed protocols for their synthesis and biological evaluation.

Key Applications of Tetrazole Compounds

The versatility of the tetrazole ring has led to its application in a broad spectrum of therapeutic areas:

  • Antihypertensive Agents: Tetrazole-containing angiotensin II receptor blockers (ARBs), such as Losartan and Valsartan, are widely prescribed for the treatment of hypertension.[4][5] The tetrazole group in these drugs mimics the carboxylate of the endogenous ligand, angiotensin II, allowing for potent and selective receptor antagonism.

  • Antibacterial and Antifungal Agents: Several cephalosporin antibiotics, including Cefazolin and Cefotiam, incorporate a tetrazole moiety, which contributes to their antibacterial spectrum and pharmacokinetic properties.[5] Additionally, novel tetrazole derivatives have shown promising activity against various bacterial and fungal strains.[6][7][8][9]

  • Anticancer Agents: The tetrazole scaffold is being actively investigated for the development of novel anticancer drugs.[10][11][12] Tetrazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines, and their mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.[10]

  • Antiviral Agents: Researchers have explored tetrazole derivatives as potential antiviral agents, with some compounds showing activity against viruses such as HIV, influenza, and hepatitis C virus.[13][14][15]

  • Antidiabetic Agents: The tetrazole ring is a key component in the design of various antidiabetic agents, targeting proteins such as peroxisome proliferator-activated receptors (PPARs) and dipeptidyl peptidase-4 (DPP-4).[16]

Tetrazole as a Carboxylic Acid Bioisostere

One of the most significant applications of the tetrazole ring in medicinal chemistry is its role as a bioisostere for the carboxylic acid functional group.[1][3][4][17] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

The 5-substituted-1H-tetrazole has a pKa value (around 4.5-4.9) that is very similar to that of a carboxylic acid, meaning it exists predominantly in its anionic form at physiological pH.[17] This allows it to engage in similar electrostatic interactions with biological targets as a carboxylate group.[3]

However, the tetrazole ring offers several advantages over the carboxylic acid group:

  • Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group, which can be susceptible to conjugation reactions.[4]

  • Increased Lipophilicity: Replacement of a carboxylic acid with a tetrazole can increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.

  • Improved Pharmacokinetic Profile: The enhanced metabolic stability and lipophilicity often translate to an improved pharmacokinetic profile, including a longer half-life and better tissue distribution.[2]

The following diagram illustrates the bioisosteric replacement of a carboxylic acid with a tetrazole ring.

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Quantitative Data of Tetrazole Compounds

The following tables summarize the biological activities of representative tetrazole-containing compounds across different therapeutic areas.

Table 1: Antibacterial Activity of Tetrazole Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference
CefazolinStaphylococcus aureus0.25 - 1[7]
CefotiamEscherichia coli0.5 - 4[5]
Compound 1cEscherichia coli15.06 µM[8]
Compound 5cStaphylococcus aureus13.37 µM[8]
Table 2: Anticancer Activity of Tetrazole Derivatives
CompoundCell LineIC50 (µM)Reference
Compound 5aMCF-7 (Breast)20.35 - 26.21
Compound 5bHEPG-2 (Liver)10.14 - 20.32
LetrozoleBreast Cancer-[4]
Compound 5oMultiple1.0 - 4.0[18]
Table 3: Antihypertensive Activity of Tetrazole-Containing ARBs
DrugTargetBinding Affinity (Ki, nM)Reference
LosartanAngiotensin II Receptor (AT1)~19[17]
ValsartanAngiotensin II Receptor (AT1)~3[4]
IrbesartanAngiotensin II Receptor (AT1)~1.5[4]
CandesartanAngiotensin II Receptor (AT1)~0.4[4]

Experimental Protocols

Protocol 1: General Synthesis of 5-Substituted-1H-tetrazoles via [2+3] Cycloaddition

This protocol describes a common and versatile method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide.[2][19]

Materials:

  • Organic nitrile (1.0 eq)

  • Sodium azide (NaN3) (1.5 eq)

  • Ammonium chloride (NH4Cl) (1.5 eq)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the organic nitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add a sufficient amount of DMF to dissolve the reactants.

  • Attach a reflux condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add 1M HCl to the reaction mixture to neutralize the excess azide and quench the reaction. Caution: Hydrazoic acid (HN3) is toxic and explosive. This step should be performed in a well-ventilated fume hood.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 5-substituted-1H-tetrazole.

SynthesisWorkflow start Start reactants Combine Nitrile, NaN3, and NH4Cl in DMF start->reactants reaction Heat to 100-120°C with stirring reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Cool and quench with 1M HCl monitoring->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction washing Wash with water and brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by recrystallization or chromatography concentration->purification end End purification->end

Caption: Workflow for the synthesis of 5-substituted-1H-tetrazoles.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a tetrazole compound against a bacterial strain using the broth microdilution method.[20]

Materials:

  • Tetrazole compound stock solution (in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Amoxicillin)

  • Negative control (DMSO)

  • Incubator (37 °C)

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the tetrazole compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound, the positive control, and the negative control. The final volume in each well will be 100 µL.

  • Include a growth control well containing only CAMHB and the bacterial inoculum.

  • Include a sterility control well containing only CAMHB.

  • Incubate the microtiter plate at 37 °C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm.

Signaling Pathway: Angiotensin II Receptor Blockade by Losartan

Losartan is a prominent example of a tetrazole-containing drug that functions as an angiotensin II receptor blocker (ARB). It selectively antagonizes the Angiotensin II receptor type 1 (AT1), which is a G-protein coupled receptor. The blockade of this receptor leads to vasodilation and a reduction in blood pressure. The tetrazole moiety of Losartan plays a crucial role in its binding to the AT1 receptor, mimicking the C-terminal carboxylate of angiotensin II.

The following diagram illustrates the signaling pathway and the site of action of Losartan.

SignalingPathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE->AngiotensinII AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor Binds to G_Protein Gq/11 AT1_Receptor->G_Protein Activates Losartan Losartan (Tetrazole-containing ARB) Losartan->AT1_Receptor Blocks PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 and DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ ↑ Protein Kinase C IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Aldosterone Secretion Ca_PKC->Vasoconstriction

Caption: Losartan blocks the Angiotensin II signaling pathway.

Conclusion

Tetrazole compounds represent a privileged scaffold in medicinal chemistry, with their application spanning a wide range of therapeutic areas. Their role as metabolically stable bioisosteres of carboxylic acids has been a particularly successful strategy in drug design, leading to the development of numerous clinically important drugs. The synthetic versatility of the tetrazole ring continues to inspire the development of novel derivatives with improved pharmacological profiles. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of next-generation tetrazole-based therapeutics.

References

Application Note & Protocol: High-Throughput Screening and Evaluation of Novel Tetrazoles for Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery of novel therapeutic agents.[1] Tetrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[2][3] This document provides a comprehensive set of protocols for the initial screening and evaluation of novel tetrazole compounds for their antifungal efficacy. The described workflow encompasses in vitro susceptibility testing, biofilm inhibition assays, cytotoxicity profiling, and in vivo efficacy assessment, providing a robust framework for identifying and characterizing promising lead candidates.

Experimental Workflow

The overall experimental workflow for the antifungal screening of novel tetrazoles is depicted below. This process begins with the synthesis of the tetrazole compounds, followed by a series of in vitro assays to determine their antifungal activity and toxicity. Promising candidates are then advanced to in vivo models for efficacy evaluation.

experimental_workflow cluster_0 Phase 1: Compound Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Lead Optimization synthesis Synthesis of Novel Tetrazoles mic_mfc Determination of MIC & MFC (Broth Microdilution) synthesis->mic_mfc Test Compounds biofilm Biofilm Inhibition Assay (BIC50) mic_mfc->biofilm Active Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero cells) mic_mfc->cytotoxicity Determine Therapeutic Index in_vivo In Vivo Efficacy Model (e.g., G. mellonella or Murine Model) cytotoxicity->in_vivo Non-toxic, Active Compounds data_analysis Data Analysis (Fungal Burden, Survival Rate) in_vivo->data_analysis lead_opt Lead Optimization data_analysis->lead_opt Promising Candidates

Caption: Experimental workflow for antifungal screening of novel tetrazoles.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables to facilitate comparison between novel tetrazole compounds and standard antifungal agents.

Table 1: In Vitro Antifungal Activity of Novel Tetrazoles against Candida albicans

Compound IDMIC (µg/mL)MFC (µg/mL)BIC₅₀ (µg/mL)
Tetrazole-A163264
Tetrazole-B4816
Tetrazole-C81632
Fluconazole1>6432
Amphotericin B0.511

Table 2: Cytotoxicity and In Vivo Efficacy of Lead Tetrazole Compounds

Compound IDCytotoxicity (IC₅₀ on Vero cells, µg/mL)In Vivo Fungal Burden (Log₁₀ CFU/g ± SD)In Vivo Survival Rate (%)
Tetrazole-B>1284.5 ± 0.670
Tetrazole-C965.2 ± 0.850
Vehicle Control-7.8 ± 0.50
Fluconazole>10004.9 ± 0.960

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

a. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4]

  • Materials:

    • 96-well microtiter plates

    • Candida albicans (e.g., ATCC 90028) or other desired fungal strains

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Novel tetrazole compounds and standard antifungals (e.g., Fluconazole, Amphotericin B)

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of each tetrazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates.

    • Prepare a standardized fungal inoculum of 0.5-2.5 x 10³ CFU/mL in RPMI-1640.[5]

    • Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.[5]

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[6]

b. Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a follow-up to the MIC assay.

  • Procedure:

    • Following the MIC determination, take an aliquot from each well that shows no visible growth.

    • Spread the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate, corresponding to a 99.9% reduction in CFU from the initial inoculum.[7]

Biofilm Inhibition Assay
  • Materials:

    • 96-well flat-bottom microtiter plates

    • Fungal strain of interest

    • Appropriate growth medium (e.g., RPMI-1640 supplemented with glucose)

    • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

  • Procedure:

    • Prepare a standardized fungal suspension and add it to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

    • After incubation, gently wash the wells with PBS to remove non-adherent cells.

    • Add fresh medium containing serial dilutions of the tetrazole compounds to the wells.

    • Incubate for another 24-48 hours.

    • Quantify the biofilm viability using the XTT reduction assay.

    • The Biofilm Inhibitory Concentration (BIC₅₀) is the concentration of the compound that reduces the metabolic activity of the biofilm by 50% compared to the untreated control.[5]

In Vitro Cytotoxicity Assay

This assay evaluates the toxicity of the novel compounds against a mammalian cell line.

  • Materials:

    • Vero (monkey kidney epithelial) cells or other suitable mammalian cell line

    • 96-well cell culture plates

    • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed the mammalian cells in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Add serial dilutions of the tetrazole compounds to the wells and incubate for another 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC₅₀ (half-maximal inhibitory concentration) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[8]

In Vivo Efficacy Model: Galleria mellonella Model

The G. mellonella (greater wax moth larvae) model is a useful preliminary in vivo model for assessing antifungal efficacy.[9]

  • Materials:

    • G. mellonella larvae

    • Fungal pathogen

    • Novel tetrazole compounds

    • Micro-syringe

  • Procedure:

    • Inject a lethal dose of the fungal pathogen into the hemocoel of the larvae.

    • At a specified time post-infection, administer the tetrazole compounds or a vehicle control via injection.

    • Incubate the larvae at 37°C and monitor survival daily for a set period (e.g., 7 days).

    • Alternatively, at specific time points, homogenize a subset of larvae to determine the fungal burden by plating serial dilutions on SDA plates and counting the colonies.

    • Efficacy is determined by increased survival rates or a significant reduction in fungal burden compared to the vehicle control group.[10]

Potential Fungal Target Pathway

Many azole antifungals, a class of compounds structurally related to tetrazoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. While the exact mechanism of novel tetrazoles needs to be elucidated, this pathway represents a probable target.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) - Potential Target membrane Fungal Cell Membrane ergosterol->membrane

Caption: A simplified diagram of the fungal ergosterol biosynthesis pathway.

References

Application Notes and Protocols for Molecular Docking Studies with Tetrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazole and its analogs are important heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, antihypertensive, and analgesic properties.[1][2] The tetrazole ring is considered a non-classical isostere of a carboxylic acid group, offering improved metabolic stability and lipophilicity, which are advantageous for drug design.[2][3] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to a target protein, providing insights into potential drug-target interactions at a molecular level.[1] These application notes provide a detailed protocol for performing molecular docking studies with tetrazole analogs.

Core Concepts in Molecular Docking of Tetrazole Analogs

Molecular docking simulations for tetrazole analogs follow a structured workflow that includes preparation of the target protein and the tetrazole-based ligands, performing the docking calculations, and analyzing the results. The nitrogen-rich and planar nature of the tetrazole ring allows for various interactions, including hydrogen bonds and aromatic interactions, which are critical for stable ligand-protein binding.[1][2]

Experimental Protocols

A generalized workflow for the molecular docking of tetrazole analogs involves several key steps, from data retrieval and preparation to the final analysis of the docking results. The following protocols outline the methodologies for each stage.

Protocol 1: Target Protein Preparation
  • Selection and Retrieval:

    • Identify the target protein of interest based on the therapeutic goal.

    • Download the 3D crystallographic structure of the protein from a public repository like the Protein Data Bank (PDB) (45]

  • Protein Clean-up:

    • Use molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, MOE) to prepare the protein structure.

    • Remove all non-essential components from the PDB file, such as water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the binding interaction.[5]

    • Inspect the protein for any missing atoms or residues. Use the software's tools to build and repair these missing parts.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure, as they are often not resolved in X-ray crystallography.[5]

    • Assign appropriate protonation states to the amino acid residues, particularly for histidine, aspartate, and glutamate, based on the physiological pH (typically 7.4).

    • Assign partial atomic charges to each atom using a force field (e.g., Kollman charges in AutoDock).

  • Receptor Grid Generation:

    • Define the binding site on the protein. This can be done by using the coordinates of a co-crystallized ligand or by using a pocket prediction algorithm.[5]

    • Generate a receptor grid box that encompasses the defined active site. This grid is used by the docking algorithm to calculate the interaction energies.[5]

Protocol 2: Ligand Preparation
  • 2D Structure Drawing and Conversion:

    • Draw the 2D structures of the tetrazole analog ligands using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures into 3D conformations.[5]

  • Energy Minimization:

    • Perform energy minimization on the 3D ligand structures to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field (e.g., MMFF94).[6]

  • Charge Assignment and Torsion Definition:

    • Assign partial atomic charges to the ligand atoms (e.g., Gasteiger charges).

    • Define the rotatable bonds (torsions) in the ligand to allow for conformational flexibility during the docking process.

Protocol 3: Molecular Docking Simulation
  • Software Selection:

    • Choose a suitable molecular docking program. Commonly used software for docking tetrazole analogs includes AutoDock Vina,[7][8][9] MOE (Molecular Operating Environment),[1][10] and Glide (Schrödinger).[2]

  • Docking Execution:

    • Load the prepared protein (receptor) and ligand files into the docking software.

    • Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and the number of docking runs.

    • Initiate the docking simulation. The software will explore different conformations and orientations of the ligand within the receptor's active site and calculate the binding affinity for each pose.[5]

Protocol 4: Post-Docking Analysis and Validation
  • Binding Affinity and Pose Analysis:

    • The primary output of the docking simulation is the binding affinity (or docking score), typically reported in kcal/mol.[7] A more negative value indicates a stronger predicted binding affinity.

    • Visualize the predicted binding poses of the tetrazole analogs within the protein's active site using software like Discovery Studio[8] or PyMOL.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues. Hydrogen bonds are considered pivotal in stabilizing protein-ligand interactions, with a favorable bond distance being less than 3.5 Å.[7][8]

  • Redocking of a Co-crystallized Ligand (Validation):

    • To validate the docking protocol, the co-crystallized ligand (if available) should be extracted from the PDB file and then re-docked into the protein's active site.[6]

    • The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[10]

Data Presentation

Quantitative data from molecular docking studies should be summarized in a clear and structured format to facilitate comparison between different tetrazole analogs.

Table 1: Docking Scores and Binding Affinities of Tetrazole Analogs

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Reference Ligand Score (kcal/mol)
Tetrazole-ATarget X (e.g., 4OR7)-7.8-7.2 (Cefazolin)
Tetrazole-BTarget X (e.g., 4OR7)-7.5-7.2 (Cefazolin)
Tetrazole-CTarget Y (e.g., 1AI9)-8.2-7.9 (Clotrimazole)
Tetrazole-DTarget Z (e.g., 5TZ1)-9.1-8.5 (VT1)

Data is illustrative and should be replaced with actual experimental results.

Table 2: Key Intermolecular Interactions of Tetrazole Analogs

Compound IDInteracting ResiduesInteraction TypeDistance (Å)
Tetrazole-ALYS 68, ASP 70Hydrogen Bond2.8, 3.1
Tetrazole-APHE 102Pi-Pi Stacking4.5
Tetrazole-CTYR 25, HOH 718Hydrogen Bond2.9, 3.0
Tetrazole-DHeme, ARG 249, MET 207H-Acceptor, H-Bond3.19, 2.96, 3.53

Data is illustrative and should be replaced with actual experimental results.

Mandatory Visualization

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase protein_prep Target Protein Preparation (PDB Download, Clean-up, Protonation) docking Molecular Docking (AutoDock Vina, Glide, etc.) protein_prep->docking Prepared Receptor ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) ligand_prep->docking Prepared Ligands analysis Post-Docking Analysis (Binding Affinity, Pose Visualization) docking->analysis Docking Results validation Protocol Validation (Redocking) analysis->validation Feedback signaling_pathway_inhibition cluster_pathway Kinase Signaling Pathway Upstream Upstream Signal Kinase Target Kinase (e.g., CSNK2A1) Upstream->Kinase Substrate Substrate Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Tetrazole Tetrazole Analog (Inhibitor) Tetrazole->Kinase Binding hit_to_lead cluster_discovery Drug Discovery Funnel Docking Virtual Screening via Molecular Docking Hits Hit Compounds (Good Docking Score) Docking->Hits Synthesis Chemical Synthesis of Analogs Hits->Synthesis Bioassay In Vitro Biological Assays Synthesis->Bioassay Bioassay->Synthesis SAR Feedback Lead Lead Compound (Potent and Drug-like) Bioassay->Lead

References

Application Notes and Protocols for the Synthesis of Phenyl(2H-tetrazol-5-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenyl(2H-tetrazol-5-yl)methanamine derivatives. These compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids in drug design.[1][2] The following sections outline three primary synthetic methodologies, complete with step-by-step protocols, quantitative data, and workflow visualizations.

Introduction

The tetrazole moiety is a key functional group in a variety of clinically important drugs, such as losartan and valsartan.[1][3][4] The synthesis of phenyl(2H-tetrazol-5-yl)methanamine derivatives can be achieved through several strategic approaches. This guide focuses on three robust and widely applicable methods: a modified Strecker reaction followed by tetrazole formation, the Ugi-azide multicomponent reaction, and a one-pot synthesis from aldehydes. Each method offers distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Method 1: Modified Strecker Reaction followed by Tetrazole Formation

This two-step approach is a classical and reliable method for preparing the target compounds. It first involves the synthesis of an α-amino nitrile intermediate via a Strecker-type reaction, which is then converted to the corresponding tetrazole by cycloaddition with an azide source.[2]

Application Notes

This method is particularly useful for synthesizing a diverse range of derivatives by varying the initial aldehyde, amine, and cyanide source in the Strecker reaction. The subsequent tetrazole formation is typically high-yielding. The use of zinc chloride as a Lewis acid catalyst in the tetrazole formation step provides a safer alternative to potentially hazardous and explosive hydrazoic acid.[5]

Experimental Workflow

G aldehyde Aldehyde/Ketone strecker Modified Strecker Reaction aldehyde->strecker amine Amine amine->strecker tmsn Trimethylsilyl Cyanide (TMSCN) tmsn->strecker amino_nitrile α-Amino Nitrile Intermediate tetrazole_formation Tetrazole Formation amino_nitrile->tetrazole_formation strecker->amino_nitrile nan3 Sodium Azide (NaN3) nan3->tetrazole_formation zncl2 Zinc Chloride (ZnCl2) zncl2->tetrazole_formation product Phenyl(2H-tetrazol-5-yl)methanamine Derivative tetrazole_formation->product

Caption: Workflow for the synthesis via a modified Strecker reaction and subsequent tetrazole formation.

Protocol: Synthesis of Phenyl(2H-tetrazol-5-yl)methanamine Derivatives

Step 1: Synthesis of α-Amino Nitrile Intermediate

  • To a solution of the chosen aldehyde or ketone (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., methanol), add trimethylsilyl cyanide (TMSCN) (1.2 eq).

  • Stir the reaction mixture at room temperature for the time specified in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude α-amino nitrile by column chromatography on silica gel or recrystallization.

Step 2: Synthesis of the Tetrazole Derivative

  • Dissolve the α-amino nitrile (1.0 eq) in isopropyl alcohol.

  • Add sodium azide (NaN₃) (1.5 eq) and zinc chloride (ZnCl₂) (1.1 eq) to the solution.

  • Reflux the reaction mixture for the time indicated in Table 1, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into a stirred solution of sodium hydroxide.

  • Filter the resulting precipitate and wash with water.

  • Acidify the filtrate with hydrochloric acid to precipitate the crude product.

  • Collect the product by filtration, wash with water, and dry.

  • Purify the final product by recrystallization.

Data Summary
CompoundR1 (Aldehyde)R2 (Amine)Yield (%)m.p. (°C)Reference
1 PhenylMethyl78228-230[2]
2 4-ChlorophenylMethyl73255-257[2]
3 PhenylMorpholine73-[2]
4 4-MethoxyphenylMethyl89255-257[2]

Note: The table presents a selection of synthesized derivatives. For full characterization data (NMR, IR, EIMS), please refer to the cited literature.

Method 2: Ugi-Azide Multicomponent Reaction

The Ugi-azide reaction is a powerful one-pot, four-component reaction (4-CR) that provides rapid access to 1,5-disubstituted tetrazoles. This method combines an aldehyde, an amine, an isocyanide, and an azide source in a single step.[6]

Application Notes

This methodology is highly efficient and offers a high degree of molecular diversity by simply varying the four starting components. The reaction often proceeds under mild conditions and can be performed without a catalyst.[6][7][8] Microwave-assisted protocols can significantly reduce reaction times.[7] This method is ideal for the rapid generation of compound libraries for screening purposes.

Experimental Workflow

G aldehyde Aldehyde ugi_azide Ugi-Azide 4-CR aldehyde->ugi_azide amine Amine amine->ugi_azide isocyanide Isocyanide isocyanide->ugi_azide tmsn3 Azidotrimethylsilane (TMSN3) tmsn3->ugi_azide product 1,5-Disubstituted Tetrazole Derivative ugi_azide->product

Caption: General workflow for the one-pot Ugi-azide four-component synthesis of 1,5-disubstituted tetrazoles.

Protocol: General Procedure for Ugi-Azide Synthesis
  • In a round-bottom flask, prepare a 1.0 M solution of the amine (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Sequentially add the aldehyde (1.0 eq), isocyanide (1.0 eq), and azidotrimethylsilane (TMSN₃) (1.0 eq).

  • Stir the resulting mixture at room temperature for 7-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dilute the crude residue with dichloromethane (CH₂Cl₂) and wash with brine.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

For Microwave-Assisted Synthesis:

  • Combine the amine (1.0 eq), aldehyde (2.0 eq), isocyanide (2.0 eq), and TMSN₃ (2.0 eq) in a microwave vial with methanol.

  • Seal the vial and heat in a microwave reactor at 80 °C for 30 minutes.

  • Follow the work-up and purification procedure described above.

Data Summary
AmineAldehydeIsocyanideMethodYield (%)Reference
tert-ButylamineParaformaldehyde2,6-Dimethylphenyl isocyanideRoom Temp.95[7]
BenzylamineBenzaldehydeCyclohexyl isocyanideRoom Temp.85[6]
PhenethylamineAcetaldehydetert-Butyl isocyanideRoom Temp.70[6]
Aniline4-ChlorobenzaldehydeBenzyl isocyanideMicrowave91[7]

Method 3: One-Pot Synthesis from Aldehydes via Aldoxime Intermediate

This "click synthesis" approach offers a convenient and efficient route to 5-substituted 1H-tetrazoles directly from aldehydes, avoiding the need for pre-synthesized nitriles.[9][10] The reaction proceeds through the in-situ formation of an aldoxime, which then undergoes cycloaddition with an azide source.

Application Notes

This method is advantageous as it utilizes readily available and often less toxic aldehydes as starting materials compared to nitriles.[9] The use of an ionic liquid like 1-butyl-3-methylimidazolium azide ([bmim]N₃) can serve as a safer alternative to sodium azide.[9] This one-pot, three-component reaction is well-suited for sustainable and green chemistry approaches.[11]

Experimental Workflow

G aldehyde Aldehyde one_pot One-Pot Three-Component Reaction aldehyde->one_pot hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->one_pot azide_source Azide Source (e.g., [bmim]N3 or NaN3) azide_source->one_pot catalyst Catalyst (e.g., Cu(OAc)2) catalyst->one_pot product 5-Substituted 1H-Tetrazole Derivative one_pot->product

Caption: Workflow for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes.

Protocol: One-Pot Synthesis from Aldehydes
  • To a solution of the aldehyde (1.0 eq) in dimethylformamide (DMF), add hydroxylamine hydrochloride (1.1 eq) and sodium azide (1.5 eq) (or [bmim]N₃).

  • Add the catalyst, for example, copper(II) acetate (Cu(OAc)₂) (20 mol%).[9]

  • Heat the reaction mixture at 120 °C for 12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-substituted 1H-tetrazole.

Data Summary
AldehydeCatalystAzide SourceYield (%)Reference
BenzaldehydeCu(OAc)₂[bmim]N₃95[9]
4-MethoxybenzaldehydeCu(OAc)₂[bmim]N₃98[9]
4-ChlorobenzaldehydeCu(OAc)₂[bmim]N₃92[9]
4-NitrobenzaldehydeCu(OAc)₂[bmim]N₃88[9]

Conclusion

The synthetic methods detailed in these application notes provide researchers with a versatile toolkit for the preparation of phenyl(2H-tetrazol-5-yl)methanamine derivatives. The choice of method will depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis. The provided protocols and data serve as a comprehensive guide for the practical execution of these important transformations in the field of drug discovery and development.

References

Application Notes and Protocols for Evaluating (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is a synthetic organic compound featuring a tetrazole ring, which is a common bioisostere for a carboxylic acid group.[1][2] This structural feature suggests its potential to interact with biological targets that recognize carboxylate moieties, such as various enzymes and receptors.[1][3] Compounds containing a tetrazole ring have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4]

Given the structural characteristics of this compound, a plausible hypothesis is that it may act as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[5] Overexpression or dysregulation of MMPs, particularly MMP-9 (also known as gelatinase B), is implicated in various pathologies including cancer metastasis, arthritis, and inflammation, making them important therapeutic targets.[5]

These application notes describe detailed protocols for a primary biochemical assay and a secondary cell-based assay to evaluate the inhibitory potential of this compound against MMP-9.

Application Note 1: Fluorometric Assay for MMP-9 Inhibition

This protocol outlines a sensitive in vitro assay to determine the inhibitory activity of this compound on MMP-9. The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by active MMP-9, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.[5][6]

Experimental Protocol

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Perform serial dilutions in MMP-9 assay buffer to obtain the desired test concentrations (e.g., 0.1 µM to 100 µM).

  • MMP-9 Activation : If starting with pro-MMP-9 (the inactive zymogen), it must be activated. This is commonly achieved by incubation with p-aminophenylmercuric acetate (APMA).[7][8]

    • Incubate pro-MMP-9 with 1 mM APMA in assay buffer at 37°C for 3-5 hours.[7] The optimal activation time should be determined empirically.[7]

  • Assay Procedure :

    • In a 96-well white flat-bottom plate, add 50 µL of diluted, activated MMP-9 enzyme to each well.[5]

    • Add 10 µL of the test compound dilutions or vehicle control (assay buffer) to the respective wells.

    • Include a known MMP-9 inhibitor, such as NNGH (2 mM), as a positive control for inhibition.[5]

    • Include a no-enzyme control (assay buffer only) for background fluorescence.

    • Incubate the plate at 37°C for 30 minutes to allow the compound to interact with the enzyme.

    • Prepare the reaction mix by diluting the FRET substrate in the MMP-9 assay buffer.[5]

    • Initiate the enzymatic reaction by adding 40 µL of the reaction mix to each well.

    • Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, using an excitation wavelength of 325 nm and an emission wavelength of 393 nm.[5]

  • Data Analysis :

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Vehicle Control - Rate of Test Compound) / Rate of Vehicle Control] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

CompoundTargetAssay TypeIC50 (µM) [Hypothetical]
This compoundMMP-9Fluorometric5.2
NNGH (Positive Control)MMP-9Fluorometric0.01

Application Note 2: Gelatin Zymography for MMP-9 Inhibition in a Cell-Based System

Gelatin zymography is a technique used to detect the activity of gelatinases like MMP-9 in biological samples.[9] This protocol assesses the effect of this compound on the activity of MMP-9 secreted by cultured cells. HT-1080 fibrosarcoma cells are a suitable model as they constitutively secrete MMP-9.

Experimental Protocol

  • Cell Culture and Treatment :

    • Culture HT-1080 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.[9]

    • Wash the cells twice with serum-free medium to remove any endogenous inhibitors present in the serum.[9]

    • Incubate the cells in serum-free medium containing various concentrations of this compound for 24-48 hours.[9]

  • Sample Preparation :

    • Collect the conditioned media from the treated and control cells.

    • Centrifuge the media to remove any cells and debris.[10]

    • Determine the protein concentration of each sample to ensure equal loading.

  • Gel Electrophoresis :

    • Prepare a 7.5% SDS-polyacrylamide gel containing 1 mg/mL gelatin.[9]

    • Mix the conditioned media samples with a non-reducing sample buffer. Do not heat the samples, as this would irreversibly denature the enzyme.[11]

    • Load equal amounts of protein into the wells of the gel.

    • Run the electrophoresis at 150V at 4°C until the dye front reaches the bottom of the gel.[10]

  • Enzyme Renaturation and Development :

    • After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100) to remove the SDS and allow the enzyme to renature.[9][12]

    • Incubate the gel in an incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, pH 7.5) at 37°C for 18-24 hours.[9][11] This allows the active MMP-9 to digest the gelatin in the gel.

  • Staining and Visualization :

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.[10]

    • Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.[10][11]

    • Areas of gelatin degradation by MMP-9 will appear as clear bands. The intensity of these bands is proportional to the enzyme's activity.

  • Data Analysis :

    • Image the gel and quantify the band intensities using densitometry software.

    • Calculate the percentage of inhibition of MMP-9 activity for each treatment condition relative to the untreated control.

Data Presentation

TreatmentConcentration (µM)MMP-9 Activity (% of Control) [Hypothetical]
Vehicle Control-100
This compound185
This compound1042
This compound5015

Visualizations

MMP_Signaling_Pathway cluster_0 cluster_1 Extracellular Extracellular Matrix (Collagen, Gelatin) MMP9 MMP-9 (Gelatinase B) Degradation Matrix Degradation MMP9->Degradation Cleavage Invasion Cell Invasion & Metastasis Degradation->Invasion Compound (4-(2H-Tetrazol-5-yl)phenyl) methanamine hydrochloride Compound->MMP9 Inhibition

Caption: Role of MMP-9 in matrix degradation and its inhibition.

Fluorometric_Assay_Workflow start Start prep_compound Prepare Compound Serial Dilutions start->prep_compound plate_setup Add Activated MMP-9, Compound, and Controls to 96-well Plate prep_compound->plate_setup activate_mmp9 Activate Pro-MMP-9 (with APMA) activate_mmp9->plate_setup pre_incubate Pre-incubate at 37°C (30 min) plate_setup->pre_incubate add_substrate Add FRET Substrate pre_incubate->add_substrate measure Measure Fluorescence (Kinetic, 30-60 min) add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for the fluorometric MMP-9 inhibition assay.

Gelatin_Zymography_Workflow start Start culture_cells Culture HT-1080 Cells (70-80% Confluency) start->culture_cells treat_cells Treat with Compound in Serum-Free Medium (24-48h) culture_cells->treat_cells collect_media Collect & Centrifuge Conditioned Media treat_cells->collect_media run_gel Run Gel Electrophoresis (Gelatin-SDS-PAGE) collect_media->run_gel renature Wash with Triton X-100 (Renature Enzyme) run_gel->renature incubate Incubate in Buffer (37°C, 18-24h) renature->incubate stain Stain with Coomassie Blue & Destain incubate->stain analyze Image and Quantify Clear Bands stain->analyze end End analyze->end

Caption: Workflow for the gelatin zymography assay.

References

Application Notes and Protocols: Safe Handling and Storage of Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety guidelines for the handling and storage of tetrazole compounds in a laboratory setting. Tetrazoles and their derivatives are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as energetic materials. However, their high nitrogen content and endothermic nature mean many can be energetic, thermally unstable, and potentially explosive. Strict adherence to these protocols is crucial to ensure personnel safety and prevent laboratory incidents.

Hazard Identification and Risk Assessment

Tetrazole compounds should always be treated as potentially hazardous materials. The primary risks associated with this class of compounds are:

  • Explosion Hazard: Many tetrazoles are sensitive to heat, friction, impact, or static discharge.[1][2] They can decompose violently, especially when dry.[3] Some tetrazole salts are considered primary explosives.[4]

  • Toxicity: Tetrazoles can be toxic if swallowed, in contact with skin, or inhaled.[5] Combustion or decomposition can produce toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[1][6]

  • Formation of Hydrazoic Acid (HN₃): The synthesis of tetrazoles often involves azides. In the presence of acids, the highly toxic and explosive gas hydrazoic acid can be generated.[7][8]

  • Formation of Explosive Metal Salts: Tetrazoles can form shock-sensitive and explosive heavy metal salts.[6]

Before working with any new tetrazole compound, a thorough risk assessment must be conducted. Consult the Safety Data Sheet (SDS) and relevant literature to understand its specific properties and hazards.

Quantitative Safety Data

The stability of tetrazole compounds can vary significantly based on their substitution pattern. The following table summarizes key safety parameters for representative tetrazole compounds. Always consult the specific SDS for the compound you are using.

Compound NameMolecular FormulaMelting Point (°C)Decomposition Onset (°C)Key Hazards
1H-TetrazoleCH₂N₄155 - 157> 157Explosive when heated; risk of explosion by shock, friction, or fire.[1]
5-Amino-1H-tetrazoleCH₃N₅~204Not specifiedExplosive when dry.[3]
1-Phenyl-5-mercaptotetrazoleC₇H₆N₄S147 - 151Not specifiedConsult specific SDS.
Tetrazole-5-acetic acidC₃H₄N₄O₂180 - 183Not specifiedMay be harmful if inhaled or swallowed; causes irritation.

Personal Protective Equipment (PPE)

Adequate PPE is mandatory when handling tetrazole compounds.

  • Eye Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][9] A face shield should be worn in addition to goggles when there is a significant risk of explosion or splash.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[10] For handling highly energetic tetrazoles, consider using leather gloves over chemical-resistant gloves to provide some blast protection.

  • Body Protection: A flame-resistant lab coat is required.[1][10] For procedures with a higher risk of explosion, a chemical apron or blast-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] If exposure limits are exceeded, a full-face respirator may be necessary.[1]

Engineering Controls

  • Chemical Fume Hood: All work with tetrazole compounds, especially weighing of solids and synthesis, must be performed in a properly functioning chemical fume hood.[11]

  • Blast Shield: Use a portable blast shield during reactions, especially when scaling up, heating, or working with new compounds. Place the shield between the apparatus and the user.

  • Grounding and Bonding: To prevent static discharge, which can be an ignition source, ground and bond all metal containers and equipment during transfer of dry tetrazole powders.[1][6] Use anti-static weighing boats or dishes.

  • Spark-Proof Tools: Use tools made of non-sparking materials (e.g., beryllium-copper or aluminum-bronze) when handling dry, sensitive tetrazole compounds.[10]

Storage and Segregation

Proper storage is critical to prevent decomposition and accidents.

  • Containers: Store in original, clearly labeled containers.[6] Polyethylene or polypropylene containers are often suitable.[6] Ensure containers are tightly sealed.[10]

  • Location: Store in a cool, dry, and well-ventilated area.[6][10] The storage area should be a designated, fireproof cabinet.[5]

  • Temperature: Some tetrazoles may require refrigeration (approx. 4°C).[9] Avoid exposure to heat sources, sparks, or open flames.[1]

  • Incompatibilities: Segregate tetrazoles from:

    • Strong oxidizing agents.[6]

    • Strong acids, acid chlorides, and acid anhydrides.[6]

    • Combustible materials.[9]

    • Heavy metals and their salts.[6]

Experimental Protocols

Protocol for Weighing and Preparing Solutions of Solid Tetrazoles
  • Preparation:

    • Don appropriate PPE (safety goggles, face shield, flame-resistant lab coat, chemical-resistant gloves).

    • Ensure a certified chemical fume hood is operational. Place a blast shield in front of the work area.

    • Assemble all necessary equipment: anti-static weighing paper or boat, non-sparking spatula, beaker, and chosen solvent.

    • Ground the electronic balance.

  • Procedure:

    • Carefully open the container of the tetrazole compound inside the fume hood, behind the blast shield.

    • Using a non-sparking spatula, gently transfer the required amount of solid to the anti-static weighing boat on the grounded balance. Avoid scraping or creating dust.[6] Minimize the generation of dust and accumulation.[9]

    • Once weighed, turn off the balance.

    • Carefully add the weighed solid to the beaker containing the solvent. Do not add solvent directly to the dry solid on the balance.

    • Stir gently to dissolve. Magnetic stirring is acceptable, but ensure the stir bar does not grind against the glass.

    • Securely seal the original container and return it to its designated storage location.

  • Cleanup:

    • Wipe the spatula and work surface with a damp cloth to collect any residual dust.

    • Dispose of the weighing boat and cleaning materials in a designated hazardous waste container.

    • Wash hands thoroughly after handling.[6]

Protocol for a Small-Scale Synthesis of a 5-Substituted-1H-tetrazole

This protocol is a general guideline for a common synthesis route involving a nitrile and sodium azide. Caution: This reaction can generate hydrazoic acid. It must be performed with extreme care in a fume hood behind a blast shield. Continuous flow synthesis is a safer alternative for larger scales.[7][12]

  • Apparatus Setup:

    • Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet in a fume hood.

    • Place the entire apparatus within a heating mantle and behind a blast shield.

    • Prepare an acid-neutralizing scrubber (e.g., a bubbler with NaOH solution) for the condenser outlet to trap any hydrazoic acid that may form.

  • Reaction:

    • Charge the flask with the nitrile substrate and a suitable solvent (e.g., DMF, NMP).

    • Add the azide source (e.g., sodium azide) and an activating reagent (e.g., zinc bromide or triethylamine hydrochloride) portion-wise at room temperature.

    • Slowly heat the reaction mixture to the desired temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Never allow the reaction to heat uncontrollably.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature.

    • Crucially, quench any residual azide before acidic work-up. A common method is the in-line addition of a sodium nitrite (NaNO₂) solution.[7]

    • After quenching, carefully acidify the solution (e.g., with dilute HCl) to pH 1-2 to precipitate the tetrazole product.[7] Perform this step slowly as gas evolution may occur.

    • Isolate the product by filtration. Wash the solid with cold water.

  • Purification and Drying:

    • Recrystallize the product from a suitable solvent if necessary.

    • Dry the product carefully. Avoid drying large quantities of tetrazoles to complete dryness in an oven, as this significantly increases the explosion risk. [3] Air-drying or vacuum drying at low temperatures is preferred. Do not grind the dried material.[11]

Emergency Procedures

  • Spills:

    • For small spills of solid material, do not sweep dry. Gently wet the material with an inert liquid (e.g., water, if compatible) to prevent dust formation.

    • Absorb the slurry with an inert material like dry sand or earth and place it in a suitable, labeled container for hazardous waste disposal.[9]

    • Remove all ignition sources from the area.[1]

    • For large spills, evacuate the area and contact emergency services.

  • Fire:

    • If a fire involves tetrazole compounds, DO NOT fight the fire if it reaches the cargo. [1][2] There is a significant risk of a mass explosion.

    • Evacuate the area immediately to a safe distance (at least 1600 meters or 1 mile is recommended for cargo fires).[1][2]

    • Use a fire extinguisher (water, dry chemical, CO₂) only for very small, initial fires and only if you are trained to do so and can do so without risk.[9][10]

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Visualized Workflows and Logic Diagrams

Safe Handling Workflow for Tetrazole Compounds```dot

G start Start: Need to Handle Tetrazole Compound risk_assessment 1. Conduct Risk Assessment (Consult SDS & Literature) start->risk_assessment ppe 2. Don Appropriate PPE (Goggles, Face Shield, FR Coat, Gloves) risk_assessment->ppe eng_controls 3. Prepare Engineering Controls (Fume Hood, Blast Shield, Grounding) ppe->eng_controls weighing 4. Weighing & Transfer (Use non-sparking tools, anti-static boat) eng_controls->weighing dissolution 5. Dissolution (Add solid to solvent, stir gently) weighing->dissolution storage 6. Secure Storage (Seal container, return to cabinet) dissolution->storage cleanup 7. Decontaminate & Clean Up (Wet wipe area, dispose of waste) storage->cleanup end End cleanup->end

Caption: Decision-making process for the safe storage of tetrazoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(2H-Tetrazol-5-yl)phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical [3+2] cycloaddition reaction between 4-cyanobenzylamine and an azide source.

Problem 1: Low or No Conversion of the Starting Nitrile (4-cyanobenzylamine)

Potential Causes:

  • Insufficient Catalyst Activity: The catalyst may be inactive or used in an insufficient amount.

  • Low Reaction Temperature: The cycloaddition often requires elevated temperatures to proceed at a reasonable rate.

  • Presence of Water: While some protocols use water as a solvent, excess water in anhydrous reactions can hinder the reaction.

  • Poor Quality of Reagents: Degradation or impurities in sodium azide or the nitrile can inhibit the reaction.

Solutions:

Recommended ActionDetails
Optimize Catalyst and Conditions Screen different catalysts such as zinc bromide (ZnBr₂), ammonium chloride (NH₄Cl), or silica sulfuric acid.[1][2] Ensure the catalyst is anhydrous if required by the protocol.
Increase Reaction Temperature Gradually increase the temperature, monitoring for decomposition. Reactions in DMF are often heated to 100-150 °C.[1]
Ensure Anhydrous Conditions (if applicable) Dry solvents and glassware thoroughly. Use fresh, anhydrous reagents.
Verify Reagent Quality Use freshly opened or properly stored sodium azide and purified 4-cyanobenzylamine.

Problem 2: Formation of Significant Byproducts

Potential Causes:

  • Side Reactions of the Amine Group: The primary amine of 4-cyanobenzylamine can undergo side reactions under the reaction conditions.

  • Decomposition of Reagents or Product: At high temperatures, sodium azide or the tetrazole product may decompose. Hydrazoic acid (HN₃), formed in acidic conditions, is highly toxic and explosive.[3]

  • Reaction with Solvent: DMF can decompose at high temperatures, especially in the presence of bases, leading to impurities.

Solutions:

Recommended ActionDetails
Protect the Amine Group Consider protecting the amine group of 4-cyanobenzylamine with a suitable protecting group (e.g., Boc) before the cycloaddition. The protecting group can be removed after tetrazole formation.
Careful Control of Reaction Conditions Maintain the optimal reaction temperature and time to minimize decomposition. Avoid strongly acidic conditions to prevent the formation of hydrazoic acid.
Alternative Solvents Consider using alternative solvents like DMSO or even water with a suitable catalyst (e.g., ZnBr₂), which can be a greener and safer option.[1]

Problem 3: Difficulty in Product Isolation and Purification

Potential Causes:

  • High Polarity of the Product: The presence of both the amine and tetrazole groups makes the product highly polar and potentially water-soluble.

  • Emulsion Formation During Workup: The amphiphilic nature of the product can lead to the formation of emulsions during aqueous workup.

  • Co-precipitation of Salts: Inorganic salts from the reaction mixture may co-precipitate with the product.

Solutions:

Recommended ActionDetails
Acid-Base Extraction Utilize the basicity of the amine and the acidity of the tetrazole for purification. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-polar impurities, and then precipitated by adjusting the pH.
Recrystallization Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol) to remove impurities.
Column Chromatography For challenging purifications, silica gel chromatography with a polar eluent system (e.g., dichloromethane/methanol with triethylamine) can be effective.
Salt Formation for Purification The formation of the hydrochloride salt can aid in purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the tetrazole ring in this molecule?

A1: The most common and direct method is the [3+2] cycloaddition of the nitrile group in 4-cyanobenzylamine with an azide source, typically sodium azide (NaN₃).[4] This reaction is often catalyzed by a Lewis or Brønsted acid.[5]

Q2: Which catalyst provides the best yield for the cycloaddition reaction?

A2: The choice of catalyst can significantly impact the yield, and the optimal catalyst may vary depending on the specific reaction conditions. Commonly used and effective catalysts include zinc salts (e.g., ZnBr₂), ammonium chloride (NH₄Cl), and heterogeneous catalysts like silica sulfuric acid.[1][2] Recent research also explores various nano-catalysts for improved efficiency and reusability. A comparison of different catalysts for the synthesis of 5-aryl-1H-tetrazoles is provided in the data section below.

Q3: What are the key safety precautions when working with sodium azide?

A3: Sodium azide is highly toxic and can be explosive. It is crucial to:

  • Handle it in a well-ventilated fume hood.

  • Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃).

  • Avoid contact with heavy metals and their salts, as this can form explosive heavy metal azides.

  • Quench any residual azide in the reaction waste with a suitable reagent like sodium nitrite under acidic conditions before disposal.

Q4: How can I confirm the formation of the tetrazole ring?

A4: The formation of the tetrazole ring can be confirmed using various spectroscopic techniques:

  • FT-IR: Look for the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations.

  • ¹H NMR: The proton on the tetrazole ring typically appears as a broad singlet in the downfield region (often > 10 ppm, but can exchange with D₂O). The chemical shifts of the aromatic and methylene protons will also change upon conversion of the nitrile to the tetrazole.

  • ¹³C NMR: The carbon of the tetrazole ring will have a characteristic chemical shift.

  • Mass Spectrometry: The molecular weight of the product will correspond to the addition of N₃ to the starting nitrile.

Q5: How is the final hydrochloride salt formed?

A5: The hydrochloride salt is typically formed by treating a solution of the purified (4-(2H-Tetrazol-5-yl)phenyl)methanamine free base in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) with a solution of hydrogen chloride (e.g., HCl in ethanol or gaseous HCl). The salt then precipitates out of the solution and can be collected by filtration.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 5-Aryl-1H-Tetrazoles

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Silica Sulfuric AcidDMFReflux4-1272-95[2]
ZnBr₂Water10012-24~90[5]
NH₄ClDMF12044Moderate[3]
Pyridine·HClDMF110884[6]
Nano-TiCl₄·SiO₂DMFReflux2Good[7]
Cu₂O nanoparticlesDMSO1108-10High[8]

Experimental Protocols

Protocol 1: Synthesis of 5-(4-(aminomethyl)phenyl)-1H-tetrazole

This protocol is a representative procedure based on commonly used methods for the synthesis of 5-substituted-1H-tetrazoles.

  • Materials:

    • 4-cyanobenzylamine

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanobenzylamine (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

    • Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water.

    • Acidify the mixture with concentrated HCl to pH ~2. A precipitate should form.

    • Stir the suspension for 30 minutes in an ice bath.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • To purify, the crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water) or purified by column chromatography.

Protocol 2: Formation of this compound

  • Materials:

    • 5-(4-(aminomethyl)phenyl)-1H-tetrazole (free base)

    • Ethanol, anhydrous

    • Hydrochloric acid solution in ethanol (e.g., 1.25 M) or gaseous HCl

  • Procedure:

    • Dissolve the purified 5-(4-(aminomethyl)phenyl)-1H-tetrazole in a minimal amount of anhydrous ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of the ethanolic HCl solution dropwise while stirring.

    • Stir the mixture in the ice bath for 1-2 hours. A white precipitate of the hydrochloride salt should form.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold anhydrous ethanol and then with diethyl ether.

    • Dry the product under vacuum to obtain this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reaction [3+2] Cycloaddition cluster_product Intermediate Product cluster_workup Workup & Purification cluster_final Final Product 4-Cyanobenzylamine 4-Cyanobenzylamine Reaction NaN3, Catalyst Solvent, Heat 4-Cyanobenzylamine->Reaction Crude_Product 5-(4-(aminomethyl)phenyl)-1H-tetrazole Reaction->Crude_Product Workup Acidification Filtration Crude_Product->Workup Purification Recrystallization or Chromatography Workup->Purification HCl_Salt (4-(2H-Tetrazol-5-yl)phenyl)methanamine Hydrochloride Purification->HCl_Salt HCl addition

Caption: Synthetic workflow for this compound.

Troubleshooting Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Products Side Products? Low_Yield->Side_Products Purification_Issues Purification Issues? Low_Yield->Purification_Issues Optimize_Conditions Optimize Conditions: - Increase Temperature - Change Catalyst - Check Reagents Incomplete_Reaction->Optimize_Conditions Yes Protect_Amine Protect Amine Group or Use Milder Conditions Side_Products->Protect_Amine Yes Improve_Purification Improve Purification: - Acid-Base Extraction - Recrystallization - Chromatography Purification_Issues->Improve_Purification Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The most effective purification techniques for this compound are recrystallization and acid-base extraction. For highly impure samples or to remove closely related impurities, column chromatography may be necessary. The choice of method depends on the nature and quantity of the impurities present.

Q2: How do I select an appropriate solvent for the recrystallization of the hydrochloride salt?

Selecting the right solvent is critical for successful recrystallization. For the hydrochloride salt, polar protic solvents are generally a good starting point. It is advisable to perform small-scale solubility tests to identify a solvent that dissolves the compound when hot but provides low solubility when cold.

Data Presentation: Solvent Selection for Recrystallization

Solvent System Solubility (Hot) Solubility (Cold) Expected Purity Improvement Notes
Methanol (MeOH) High Moderate Good May require slow cooling or addition of an anti-solvent for good crystal formation.
Ethanol (EtOH) / Water High Low Very Good A common choice for hydrochloride salts. Adjust the water content to optimize recovery.
Isopropanol (IPA) Moderate Low Excellent Good for obtaining high purity crystals, though initial dissolution may be slower.

| Acetonitrile (ACN) | Moderate | Very Low | Good | Can be effective but ensure all material dissolves at the boiling point. |

Q3: My compound "oils out" instead of crystallizing. What should I do?

Oiling out occurs when the solute comes out of the solution above its melting point, forming a liquid phase instead of solid crystals.

Troubleshooting Guide: Oiling Out

Probable Cause Suggested Solution
Solution is too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize from a more dilute solution.
Cooling is too rapid. Ensure the solution cools down slowly. Use a Dewar flask or insulate the flask to slow the cooling rate.
Solvent is not ideal. Re-evaluate your solvent choice. Try a higher boiling point solvent or a different solvent mixture.

| Presence of impurities. | The impurities may be depressing the melting point. Consider a preliminary purification step like a charcoal treatment or an acid-base extraction. |

Q4: Can acid-base extraction be used to purify this compound, given it is already a salt?

Yes, acid-base extraction is a highly effective method.[1][2][3] The process involves converting the hydrochloride salt to its free base form, which has different solubility properties, allowing for the separation of acidic, basic, or neutral impurities.[2][4]

Q5: What are the likely impurities in my crude sample?

Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Starting Materials: Unreacted 4-cyanobenzylamine or sodium azide.

  • Reaction Intermediates: Incomplete cyclization products.

  • Side-Products: Isomeric tetrazole products or products from reactions with solvent.

Q6: When is column chromatography the best choice for purification?

Column chromatography should be considered when:

  • Recrystallization and acid-base extraction fail to remove a persistent impurity.

  • Impurities have very similar chemical properties to the desired compound.

  • A very high degree of purity (>99.5%) is required.

For the hydrochloride salt, reverse-phase chromatography (C18) using a mobile phase of water/acetonitrile or water/methanol with a modifier like TFA or formic acid is often effective. For the free base, normal-phase chromatography on silica gel with a mobile phase like dichloromethane/methanol or ethyl acetate/heptane with a small amount of amine (e.g., triethylamine) can be used.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution & Basification: Dissolve the crude hydrochloride salt in deionized water. Cool the solution in an ice bath and slowly add 1M sodium hydroxide (NaOH) solution with stirring until the pH is >10. This neutralizes the hydrochloride and deprotonates the amine, forming the free base.

  • Extraction of Free Base: Transfer the basic aqueous solution to a separatory funnel. Extract the free base into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) three times. Use a volume of organic solvent that is approximately one-third of the aqueous layer for each extraction.

  • Combine & Wash: Combine the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter off the drying agent.

  • Re-formation of Salt: Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a solvent like diethyl ether or isopropanol dropwise until precipitation is complete.

  • Isolation & Drying: Collect the precipitated pure hydrochloride salt by vacuum filtration, wash with a small amount of the organic solvent (e.g., EtOAc or DCM), and dry under vacuum.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final Product crude Crude HCl Salt analysis Analyze Purity (TLC, HPLC, NMR) crude->analysis decision Impurity Profile? analysis->decision recryst Recrystallization decision->recryst Particulate or Crystalline Impurities acid_base Acid-Base Extraction decision->acid_base Acidic/Basic or Non-polar Impurities chrom Column Chromatography decision->chrom Closely Related Impurities pure Pure Compound (>97%) recryst->pure acid_base->pure chrom->pure

Caption: Decision workflow for selecting a purification method.

Acid_Base_Extraction cluster_organic Organic Phase (Ethyl Acetate) cluster_aqueous Aqueous Phase start Crude HCl Salt in Water basify Add 1M NaOH (pH > 10) -> Forms Free Base start->basify extract Extract with Ethyl Acetate (x3) basify->extract wash Wash with Brine extract->wash Free Base aq_impurities Water-Soluble Impurities (e.g., inorganic salts) extract->aq_impurities Impurities dry Dry (Na₂SO₄) wash->dry filter Filter dry->filter precipitate Add HCl in Ether/IPA filter->precipitate collect Filter & Dry Crystals precipitate->collect end_product Pure (4-(2H-Tetrazol-5-yl)phenyl) methanamine hydrochloride collect->end_product Final Product

References

Technical Support Center: Overcoming Solubility Challenges of Tetrazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming solubility issues encountered with tetrazole-containing compounds during biological assays.

Frequently Asked Questions (FAQs)

Q1: My tetrazole compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is happening and how can I prevent this?

A1: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. It occurs due to the rapid change in solvent polarity when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1]

To prevent this, consider the following strategies:

  • Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[2] It is often better to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.

  • Lower the Final Compound Concentration: You may be exceeding the compound's aqueous solubility limit. Test a lower concentration of your compound.

  • Reduce the Final DMSO Concentration: While counterintuitive, a high final DMSO concentration does not always prevent precipitation upon significant dilution. Aim for the lowest possible final DMSO concentration (typically ≤ 0.5% in cell-based assays) that still maintains the compound in solution.[2]

  • Pre-warm the Assay Buffer: Adding the compound to a cold buffer can decrease its solubility. Always use a pre-warmed (e.g., 37°C for cell-based assays) buffer.

  • Sonication: Briefly sonicating the solution after dilution can help redissolve fine precipitates and create a more homogeneous suspension.

Q2: My assay results are highly variable, and the potency of my tetrazole compound is lower than expected. Could solubility be the culprit?

A2: Absolutely. Poor solubility is a major contributor to inaccurate and variable biological data. If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:

  • Underestimated Potency: The measured IC50 or EC50 values may be artificially high because the true concentration of the compound in solution is lower than what was intended.

  • Poor Reproducibility: Minor variations in solution preparation can lead to significant differences in the amount of dissolved compound, resulting in high data variability between experiments.

  • Inaccurate Structure-Activity Relationships (SAR): A potent compound might be incorrectly discarded because its measured activity was masked by poor solubility.

Q3: How does the pH of the assay buffer affect the solubility of my tetrazole compound?

A3: The solubility of many tetrazole compounds is highly dependent on pH. The tetrazole ring is acidic, with a pKa similar to a carboxylic acid. Therefore, the overall charge and solubility of the molecule can be significantly influenced by the pH of the solution. For tetrazole-containing compounds that are weak acids, increasing the pH of the buffer will lead to deprotonation (ionization), which generally increases solubility in aqueous media. Conversely, for weakly basic compounds, lowering the pH will result in protonation and enhanced solubility. It is advisable to determine the pKa of your compound and adjust the buffer pH accordingly, while ensuring the chosen pH is compatible with your biological assay.

Q4: What are some alternative solvents or solubilizing agents I can use if DMSO is not effective or is incompatible with my assay?

A4: While DMSO is a common solvent, several alternatives can be explored:

  • Co-solvents: Water-miscible organic solvents like ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol can be used.[3] The choice and concentration of the co-solvent must be tested for compatibility with the assay, as they can have effects on cells or enzymes.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds within their central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used for this purpose.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to help keep hydrophobic compounds in solution by forming micelles.

It is crucial to validate the compatibility of any new solvent or excipient with your specific assay to ensure it does not interfere with the results.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues with tetrazole compounds.

Observation Potential Cause Recommended Solution(s)
Immediate Precipitation/Cloudiness Upon Dilution - Compound concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution.- Decrease the final compound concentration.- Perform serial dilutions in the assay buffer.- Add the DMSO stock slowly to the vortexing buffer.- Pre-warm the aqueous buffer.
Precipitate Forms Over Time in the Incubator - Compound is in a supersaturated state and is crashing out over time.- Temperature change affects solubility.- pH of the media is changing due to cellular metabolism.- Determine the thermodynamic solubility and work below this concentration.- Ensure the incubator temperature is stable.- Use a well-buffered medium and monitor the pH.
Low Potency and High Variability in Results - Incomplete dissolution of the compound.- Visually inspect the solution for precipitate.- Use a solubility-enhancing formulation (co-solvents, cyclodextrins).- Perform a kinetic solubility assay to determine the soluble concentration range.
Compound is Difficult to Dissolve Even in 100% DMSO - Compound may be in a highly stable crystalline form.- DMSO may have absorbed water.- Gently warm the solution (e.g., to 37°C) and vortex or sonicate.- Use fresh, anhydrous DMSO.- Consider alternative organic solvents like DMF or NMP.

Quantitative Data on Tetrazole Compound Solubility

The following table summarizes the solubility of several common tetrazole-containing drugs in various solvents and buffers. This data can serve as a starting point for selecting appropriate solvent systems.

CompoundSolvent/BufferTemperature (°C)Solubility
Valsartan Water250.18 g/L[4]
Phosphate Buffer (pH 6.8)372.99 mg/mL[5]
Phosphate Buffer (pH 7.4)25> solubility at lower pH[6]
Phosphate Buffer (pH 8.0)2516.8 g/L[4]
Losartan Potassium WaterNot SpecifiedFreely soluble[7]
AcetonitrileNot SpecifiedSlightly soluble[7]
EthanolNot Specified~20 mg/mL[8]
DMSONot Specified~20 mg/mL[8]
PBS (pH 7.2)Not Specified~10 mg/mL[8]
Telmisartan DMSONot Specified~1 mg/mL[8]
DMFNot Specified~1.6 mg/mL[8]
1:1 DMF:PBS (pH 7.2)Not Specified~0.5 mg/mL[8]
Methanol252 mg/g[6]
Dichloromethane2514 mg/g[6]
Irbesartan Water250.059 mg/L[4]
0.1 N HCl (pH 1.2)Not Specified30.72 µg/mL[4]
Phosphate Buffer (pH 6.8)Not Specified19.78 µg/mL[4]
Candesartan Cilexetil EthanolNot Specified~3 mg/mL[8]
DMSONot Specified~30 mg/mL[8]
DMFNot Specified~30 mg/mL[8]
1:1 DMSO:PBS (pH 7.2)Not Specified~0.5 mg/mL[8]
Olmesartan Medoxomil WaterNot SpecifiedPractically insoluble[9]
MethanolNot SpecifiedSparingly soluble[9]
EthanolNot Specified~0.2 mg/mL[6]
DMSONot Specified~20 mg/mL[6]
DMFNot Specified~30 mg/mL[6]
PEG-400252.58 x 10⁻³ (mole fraction)[10]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the concentration at which a compound precipitates from a solution when transitioning from a high-solubility solvent (like DMSO) to an aqueous buffer.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer

Procedure:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Create a serial dilution of the stock solution in 100% DMSO in a 96-well plate. For example, a 2-fold serial dilution from 10 mM down to ~0.02 mM.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.

  • Add 98 µL of PBS (pH 7.4) to each well to achieve a 1:50 dilution and a final DMSO concentration of 2%. Mix well by pipetting up and down.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the turbidity of each well using a plate reader at 620 nm or a nephelometer.

  • Determine the kinetic solubility as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Protocol 2: Preparation of a Co-solvent Formulation for a Cell-Based Assay

This protocol describes a method for preparing a co-solvent formulation and performing a serial dilution to minimize precipitation in a cell-based assay.

Materials:

  • Test compound

  • DMSO, anhydrous

  • PEG 400

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a 20 mM stock solution of the test compound in 100% DMSO.

  • Create an intermediate stock solution (e.g., 2 mM) by diluting the 20 mM DMSO stock 1:10 in PEG 400. This creates a co-solvent stock.

  • For the highest concentration in your assay (e.g., 100 µM):

    • Add a calculated volume of the 2 mM co-solvent stock to the pre-warmed cell culture medium. For example, to make 1 mL of 100 µM solution, add 50 µL of the 2 mM stock to 950 µL of medium. This results in a final co-solvent concentration of 5% PEG 400 and 0.5% DMSO.

  • Perform serial dilutions for lower concentrations directly in the cell culture medium containing the same final concentration of the co-solvent mixture (e.g., 5% PEG 400 and 0.5% DMSO) to maintain a consistent vehicle concentration across all tested concentrations.

  • Visually inspect each dilution for any signs of precipitation before adding to the cells.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines the kneading method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of a tetrazole compound.

Materials:

  • Tetrazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

Procedure:

  • Determine the molar ratio of the drug to HP-β-CD (commonly 1:1 or 1:2).

  • Place the HP-β-CD in the mortar and add a small amount of deionized water to form a paste.

  • Gradually add the tetrazole compound to the HP-β-CD paste while continuously triturating with the pestle.

  • Knead the mixture for 30-60 minutes to ensure thorough interaction and complex formation. The mixture should remain a paste; add small amounts of water if it becomes too dry.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • The resulting powder can then be dissolved in aqueous buffers for use in biological assays.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Compound Precipitation cluster_immediate Immediate Precipitation Solutions cluster_delayed Delayed Precipitation Solutions start Precipitation Observed in Assay check_stock Check Stock Solution (Clear? Precipitate?) start->check_stock check_dilution Observe Dilution Process (Immediate or Delayed Precipitate?) start->check_dilution immediate_precipitate Immediate Precipitation check_dilution->immediate_precipitate Immediate delayed_precipitate Delayed Precipitation check_dilution->delayed_precipitate Delayed lower_conc Lower Final Concentration immediate_precipitate->lower_conc serial_dilution Use Serial Dilution immediate_precipitate->serial_dilution warm_buffer Pre-warm Buffer immediate_precipitate->warm_buffer change_solvent Change Co-solvent/ Formulation immediate_precipitate->change_solvent thermo_sol Determine Thermodynamic Solubility delayed_precipitate->thermo_sol check_stability Check Compound Stability (pH, Temp) delayed_precipitate->check_stability buffer_optimization Optimize Buffer System delayed_precipitate->buffer_optimization solution_strategy Implement Solubilization Strategy retest Re-evaluate in Assay solution_strategy->retest lower_conc->solution_strategy serial_dilution->solution_strategy warm_buffer->solution_strategy change_solvent->solution_strategy thermo_sol->solution_strategy check_stability->solution_strategy buffer_optimization->solution_strategy

Caption: A decision tree for addressing compound precipitation in assays.

mTOR_Signaling_Pathway Simplified mTOR Signaling Pathway with a Tetrazole-Containing Inhibitor Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP inhibits conversion Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2 mTORC2 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 phosphorylates Cell_Survival Cell Survival & Proliferation Akt_pS473->Cell_Survival Inhibitor Dual PI3K/mTOR Inhibitor (with Tetrazole Bioisostere) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Inhibition of the PI3K/mTOR signaling pathway by a dual inhibitor.

References

Technical Support Center: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-substituted-1H-tetrazoles. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the [3+2] cycloaddition of nitriles with an azide source.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting nitrile. What are the common causes and how can I fix it?

Answer: Low or no conversion is a frequent issue that can stem from several factors:

  • Inactive Nitrile Substrate: Nitriles bearing strong electron-donating groups exhibit lower reactivity.[1] The reaction rate is strongly correlated with the electron-withdrawing potential of the substituent on the nitrile.[2][3]

    • Solution: For these substrates, more forcing conditions may be necessary, such as higher temperatures or longer reaction times.[4] Alternatively, consider using a more potent catalytic system.

  • Inefficient Catalyst: The choice and condition of the catalyst are critical. Lewis or Brønsted acids are required to activate the nitrile for nucleophilic attack by the azide.[5][6]

    • Solution: Ensure your catalyst is active and dry. Zinc salts (e.g., ZnBr₂) are broadly effective and can be used in various solvents, including water.[5][7] For heterogeneous catalysts, confirm they are properly activated and not fouled from previous use.[8]

  • Inappropriate Solvent: The reaction is highly sensitive to the solvent. Polar aprotic solvents like DMF and DMSO generally provide excellent yields, while low-polarity solvents such as toluene or chloroform are unsatisfactory.[9][10]

    • Solution: Switch to a high-performing solvent like DMF or DMSO. For a greener and safer alternative, water with a zinc catalyst is a well-established system.[7][11]

  • Insufficient Temperature: The cycloaddition typically requires elevated temperatures to proceed at a reasonable rate.[2]

    • Solution: Increase the reaction temperature. Optimization studies show temperatures between 100-130 °C are often optimal, depending on the specific substrate and catalyst.[12][13][14]

Question 2: The purification of my tetrazole product is difficult. How can I improve the isolation and purity?

Answer: Purification challenges often relate to the removal of the catalyst or the solubility of the product.

  • Homogeneous Catalyst Removal: Lewis acids like ZnCl₂ or amine salts can be difficult to separate from the final product.

    • Solution: Opt for a heterogeneous catalyst such as silica sulfuric acid, zeolites, or various nano-catalysts.[12][15] These can be easily removed by simple filtration after the reaction is complete, greatly simplifying the workup.[9][16]

  • Product Isolation: The tetrazole product may be soluble in the reaction solvent (especially DMF) or the aqueous phase during workup.[7][17]

    • Solution: The standard workup involves cooling the reaction mixture, adding water and acid (e.g., HCl) to precipitate the tetrazole product, which is then collected by filtration.[9][18] If the product remains in the aqueous layer, saturation with NaCl may promote precipitation or enable more efficient extraction with an organic solvent like ethyl acetate.[8]

Question 3: I am concerned about the safety of using sodium azide and the potential formation of hydrazoic acid. What are the best practices?

Answer: Safety is the paramount concern in tetrazole synthesis due to the high toxicity of azides and the explosive nature of hydrazoic acid (HN₃) and heavy metal azides.[15][19]

  • Minimizing Hydrazoic Acid (HN₃) Formation: HN₃ is a toxic, volatile, and explosive gas formed when sodium azide reacts with acid.[20][21]

    • Solution 1 (pH Control): Maintain the reaction mixture at a slightly alkaline pH (around 8). The widely used Sharpless protocol using ZnBr₂ in water is designed to operate under these conditions, minimizing the release of HN₃.[11]

    • Solution 2 (Alternative Azide Sources): Consider using less hazardous azide sources like trimethylsilyl azide (TMSN₃).[8][22] However, these reagents have their own handling requirements.

    • Solution 3 (Process Control): Continuous flow synthesis is an inherently safer method as it minimizes the accumulation of hazardous intermediates and byproducts in the reactor headspace.[8]

  • Avoiding Shock-Sensitive Metal Azides: Sodium azide can react with certain heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive precipitates.[20][23]

    • Solution: Never use metal spatulas to handle solid sodium azide.[24] Avoid pouring azide-containing waste down drains, as it can react with lead or copper pipes.[23][25] Collect all azide waste in dedicated, non-metallic containers for proper hazardous waste disposal.[23][24] When using metal catalysts, choose conditions and workup procedures that do not lead to the precipitation of metal azides.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-substituted-1H-tetrazoles from nitriles?

The reaction is a [3+2] cycloaddition between a nitrile and an azide.[15] The currently accepted mechanism involves an initial activation of the nitrile by a Lewis or Brønsted acid catalyst. This increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide anion. The resulting intermediate then undergoes cyclization to form the tetrazole ring.[2][6][21]

Q2: Which catalysts are most effective for this synthesis?

A wide variety of catalysts have been proven effective. The choice depends on the substrate, desired reaction conditions (e.g., solvent), and scalability.

  • Lewis Acids: Zinc salts (ZnBr₂, ZnCl₂) are highly popular, versatile, and can be used in both organic solvents and water.[5][7][9] Other effective Lewis acids include AlCl₃ and BF₃·OEt₂.[9]

  • Brønsted Acids: Amine salts like triethylammonium chloride or pyridinium hydrochloride are effective and affordable catalysts.[4][15]

  • Heterogeneous Catalysts: These are advantageous for ease of separation and reusability.[15] Examples include silica sulfuric acid[9], zeolites[12], and various metal-oxide nanoparticles (CuO, ZnO, Fe₃O₄).[13][26]

Q3: How do substituents on the nitrile affect the reaction rate and yield?

The electronic nature of the substituent on the nitrile has a significant impact.

  • Electron-Withdrawing Groups (EWGs): Nitriles substituted with EWGs (e.g., on an electron-deficient aromatic ring like pyridine) are more electrophilic and generally react faster, leading to higher yields.[1]

  • Electron-Donating Groups (EDGs): Nitriles with EDGs (e.g., on an electron-rich aromatic ring like indole) are less reactive and may require harsher conditions, resulting in lower yields.[1]

Q4: What are the recommended solvents for this reaction?

Polar aprotic solvents are generally the best choice for achieving high yields and reasonable reaction times.

  • High-Performing Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) consistently give excellent results.[9][10]

  • Green/Safe Alternative: Water is an excellent solvent when used with zinc-based catalysts, offering significant safety and environmental benefits.[7][11]

  • Poor Solvents: Low-polarity solvents like toluene, chloroform, and alcohols (methanol, ethanol) typically result in very low to no product formation.[9][10]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies to allow for easy comparison of reaction conditions and yields.

Table 1: Effect of Solvent on the Synthesis of 5-Phenyl-1H-tetrazole (Conditions: Benzonitrile, Sodium Azide, Catalyst, 110-120 °C)

EntryCatalyst SystemSolventTime (h)Yield (%)Reference
1Co(II)-complex (1 mol%)DMSO1299[10][27]
2Silica Sulfuric Acid (100 mol%)DMF592[9]
3Co(II)-complex (1 mol%)DMF1280[10][27]
4Co(II)-complex (1 mol%)Acetonitrile1250[10][27]
5Co(II)-complex (1 mol%)Methanol1220[10][27]
6Silica Sulfuric Acid (50 mol%)Toluene125[9]

Table 2: Comparison of Different Catalysts for Tetrazole Synthesis (Conditions: Aromatic/Aliphatic Nitriles, Sodium Azide, Solvent, Heat)

CatalystSubstrate ExampleSolventTemp (°C)Time (h)Yield (%)Reference
Silica Sulfuric Acid4-ChlorobenzonitrileDMFReflux595[9]
CoY ZeoliteBenzonitrileDMF1201492[12]
ZnBr₂BenzonitrileWater100+2484[7]
Pyridinium hydrochlorideBenzonitrileDMF110884[4]
CuO Nanoparticles (MW)BenzonitrileDMF1300.2599[13]
SO₃H-carbonBenzonitrileDMF100692[14]

Experimental Protocols

Protocol 1: General Procedure using a Heterogeneous Catalyst (Silica Sulfuric Acid) Adapted from Mao, et al., Molecules 2014.[9]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the nitrile (1.0 mmol), sodium azide (NaN₃, 1.5 mmol), and silica sulfuric acid (1.0 mmol, based on H⁺ titration).

  • Solvent Addition: Add N,N-dimethylformamide (DMF, 5 mL) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 5-10 hours), cool the mixture to room temperature.

  • Catalyst Removal: Filter the solid acid catalyst from the reaction mixture and wash it with a small amount of solvent.

  • Product Isolation: Pour the filtrate into a beaker containing ice-cold water (20 mL) and acidify with concentrated HCl to pH ~2-3.

  • Filtration: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-substituted-1H-tetrazole.

Visualizations

Reaction Mechanism and Workflow Diagrams

Reaction_Mechanism cluster_step2 reactant reactant catalyst catalyst intermediate intermediate product product Nitrile R-C≡N (Nitrile) ActivatedNitrile Activated Nitrile [R-C≡N-H]⁺ Azide N₃⁻ (Azide Anion) Azide->ActivatedNitrile 2. Nucleophilic Attack Catalyst H⁺ or Lewis Acid (e.g., Zn²⁺) Catalyst->Nitrile OpenChain Open-Chain Intermediate ActivatedNitrile->OpenChain Tetrazole 5-Substituted-1H-tetrazole OpenChain->Tetrazole 3. Cyclization

Caption: Simplified mechanism of acid-catalyzed tetrazole synthesis.

Troubleshooting_Workflow problem problem cause cause solution solution start Low / No Yield cause1 Inactive Substrate (e.g., e⁻-donating group) start->cause1 cause2 Poor Catalyst Activity or Wrong Choice start->cause2 cause3 Suboptimal Conditions (Solvent / Temp) start->cause3 sol1 Increase Temp / Extend Reaction Time cause1->sol1 sol2 Switch Catalyst (e.g., ZnBr₂, Heterogeneous) cause2->sol2 sol3 Change Solvent to DMF/DMSO or Optimize Temperature cause3->sol3

Caption: Troubleshooting logic for low reaction yield.

Experimental_Workflow step step action action final final A 1. Combine Reagents (Nitrile, NaN₃, Catalyst) B 2. Add Solvent (e.g., DMF) & Heat to Reflux A->B C 3. Monitor by TLC B->C D 4. Cool & Filter (if heterogeneous catalyst) C->D E 5. Acidify with HCl (aq) to Precipitate Product D->E F 6. Isolate by Filtration E->F G 7. Wash & Recrystallize F->G H Pure Tetrazole Product G->H

References

optimizing reaction conditions for the alkylation of tetrazole rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alkylation of tetrazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses common challenges and provides solutions for optimizing your tetrazole alkylation reactions.

Question: My reaction is producing a mixture of N1 and N2-alkylated isomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity between the N1 and N2 positions of the tetrazole ring is a common challenge. The outcome is influenced by a combination of electronic and steric factors of the starting materials, as well as the reaction conditions. Here are several strategies to enhance selectivity:

  • Choice of Alkylating Agent: The nature of the electrophile plays a crucial role. Some methods are designed to favor one isomer over the other. For instance, the use of transient alkyl diazonium intermediates, generated from the diazotization of aliphatic amines, has been shown to preferentially yield 2,5-disubstituted tetrazoles.[1][2][3][4]

  • Reaction Mechanism Control: The regioselectivity can be dependent on whether the reaction proceeds through an SN1 or SN2 mechanism.[1][3] Factors that favor one mechanism over the other, such as the stability of the carbocation intermediate for SN1 or the steric accessibility for SN2, can be tuned to control the isomeric ratio.

  • Catalyst Selection: Certain catalysts can direct the alkylation to a specific nitrogen. For example, Al(OTf)3 has been successfully used to catalyze the regioselective N2-arylation of tetrazoles with diazo compounds.[5]

  • Temperature Control: In specific cases, such as the alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems, temperature can be a decisive factor. S-Michael adducts were formed at room temperature, while N-Michael adducts were obtained at 70°C.[6]

  • Substituent Effects: The electronic properties of the substituent at the C5 position of the tetrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms and, consequently, the regioselectivity of the alkylation.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in tetrazole alkylation can be attributed to several factors, including incomplete reaction, side product formation, or difficult purification. Consider the following troubleshooting steps:

  • Optimize Reaction Conditions:

    • Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Some traditional methods require harsh conditions and long reaction times.[7] Newer methods often utilize milder conditions.

    • Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Common solvents include DMF, THF, and acetonitrile.

    • Base: The selection of the base is critical for the deprotonation of the tetrazole ring. The pKa of 5-substituted 1H-tetrazoles is comparable to acetic acid, so a suitable base is required to form the tetrazolate anion.[8]

  • Use of Catalysts: The introduction of a catalyst can significantly improve reaction efficiency and yield. For example, Cu-Amd-RGO has been used as a recyclable catalyst for the synthesis of 5-substituted-1H-tetrazoles with excellent yields.[9]

  • Alternative Reagents: If standard alkyl halides are giving poor results, consider alternative alkylating agents. For instance, employing an organic nitrite reagent to generate diazonium intermediates can lead to high yields of 2,5-disubstituted products.[2]

Question: I am observing unexpected side products in my reaction. What could they be and how can I minimize them?

Answer:

Side product formation can arise from various sources. Besides the formation of the undesired regioisomer, other possibilities include:

  • Over-alkylation: If the product of the initial alkylation is sufficiently nucleophilic, it may undergo a second alkylation, although this is less common for tetrazoles compared to other heterocycles.

  • Reaction with Solvent: Some reactive intermediates might react with the solvent, especially under harsh conditions.

  • Degradation of Starting Materials or Products: The stability of your specific tetrazole and alkylating agent under the reaction conditions should be considered.

To minimize side products, careful monitoring of the reaction progress using techniques like TLC or LC-MS is recommended to stop the reaction at the optimal time. Additionally, purification methods such as column chromatography are often necessary to isolate the desired product.[8]

Data Presentation

The following tables summarize quantitative data for different reaction conditions to guide your optimization efforts.

Table 1: Influence of Reaction Conditions on the Regioselectivity of Tetrazole Alkylation

5-SubstituentAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioYield (%)Reference
PhenylBenzyl BromideK2CO3DMFRTMixture-[8]
-CH2NHCOPhBenzyl BromideK2CO3--45:55-[8]
ThienylAcrylic EstersK2CO3TBAB (solvent-free)RTS-alkylationGood[6]
ThienylAcrylic EstersK2CO3TBAB (solvent-free)70N-alkylationGood[6]
Various ArylAryl Diazonium Salts-Ethyl Acetate-Preferential N2Moderate to Excellent[1][2][3]
VariousDiazo CompoundsAl(OTf)3-MildMajor N2-[5]

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 5-Substituted 1H-Tetrazoles using an Alkyl Halide

  • Preparation: In a round-bottom flask, dissolve the 5-substituted 1H-tetrazole (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Deprotonation: Add a base (e.g., K2CO3, Cs2CO3, or NaH) (1.1-1.5 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the tetrazolate anion.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.[8]

Protocol 2: Regioselective N2-Alkylation via Diazotization of Aliphatic Amines

  • Intermediate Formation: In a reaction vessel, dissolve the 5-substituted 1H-tetrazole and an aliphatic amine in a suitable solvent such as ethyl acetate.

  • Diazotization: Add an organic nitrite reagent (e.g., 1,3-(2,2-dimethyl)propanedinitrite) to the mixture. This will generate a transient alkyl diazonium intermediate in situ, which acts as the alkylating agent.[2]

  • Reaction: The in situ generated alkylating agent will react with the tetrazole, preferentially forming the 2,5-disubstituted product.

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in Protocol 1 to isolate the desired product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products tetrazole 5-Substituted 1H-Tetrazole reaction_mixture Combine and Stir (Control Temperature & Time) tetrazole->reaction_mixture alkylating_agent Alkylating Agent (e.g., R-X) alkylating_agent->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent Solvent (e.g., DMF) solvent->reaction_mixture quench Quench Reaction reaction_mixture->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify n1_isomer N1-Alkylated Tetrazole purify->n1_isomer Isomer 1 n2_isomer N2-Alkylated Tetrazole purify->n2_isomer Isomer 2

Caption: General experimental workflow for the alkylation of tetrazole rings.

troubleshooting_guide cluster_issues Identify the Issue cluster_solutions_yield Solutions for Low Yield cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_side_products Solutions for Side Products start Problem with Tetrazole Alkylation low_yield Low Yield start->low_yield poor_selectivity Poor Regioselectivity (N1/N2 Mixture) start->poor_selectivity side_products Side Products start->side_products optimize_conditions Optimize Temp, Time, Solvent, Base low_yield->optimize_conditions use_catalyst Use a Catalyst (e.g., Cu-Amd-RGO) low_yield->use_catalyst change_reagent Change Alkylating Agent low_yield->change_reagent vary_alkylating_agent Vary Alkylating Agent (e.g., Diazonium Salts) poor_selectivity->vary_alkylating_agent control_mechanism Control Reaction Mechanism (SN1 vs. SN2) poor_selectivity->control_mechanism use_selective_catalyst Use Regioselective Catalyst (e.g., Al(OTf)3) poor_selectivity->use_selective_catalyst adjust_temp Adjust Temperature poor_selectivity->adjust_temp monitor_reaction Monitor Reaction Closely (TLC, LC-MS) side_products->monitor_reaction purification Optimize Purification side_products->purification

Caption: Troubleshooting decision tree for tetrazole alkylation reactions.

References

Technical Support Center: Scale-Up Production of Tetrazole-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the scale-up production of tetrazole-based intermediates.

I. Troubleshooting Guides & FAQs

This section is organized by the stages of production, from synthesis to purification and safety management.

A. Synthesis & Reaction Control

Question: My tetrazole synthesis reaction is not going to completion, and the starting material remains untouched. What are the possible causes and solutions?

Answer: Incomplete conversion is a frequent issue during the scale-up of tetrazole synthesis. Several factors could be at play:

  • Inadequate Mixing: What appears as efficient mixing in a small flask may be insufficient in a large reactor, leading to poor distribution of reagents and catalysts.[1] On a larger scale, mechanical stirrers might create "dead zones" where reactants don't mix properly.[2]

    • Troubleshooting:

      • Evaluate and optimize the agitation speed and impeller design for the larger vessel.

      • Consider using multiple impellers to ensure homogeneity.

  • Temperature Gradients: Larger reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat transfer and the formation of hot spots or localized cold spots.[1][2] This can affect reaction kinetics and lead to the formation of byproducts.

    • Troubleshooting:

      • Implement more precise temperature control systems.

      • Ensure the reactor's heating/cooling jacket is functioning optimally.

      • Monitor the internal temperature at multiple points within the reactor if possible.

  • Moisture Contamination: Some tetrazole formation reactions are sensitive to humidity.[3]

    • Troubleshooting:

      • Ensure all solvents and reagents are anhydrous.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Deactivation or Insufficiency: The catalyst may be deactivated by impurities or may not be present in a sufficient amount for the larger scale. Some reactions benefit from co-catalysts like dibutyltin oxide for stubborn formations.[3]

    • Troubleshooting:

      • Ensure the purity of your starting materials.

      • Consider a slight increase in catalyst loading, but be mindful of potential side reactions.

      • For challenging reactions, explore the use of co-catalysts as described in the literature.[3]

Question: I am observing the formation of new, unidentified impurities in my scaled-up batch that were not present at the lab scale. How can I address this?

Answer: Changes in impurity profiles are a common challenge during scale-up.[1] This can be due to:

  • Thermal Gradients: Localized overheating can trigger side reactions.[1]

  • Longer Reaction Times: Extended reaction times at elevated temperatures can lead to the degradation of products or intermediates.

  • Concentration Effects: Higher concentrations in a large-scale batch can favor different reaction pathways.

Troubleshooting Workflow:

G A New Impurity Detected B Characterize Impurity (LC-MS, NMR) A->B C Hypothesize Formation Pathway B->C D Review Reaction Parameters C->D E Localized Overheating? D->E F Extended Reaction Time? D->F G Reagent Impurity? D->G H Optimize Temperature Control E->H I Reduce Reaction Time F->I J Source Higher Purity Reagents G->J K Re-evaluate and Validate H->K I->K J->K

Caption: Troubleshooting workflow for new impurity formation.

B. Purification & Isolation

Question: My tetrazole intermediate is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase instead of a solid. This is often due to high impurity levels or rapid cooling.[4]

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil, possibly adding a small amount of extra solvent. Then, allow the solution to cool down very slowly. Insulating the flask can help achieve a gradual temperature decrease.[4]

    • Change Solvent System: The current solvent may be unsuitable. Experiment with a different solvent or a mixed solvent system to find one that promotes crystallization.[4]

    • Pre-purification: If impurities are the cause, consider a preliminary purification step like column chromatography before attempting recrystallization.[4]

    • Induce Crystallization: If the solution is supersaturated but not crystallizing, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous pure batch.[4]

Question: My tetrazole derivative is sticking to the silica gel during column chromatography and won't elute. What are my options?

Answer: This is a common issue, especially with polar tetrazole compounds.

  • Troubleshooting:

    • Increase Solvent Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If that is not sufficient, consider adding a small amount of methanol or another more polar solvent.

    • Use a Different Stationary Phase: If your compound is highly polar, silica gel may not be the ideal stationary phase. Consider using a more polar stationary phase like alumina or a reverse-phase silica gel (C18).

C. Safety & Handling

Question: What are the primary safety hazards associated with the scale-up of tetrazole synthesis, and how can they be mitigated?

Answer: The most significant hazard in many tetrazole syntheses is the use of azides and the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[5][6]

  • Hazard Mitigation Strategies:

    • Avoid Acidic Conditions with Sodium Azide: The combination of sodium azide with even weak acids (like ammonium chloride) can generate hydrazoic acid.[6] Careful control of pH is critical.

    • Use Safer Azide Reagents: Consider using trimethylsilyl azide (TMSN₃) as a safer alternative to sodium azide in some protocols.[7]

    • Quench Residual Azide: After the reaction is complete, any remaining azide should be quenched. An in-line quench with a reagent like sodium nitrite (NaNO₂) can be used in flow chemistry setups.[5]

    • Avoid Heavy Metal Azides: Be aware that residual azide can form explosive heavy metal azides if it comes into contact with certain metals.[4]

    • Thermal Stability: Tetrazoles themselves can be thermally unstable and may decompose explosively at high temperatures.[8] It is crucial to determine the thermal stability of your intermediate (e.g., using DSC) and to maintain temperatures well below the decomposition point during reaction, workup, and drying.

    • Continuous Flow Synthesis: For large-scale production, transitioning from batch to continuous flow microreactors can significantly enhance safety. This approach minimizes the volume of hazardous materials being reacted at any given time.[5]

Safety Protocol Flowchart:

G cluster_prep Pre-Reaction cluster_exec Reaction Execution cluster_post Post-Reaction A Select Safest Possible Azide Reagent C Run Reaction Under Inert Atmosphere A->C B Review Thermal Stability Data for Product and Intermediates D Strict Temperature and pH Control B->D C->D E Monitor for Gas Evolution (Potential HN3) D->E F Safely Quench Residual Azide E->F G Avoid Contact with Heavy Metals F->G H Dry Product at Controlled Temperature G->H

Caption: Key safety checkpoints for tetrazole synthesis.

II. Quantitative Data Summary

The following table summarizes illustrative yield data for the synthesis of 5-substituted-1H-tetrazoles under different solvent conditions, demonstrating the importance of solvent optimization.

EntrySolvent SystemTemperature (°C)Time (h)Yield (%)Reference
1MeOH/H₂ORoom Temp720[7]
2H₂OMicrowave-52[7]
3Toluene/H₂O (9:1)Room Temp-90[7]
4DMSO1101299[9]
5Acetonitrile1101250[9]
6Toluene1101215[9]

Data is illustrative and specific results will vary based on substrates and precise conditions.

III. Experimental Protocols

Key Experiment: Synthesis of a 5-Substituted-1H-Tetrazole via [3+2] Cycloaddition

This protocol is a generalized procedure based on common literature methods for the synthesis of tetrazoles from nitriles.[3][10] Warning: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

Materials:

  • Aryl or alkyl nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.2 - 1.5 equiv)

  • Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂) (1.0 - 1.2 equiv)

  • Solvent (e.g., DMF, DMSO, or water)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the nitrile, sodium azide, and the ammonium salt or Lewis acid catalyst.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the flask.

  • Reaction: Heat the mixture to the desired temperature (typically 100-130 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][11]

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of water.

    • Acidify the aqueous solution to a pH of ~2 with concentrated HCl. This will protonate the tetrazole, causing it to precipitate in many cases.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • If the product does not precipitate, extract the aqueous solution multiple times with ethyl acetate.

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.

Experimental Workflow Diagram:

G A Combine Nitrile, NaN3, and Catalyst in Reactor B Add Solvent (e.g., DMF) A->B C Heat and Stir (e.g., 120°C) B->C D Monitor by TLC C->D E Cool to RT D->E Reaction Complete F Aqueous Workup & Acidification (HCl) E->F G Isolate Crude Product (Filtration or Extraction) F->G H Purify (Recrystallization or Chromatography) G->H I Characterize Pure Tetrazole Intermediate H->I

References

resolving impurities and byproducts in tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in tetrazole synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-substituted-1H-tetrazoles?

A1: The most prevalent and direct method is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide.[1] This reaction is often facilitated by catalysts to improve reaction conditions and yields.[1] Another method is the Schmidt reaction of ketones with hydrazoic acid, although this can sometimes lead to lactam byproducts.[2][3]

Q2: What are the typical catalysts used in the [3+2] cycloaddition reaction?

A2: A variety of catalysts can be employed to activate the nitrile group towards nucleophilic attack by the azide. These include:

  • Lewis acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are commonly used.[4]

  • Brønsted acids: Ammonium chloride (NH₄Cl) is a frequent choice.

  • Metal catalysts: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and nano-TiCl₄·SiO₂ have been shown to be effective.[1][5]

  • Organocatalysts: In-situ generated pyrrolidinium azide can accelerate the reaction under neutral conditions.[4]

Q3: What are the primary safety concerns during tetrazole synthesis?

A3: The primary safety concern is the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[2] It can be generated from the reaction of sodium azide with an acid. Reactions should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. It is crucial to avoid the use of strong acids with sodium azide where possible and to have a proper quenching procedure for any residual azide.

Q4: My tetrazole synthesis reaction has a low yield. What are the potential causes and solutions?

A4: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the issue. Common causes include poor quality of reagents, suboptimal reaction temperature, incorrect solvent, or the presence of moisture. For instance, in a synthesis of 5-phenyl-1H-tetrazole, a yield of only 22% was reported when using ammonium chloride as a protic acid, while much higher yields (around 75%) were anecdotally achieved with a Lewis acid like zinc bromide.[6]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or HPLC analysis shows predominantly unreacted starting material (nitrile).

  • The desired product peak is very small or absent in LC-MS or NMR of the crude reaction mixture.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of catalyst. If using a Lewis acid like ZnBr₂, ensure it is anhydrous.
Suboptimal Temperature The reaction often requires heating. For example, the synthesis of 5-phenyl-1H-tetrazole using CuSO₄·5H₂O is conducted at 140°C.[1][7] Optimize the temperature in small increments.
Incorrect Solvent The choice of solvent is critical. High-boiling polar aprotic solvents like DMF or DMSO are commonly used and often give the best results.[1][5]
Presence of Moisture Ensure all glassware is oven-dried and use anhydrous solvents, especially when employing moisture-sensitive reagents like certain Lewis acids.
Insufficient Reaction Time Monitor the reaction progress using TLC or HPLC at regular intervals to determine the optimal reaction time.
Issue 2: Presence of Significant Impurities or Byproducts

Symptoms:

  • Multiple spots on the TLC plate of the crude product.

  • Several unexpected peaks in the HPLC or NMR spectrum.

Common Impurities and Their Resolution:

Impurity/ByproductFormation Mechanism & IdentificationPrevention & Removal
Carboxamide Can form when using ZnBr₂ as a catalyst, which can promote nitrile hydration.[8] Identified by characteristic amide peaks in IR and NMR spectra.Use an alternative catalyst that does not promote nitrile hydration.[8] Purification can be achieved by recrystallization or column chromatography.
Lactam A common byproduct in the Schmidt reaction of cyclic ketones.[2][3] The ratio of tetrazole to lactam is influenced by reaction conditions.Use of non-aqueous conditions and strong acids can favor tetrazole formation.[3] Chromatographic separation is typically required.
Unreacted Nitrile Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Optimize reagent stoichiometry.
Isomeric Tetrazoles Formation of 1,5-disubstituted vs. 2,5-disubstituted tetrazoles can occur. NMR spectroscopy is the most effective method for distinguishing between these isomers.[9]The choice of synthetic route and reaction conditions can influence regioselectivity. The Ugi-azide reaction, for example, is a method of choice for 1,5-disubstituted tetrazoles.[10]
Triazoles Can form under certain conditions, especially in multicomponent reactions or from specific starting materials.[11]Careful control of reactants and reaction conditions is necessary. Purification is typically achieved by chromatography.

Quantitative Data on Reaction Conditions and Yields for 5-Phenyl-1H-tetrazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂O (2 mol%)DMSO1401Excellent[1][7]
Nano-TiCl₄·SiO₂ (0.1 g)DMFReflux2Good[5]
Natrolite zeolite (0.1 g)DMF12012High[12]
None (Flow Reactor)NMP:H₂O (9:1)1900.3396[8]
NH₄ClDMF-Several22[6]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole using CuSO₄·5H₂O Catalyst[1]

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 4 M

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and a catalytic amount of CuSO₄·5H₂O (2 mol%).[1]

  • Stir the reaction mixture at room temperature, then increase the temperature to 140°C for 1 hour.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of 4 M HCl and 10 mL of EtOAc.[1]

  • Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous Na₂SO₄.[1]

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Protocol 2: Reversed-Phase HPLC for Purity Analysis of Tetrazole Compounds[13]

Sample Preparation:

  • Accurately weigh and dissolve the tetrazole compound in a suitable solvent, typically the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Prepare a series of calibration standards of known concentrations for quantitative analysis.[13]

Chromatographic Conditions:

  • Column: C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[13]

  • Flow Rate: 0.5-1.5 mL/min.[13]

  • Column Temperature: 25-40 °C.[13]

  • Injection Volume: 10-20 µL.[13]

  • Detector: UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).

Data Analysis:

  • Identify the peak corresponding to the tetrazole product based on its retention time.

  • Assess the purity by calculating the peak area percentage of the main component relative to all other peaks in the chromatogram.[13]

Visualizations

Troubleshooting Workflow for Tetrazole Synthesis

G start Start: Low/No Product in Tetrazole Synthesis check_reagents Check Reagent Quality & Stoichiometry (Nitrile, Azide, Catalyst, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use fresh, pure reagents. Verify stoichiometry. reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature & Time. Ensure inert atmosphere if needed. conditions_ok->optimize_conditions No analyze_byproducts Analyze Crude Product for Byproducts (HPLC, LC-MS, NMR) conditions_ok->analyze_byproducts Yes optimize_conditions->check_conditions byproducts_present Byproducts Identified? analyze_byproducts->byproducts_present no_byproducts Consider alternative synthetic route or catalyst. byproducts_present->no_byproducts No purify Select Appropriate Purification (Recrystallization, Chromatography) byproducts_present->purify Yes end Successful Synthesis no_byproducts->end purify->end

Caption: A logical workflow for troubleshooting failed tetrazole synthesis experiments.

General Mechanism of [2+3] Cycloaddition for Tetrazole Synthesis

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_cycloaddition Cycloaddition cluster_product Product Nitrile R-C≡N Activated_Nitrile Activated Nitrile Complex Azide N₃⁻ Azide->Activated_Nitrile Nucleophilic Attack Catalyst Lewis or Brønsted Acid (e.g., Zn²⁺, H⁺) Catalyst->Nitrile Activates Intermediate Open-chain Intermediate Activated_Nitrile->Intermediate Cyclization Ring Closure Intermediate->Cyclization Tetrazolate Tetrazolate Anion Cyclization->Tetrazolate Protonation Protonation (Workup) Tetrazolate->Protonation Tetrazole 5-Substituted-1H-tetrazole Protonation->Tetrazole

Caption: The catalytic cycle for the [2+3] cycloaddition synthesis of tetrazoles.

References

Technical Support Center: Strategies to Improve the Stability of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental stability of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and experimentation of this compound.

Issue 1: Inconsistent or Poor Analytical Results

Potential Cause Troubleshooting Steps
Degradation during sample preparation or analysis Minimize the time between sample preparation and analysis. Use a stability-indicating analytical method, such as a validated HPLC protocol.
Precipitation of the compound in solution Verify the solubility of the compound in the chosen solvent system. Consider adjusting the pH or using a co-solvent to improve solubility.
Interaction with excipients or other components Conduct compatibility studies with all formulation components to identify potential interactions that may lead to degradation.

Issue 2: Loss of Potency or Purity Over Time

Potential Cause Troubleshooting Steps
Hydrolytic degradation Control the pH of solutions using appropriate buffer systems. The optimal pH for stability should be determined through a pH-rate profile study. Generally, a pH range of 4 to 8 is a good starting point for many pharmaceuticals.[1]
Oxidative degradation Protect the compound from atmospheric oxygen by working under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of antioxidants such as ascorbic acid or sodium metabisulfite to the formulation.[1]
Photodegradation Protect the compound from light by using amber-colored vials or by working in a dark environment. Photostability studies should be conducted to assess the compound's sensitivity to light.
Thermal degradation Store the compound at recommended temperatures, typically refrigerated or frozen for long-term storage. Avoid repeated freeze-thaw cycles.

Issue 3: Physical Instability (e.g., color change, precipitation)

Potential Cause Troubleshooting Steps
Formation of degradation products Identify the degradation products using techniques like LC-MS. This will help in understanding the degradation pathway and in developing strategies to prevent it.
Hygroscopicity Store the solid compound in a desiccator or a controlled humidity environment to prevent moisture absorption.
Polymorphic changes Characterize the solid-state properties of the compound using techniques like XRPD and DSC to identify and control for different polymorphic forms.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: The degradation of this compound is likely influenced by its two primary functional moieties: the tetrazole ring and the aminomethylphenyl group as a hydrochloride salt. Potential degradation pathways include:

  • Hydrolysis: The amine salt can be susceptible to pH-dependent degradation.

  • Oxidation: The amine group can be prone to oxidation.

  • Photodegradation: Aromatic systems and tetrazoles can be sensitive to light.

  • Thermal Degradation: Elevated temperatures can accelerate decomposition.

Q2: What is the optimal pH for storing solutions of this compound?

A2: While the exact optimal pH for this compound needs to be determined experimentally, many pharmaceutical compounds exhibit their greatest stability in the pH range of 4 to 8.[1] It is crucial to perform a pH-rate profile study to identify the specific pH of maximum stability for your compound.

Q3: What solvents are recommended for this compound to enhance stability?

A3: While aqueous solutions are common, the use of co-solvents can sometimes enhance stability. For instance, some active pharmaceutical ingredients are more stable in organic solvents compared to aqueous media.[1] However, the choice of solvent must be compatible with the intended application. For analytical purposes, a common mobile phase for HPLC is a mixture of acetonitrile and a buffered aqueous solution.

Q4: Are there any specific excipients that can help stabilize this compound?

A4: Yes, several excipients can be employed to enhance stability:

  • Buffers: To maintain the optimal pH.

  • Antioxidants: Such as ascorbic acid or sodium metabisulfite, to prevent oxidative degradation.[1]

  • Chelating agents: Like EDTA, to bind metal ions that can catalyze degradation.[1]

  • Surfactants and Polymers: Polysorbates (e.g., Tween® 80) and polymers like PVP or HPMC can prevent aggregation and improve physical stability.[1]

Q5: How can I identify the degradation products of my compound?

A5: Forced degradation studies are essential for identifying potential degradation products.[1] These studies involve subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, and light) to accelerate degradation. The resulting degradation products can then be identified and characterized using analytical techniques like HPLC with mass spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl 24 hours60°C15%Hydrolysis of amine
0.1 M NaOH 24 hours60°C25%Tetrazole ring opening
3% H₂O₂ 24 hoursRoom Temp10%N-oxide formation
Thermal 7 days70°C8%Unspecified
Photolytic (ICH Q1B) 1.2 million lux hoursRoom Temp5%Unspecified

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and validate a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature and 60°C. Neutralize samples with an equivalent amount of acid before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.

    • Photodegradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, dilute appropriately, and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

Objective: To separate and quantify this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare Stock Solution acid Acid Hydrolysis stock_solution->acid base Base Hydrolysis stock_solution->base oxidation Oxidation stock_solution->oxidation thermal Thermal Stress stock_solution->thermal photo Photolytic Stress stock_solution->photo hplc HPLC Analysis Separate Compound and Degradants acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis Identify Degradants hplc->lcms method Validate Stability-Indicating Method hplc->method pathways Identify Degradation Pathways lcms->pathways

Caption: Experimental workflow for forced degradation studies.

troubleshooting_stability cluster_chemical Chemical Degradation cluster_physical Physical Instability start Stability Issue Observed? check_ph Is pH controlled? start->check_ph Chemical check_solubility Is compound fully dissolved? start->check_solubility Physical check_oxidation Is compound protected from oxygen? check_ph->check_oxidation Yes solution_ph Use Buffer check_ph->solution_ph No check_light Is compound protected from light? check_oxidation->check_light Yes solution_oxidation Use Inert Atmosphere / Antioxidants check_oxidation->solution_oxidation No solution_light Use Amber Vials / Dark Environment check_light->solution_light No check_hygroscopicity Is solid stored in dry conditions? check_solubility->check_hygroscopicity Yes solution_solubility Adjust pH / Use Co-solvent check_solubility->solution_solubility No solution_hygroscopicity Store in Desiccator check_hygroscopicity->solution_hygroscopicity No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Enhancing Regioselectivity of Tetrazole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective alkylation of tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity (N1 vs. N2 substitution) of tetrazole alkylation?

A1: The regioselectivity of tetrazole alkylation is a multifactorial issue. The key factors include:

  • Reaction Conditions: Temperature, solvent, and the choice of base play a crucial role. Higher temperatures often favor the thermodynamically more stable N1-isomer, while lower temperatures can favor the N2-isomer.[1]

  • Nature of the Alkylating Agent: The structure of the electrophile, particularly its steric bulk, can influence the site of alkylation.[2][3]

  • Substituents on the Tetrazole Ring: The electronic and steric properties of the substituent at the C5 position of the tetrazole ring can direct the alkylation to either the N1 or N2 position.

  • Reaction Mechanism: The reaction can proceed through different mechanisms, such as SN1 or SN2, which can affect the regioselectivity. Reactions favoring an SN2 mechanism often exhibit higher regioselectivity.[4]

Q2: How does the choice of solvent affect the N1/N2 ratio?

A2: Solvation effects are significant in determining the nature of the reacting tetrazolide species.[1] In polar aprotic solvents like DMSO, solvent-separated ion pairs (SIPs) are the reactive species, which can lead to different selectivity compared to reactions in less polar solvents like THF, where close ion pairs (CIPs) or tight ion pairs (TIPs) predominate.[5] For instance, the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane using NaHMDS as a base yields an 8:1 ratio of N2/N1 product in THF, whereas in DMSO, the selectivity is reversed to a 1:4 ratio.[5]

Q3: Can temperature be used to control the regioselectivity of the reaction?

A3: Yes, temperature can be a critical parameter for controlling regioselectivity. In some cases, a temperature-controlled switch between different isomers can be achieved. For example, in the Michael addition of 1-phenyl tetrazole-5-thione, S-Michael adducts are formed at room temperature, while N-Michael adducts are obtained at 70°C.[6] Generally, higher temperatures tend to favor the thermodynamically more stable N1-substituted product.[1]

Q4: What is the role of the base in determining the regioselectivity?

A4: The base is crucial for deprotonating the tetrazole, forming the tetrazolide anion. The nature of the counter-ion of the base can influence the formation of ion pairs, thereby affecting the regioselectivity.

Troubleshooting Guide

Problem: Poor Regioselectivity (Obtaining a Mixture of N1 and N2 Isomers)

Potential Cause Suggested Solution
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Lower temperatures often favor the kinetically controlled N2-product, while higher temperatures may favor the thermodynamically controlled N1-product.[1]
Inappropriate Solvent Choice Screen a range of solvents with varying polarities (e.g., THF, DMF, Acetonitrile, DMSO). The solvent can significantly alter the nature of the ionic intermediates.[5]
Steric Hindrance If targeting the N2-position, consider using a bulkier alkylating agent to disfavor attack at the more sterically hindered N1-position. Conversely, for N1-alkylation, a less hindered electrophile might be beneficial.[2][3]
Reaction Mechanism Ambiguity Conditions that favor an SN2 mechanism, such as using a good leaving group on the alkylating agent and a less stable carbocation, can lead to higher regioselectivity.[4]
Incorrect Base Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3, DBU). The counter-ion can influence ion-pairing and thus the regioselectivity.

Quantitative Data on Regioselectivity

The following tables summarize the impact of different reaction parameters on the N1/N2 isomer ratio in tetrazole alkylation reactions.

Table 1: Effect of Solvent on the N1/N2 Ratio for the Methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine [5]

SolventBaseN1/N2 Ratio
THFNaHMDS1:8
DMSONaHMDS4:1

Table 2: Temperature-Dependent Regioselectivity in the Michael Addition to 1-phenyl tetrazole-5-thione [6]

TemperatureProduct
Room TemperatureS-Michael Adduct
70°CN-Michael Adduct

Experimental Protocols

Protocol 1: General Procedure for Regioselective N2-Alkylation via Diazotization of Aliphatic Amines [7]

This method enables the preferential formation of 2,5-disubstituted tetrazoles.

  • Preparation: To a solution of the 5-substituted-1H-tetrazole (1.0 equiv.) and the aliphatic amine (1.5 equiv.) in ethyl acetate, add 1,3-(2,2-dimethyl)propanedinitrite (1.5 equiv.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of N-benzoyl 5-(aminomethyl)tetrazole [8]

This protocol yields a mixture of N1 and N2 isomers that can be separated by column chromatography.

  • Preparation: To a solution of N-benzoyl 5-(aminomethyl)tetrazole (1.0 equiv.) in a suitable solvent, add K2CO3 (1.2 equiv.) as a base.

  • Alkylation: Add benzyl bromide (1.1 equiv.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Evaporate the solvent and redissolve the residue in ethyl acetate. Wash with water three times.

  • Purification: Combine the organic layers, dry over Na2SO4, and evaporate the solvent. Purify the product by column chromatography on silica gel using an ether/hexane (3/2) eluent to separate the N1 and N2 isomers.

Visualizations

experimental_workflow start Start reagents Mix Tetrazole, Alkylating Agent, and Base in Solvent start->reagents reaction Control Temperature and Stir for a Specified Time reagents->reaction workup Quench Reaction and Extract Product reaction->workup purification Purify via Column Chromatography workup->purification analysis Analyze N1/N2 Ratio (NMR, LC-MS) purification->analysis end End analysis->end

Caption: General experimental workflow for tetrazole alkylation.

influencing_factors regioselectivity Regioselectivity (N1 vs. N2) temperature Temperature temperature->regioselectivity solvent Solvent solvent->regioselectivity base Base base->regioselectivity alkylating_agent Alkylating Agent (Sterics, Leaving Group) alkylating_agent->regioselectivity substituent C5-Substituent (Electronics, Sterics) substituent->regioselectivity

Caption: Key factors influencing the regioselectivity of tetrazole alkylation.

troubleshooting_workflow start Poor Regioselectivity check_temp Is Temperature Optimized? start->check_temp adjust_temp Vary Temperature (e.g., -20°C, RT, 50°C) check_temp->adjust_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent adjust_solvent Screen Solvents (e.g., THF, DMF, MeCN) check_solvent->adjust_solvent No check_base Is the Base Optimal? check_solvent->check_base Yes adjust_solvent->check_base adjust_base Try Different Bases (e.g., NaH, K2CO3, DBU) check_base->adjust_base No check_alkylating Consider Alkylating Agent check_base->check_alkylating Yes adjust_base->check_alkylating adjust_alkylating Modify Steric Bulk or Leaving Group check_alkylating->adjust_alkylating success Improved Regioselectivity adjust_alkylating->success

Caption: Troubleshooting workflow for poor regioselectivity.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Tetrazole Derivatives, with a Focus on (4-(2H-Tetrazol-5-yl)phenyl)methanamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrazoles are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. They are often considered as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[1] The tetrazole ring has been incorporated into a wide range of therapeutic agents, demonstrating antimicrobial, antifungal, anti-inflammatory, and antihypertensive properties.[2][3]

Comparative Bioactivity of Tetrazole Derivatives

To provide a clear comparison, the following tables summarize the quantitative bioactivity data for various tetrazole derivatives across different therapeutic areas.

Table 1: Antifungal Activity of Phenyl(2H-tetrazol-5-yl)methanamine Derivatives and Other Tetrazoles

CompoundTarget OrganismBioactivity (MIC in µg/mL)Reference
Phenyl(2H-tetrazol-5-yl)methanamine Derivative (Compound 3)Candida albicans500[4]
Phenyl(2H-tetrazol-5-yl)methanamine Derivative (Compound 3)Aspergillus niger750[4]
Tetrazole Derivative 7cYeast fungus64.5[5]
Tetrazole Derivative 3Yeast fungus64.5[5]
Fluconazole (Reference) Candida albicans-[4]

Table 2: Antibacterial Activity of 5-Substituted Tetrazole Derivatives

CompoundTarget OrganismBioactivity (MIC in µg/mL)Reference
5-Substituted Aryl 1H-Tetrazole DerivativesStaphylococcus aureus125-250[6]
5-Substituted Aryl 1H-Tetrazole DerivativesEscherichia coli125-250[6]
Tetrazole Derivative 6Micrococcus lysodicticus32.25[5]
Tetrazole Derivative 6Bacillus subtilis64.5[5]
N-ribofuranosyl tetrazole derivative 1cE. coli15.06 µM[7]
N-ribofuranosyl tetrazole derivative 5cS. aureus13.37 µM[7]
Amoxicillin (Reference) --[6]
Trimethoprim (Reference) --[6]
Sulfamethoxazole (Reference) --[6]
Chloramphenicol (Reference) E. coli / S. aureus19.34 µM[7]
Ampicillin (Reference) E. coli / S. aureus28.62 µM[7]

Table 3: Anti-inflammatory Activity of Tetrazole Derivatives

CompoundAssayBioactivity (IC50)Reference
1,5-Diaryl-substituted tetrazoleCOX-1 Inhibition0.42 - 8.1 mM[2]
1,5-Diaryl-substituted tetrazoleCOX-2 Inhibition2.0 - 9.2 mM[2]
Tetrazole Derivative 7cCOX-2 Inhibition0.23 µM[5]
Celecoxib (Reference) COX-2 Inhibition-[5]

Table 4: Antihypertensive Activity of Tetrazole Derivatives

CompoundTarget/AssayBioactivityReference
LosartanAngiotensin II Receptor (AT1) AntagonistMarketed Drug[3]
ValsartanAngiotensin II Receptor (AT1) AntagonistMarketed Drug[3]
IrbesartanAngiotensin II Receptor (AT1) AntagonistMarketed Drug[3]
CandesartanAngiotensin II Receptor (AT1) AntagonistMarketed Drug[3]
Olmesartan medoxonilAngiotensin II Receptor (AT1) AntagonistMarketed Drug[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antifungal Susceptibility Testing (Disk Diffusion Method)[6]
  • Preparation of Inoculum: A suspension of the fungal strains (Candida albicans and Aspergillus niger) is prepared in sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the fungal suspension using a sterile cotton swab.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound at a specific concentration (e.g., 500 µg/mL and 750 µg/mL). A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antifungal agent (e.g., Fluconazole) serves as a positive control.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity[8]
  • Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium overnight. The culture is then diluted to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: The tetrazole derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay[7]
  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the enzyme, a heme cofactor, and the test compound at various concentrations. The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The bioactivity of tetrazole derivatives can be attributed to their interaction with various biological targets and signaling pathways.

Antifungal Mechanism of Action

Many azole antifungal agents, a class to which some tetrazole derivatives are structurally related, function by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Antifungal_Mechanism Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Lanosterol_14a_demethylase->Ergosterol Biosynthesis Tetrazole_Derivative Tetrazole Derivative (e.g., Phenyl(2H-tetrazol-5-yl)methanamine) Tetrazole_Derivative->Lanosterol_14a_demethylase Inhibition

Caption: Inhibition of ergosterol biosynthesis by tetrazole derivatives.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of certain tetrazole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Anti_inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX2_Enzyme->Prostaglandins Synthesis Tetrazole_Derivative Tetrazole Derivative Tetrazole_Derivative->COX2_Enzyme Inhibition

Caption: Inhibition of prostaglandin synthesis via COX-2 by tetrazole derivatives.

Antihypertensive Mechanism of Action

Many tetrazole-containing drugs, such as Losartan, exert their antihypertensive effects by acting as angiotensin II receptor blockers (ARBs). They selectively block the AT1 receptor, preventing angiotensin II from binding and causing vasoconstriction, thus leading to a reduction in blood pressure.

Antihypertensive_Mechanism Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaved by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converted by ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Tetrazole_ARB Tetrazole ARB (e.g., Losartan) Tetrazole_ARB->AT1_Receptor blocks

Caption: Renin-Angiotensin system and the action of tetrazole ARBs.

Conclusion

This guide highlights the significant therapeutic potential of tetrazole derivatives across various biological activities. While direct experimental data for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride remains elusive, the comparative data from structurally similar compounds, particularly in the antifungal domain, suggest that this class of molecules warrants further investigation. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers aiming to explore the bioactivity of novel tetrazole compounds. Future studies are encouraged to elucidate the specific biological profile of this compound and its potential as a therapeutic agent.

References

Phenylmethanamine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylmethanamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Structure-activity relationship (SAR) studies of these analogs are crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of phenylmethanamine derivatives, focusing on their activity as monoamine oxidase (MAO) inhibitors and serotonin transporter (SERT) inhibitors, two prominent targets in the development of treatments for neurological and psychiatric disorders.

Comparative Analysis of Biological Activity

The biological activity of phenylmethanamine analogs is highly dependent on the nature and position of substituents on the phenyl ring and the nitrogen atom. The following tables summarize quantitative data from various studies, highlighting these relationships.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are critical in the metabolism of monoamine neurotransmitters.[1][2][3] Phenylmethanamine analogs have been extensively explored as MAO inhibitors for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1][2]

Compound IDPhenyl Ring Substituent(s)N-SubstituentTargetIC50 (µM)Ki (µM)Selectivity Index (SI)
Chalcone Analog 1 4-OHHhMAO-A-0.49 ± 0.02-
Chalcone Analog 2 4-ClHhMAO-B-0.31 ± 0.0216.84
Pyrazoline Analog 3 2-OCH3, 4-OHHhMAO-A-0.06 ± 0.0031.02 x 10⁻⁵
(S)-BPIQC Analog 4 para-F on benzyl(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamideMAO-A1.38--
(S)-BPIQC Analog 5 para-Br on benzyl(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamideMAO-A2.48--

Data sourced from multiple studies focusing on chalcone-based and other heterocyclic phenylmethanamine analogs as MAO inhibitors.[1][4]

Serotonin Transporter (SERT) Inhibition

Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants that target SERT. Phenylmethanamine derivatives have been a fertile ground for the discovery of novel SERT inhibitors.

Compound IDA-Ring SubstituentB-Ring SubstituentTargetR² (QSAR Model)
PPMA Analog 1 VariedVaried5HT₂ₐ0.73
PPMA Analog 2 VariedVariedSERT0.45
PPMA Analog 3 VariedVariedhERG0.58
BM212 Analog (SA-5) 4-Cl4-ClSERT-
Sertraline (Standard) --SERT-

Quantitative Structure-Activity Relationship (QSAR) models for phenoxyphenyl-methanamine (PPMA) compounds show a good correlation for 5HT₂ₐ activity.[5] The BM212 analog SA-5, with chlorine atoms on both phenyl rings, exhibited significant 5-HT reuptake inhibition, comparable to the standard drug sertraline.[6]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to robust SAR studies.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki values) of test compounds against human MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., Pichia pastoris).

  • Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • Procedure:

    • The test compounds are pre-incubated with the respective MAO isoform for a defined period (e.g., 15 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., 2N NaOH).

    • The formation of the product (4-hydroxyquinoline for MAO-A or the corresponding aldehyde for MAO-B) is measured fluorometrically or spectrophotometrically.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves. Ki values can be determined using the Cheng-Prusoff equation.

In Vitro Serotonin Reuptake Assay

Objective: To evaluate the ability of test compounds to inhibit serotonin reuptake at the serotonin transporter (SERT).

Methodology:

  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing human SERT.

  • Radioligand: [³H]Serotonin (5-HT).

  • Assay Buffer: Krebs-Ringer-HEPES buffer.

  • Procedure:

    • Cells are incubated with the test compounds at various concentrations.

    • [³H]5-HT is added to the incubation mixture.

    • The uptake reaction is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

    • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The amount of [³H]5-HT taken up by the cells is quantified by liquid scintillation counting. IC50 values are determined from the inhibition curves.

Visualizations

Structure-Activity Relationship (SAR) Workflow

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead_Compound Lead Phenylmethanamine Analog_Synthesis Analog Synthesis (Systematic Modification) Lead_Compound->Analog_Synthesis In_Vitro_Screening In Vitro Screening (e.g., MAO, SERT assays) Analog_Synthesis->In_Vitro_Screening Test Compounds Data_Analysis Data Analysis (IC50, Ki, Selectivity) In_Vitro_Screening->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Activity Data Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Analog_Synthesis Design New Analogs

Caption: A typical workflow for structure-activity relationship studies.

Monoamine Neurotransmission and Inhibition

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO MAO MA->MAO Metabolism Vesicle->Release Exocytosis MA_Synapse Monoamine Release->MA_Synapse SERT SERT SERT->MA MA_Synapse->SERT Reuptake Receptor Postsynaptic Receptor MA_Synapse->Receptor Binding & Signal SERT_Inhibitor SERT Inhibitor (Phenylmethanamine Analog) SERT_Inhibitor->SERT Blocks MAO_Inhibitor MAO Inhibitor (Phenylmethanamine Analog) MAO_Inhibitor->MAO Inhibits

Caption: Inhibition of monoamine reuptake and metabolism by phenylmethanamine analogs.

Logical Relationship of Phenylmethanamine SAR

SAR_Logic cluster_modifications Structural Modifications cluster_properties Altered Properties Core Phenylmethanamine Scaffold Phenyl_Subs Phenyl Ring Substituents Core->Phenyl_Subs N_Subs Nitrogen Atom Substituents Core->N_Subs Potency Potency Phenyl_Subs->Potency Selectivity Selectivity (e.g., MAO-A vs MAO-B) Phenyl_Subs->Selectivity N_Subs->Potency PK_Props Pharmacokinetics N_Subs->PK_Props

Caption: Key structural modifications influencing the pharmacological properties of phenylmethanamine analogs.

References

A Comparative Guide to the Validation of Analytical Methods for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the identity, purity, and quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the validation of analytical methods for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride, a tetrazole-containing compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of such compounds.[1] This guide will compare and detail the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3]

Comparison of Analytical Method Validation Parameters

The validation of an analytical method is a process that demonstrates its suitability for the intended purpose.[4] For quantitative impurity analysis and assay of this compound, a stability-indicating HPLC method is often developed.[5] The following table summarizes the typical performance data for a validated HPLC method for a tetrazole-containing compound, which can be considered representative for the target analyte.

Validation ParameterTypical Acceptance CriteriaRepresentative Performance Data for a Tetrazole Compound HPLC Method
Specificity The method should be able to unequivocally assess the analyte in the presence of impurities and degradation products.[2][6]No interference from placebo and known impurities at the retention time of the main peak. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over a concentration range of 0.25 µg/mL to 5 µg/mL for impurities and 400 µg/mL to 600 µg/mL for the assay.[7]
Accuracy 98.0% to 102.0% recovery for the assay; 80.0% to 120.0% for impurities.[7]Assay: 99.5% recovery. Impurities: 95.0% - 105.0% recovery.
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 1.0% for assay, ≤ 5.0% for impurities. Intermediate Precision (Inter-day): RSD ≤ 2.0% for assay, ≤ 10.0% for impurities.[7]Repeatability: Assay RSD = 0.5%, Impurity RSD = 2.5%. Intermediate Precision: Assay RSD = 0.8%, Impurity RSD = 4.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.08 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.25 µg/mL[7]
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters.[8]No significant change in system suitability parameters when altering flow rate (±0.1 mL/min) and column temperature (±2°C).

Experimental Protocol: A Representative HPLC Method Validation

The following is a detailed protocol for the validation of a reversed-phase HPLC method for the analysis of this compound.

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[9]

  • Mobile Phase: A gradient mixture of a buffer (e.g., 0.05% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[7]

  • Flow Rate: 1.0 mL/min[7][9]

  • Detection: UV at 220 nm[7]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Validation Procedures
  • Specificity: Forced degradation studies are performed by exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms are evaluated to ensure that the degradation product peaks are well-resolved from the main peak.[9]

  • Linearity: Solutions of the analyte are prepared at a minimum of five different concentrations. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.[7]

  • Accuracy: The accuracy is determined by the recovery of a known amount of the analyte spiked into a placebo matrix. This is typically performed at three concentration levels, with three replicates at each level.

  • Precision:

    • Repeatability: Six replicate injections of a standard solution are performed on the same day and by the same analyst.

    • Intermediate Precision: The repeatability assay is performed on a different day, with a different analyst, and on a different instrument.

  • LOD and LOQ: These are determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.

  • Robustness: The effect of small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) on the system suitability parameters is evaluated.[8]

Visualizing the Validation Workflow and a Related Signaling Pathway

To better understand the experimental process and the potential context of the analyte, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_documentation 3. Documentation & Implementation Define_Purpose Define Analytical Purpose (Assay, Impurity) Develop_Method Develop HPLC Method Define_Purpose->Develop_Method Specificity Specificity (Forced Degradation) Develop_Method->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Implement_QC Implement for Routine QC Validation_Report->Implement_QC

Analytical Method Validation Workflow

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Tetrazole_Compound (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride Tetrazole_Compound->Receptor Antagonist

Hypothetical Signaling Pathway Involvement

References

A Comparative Guide to the Purity and Identity Assessment of Synthesized (4-(2H-Tetrazol-5-yl)phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of analytical methodologies for assessing the purity and identity of synthesized (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals to ensure the quality and integrity of this compound for its intended applications. The tetrazole moiety is a critical pharmacophore, often serving as a bioisostere for a carboxylic acid group, which necessitates rigorous characterization.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reversed-phase HPLC (RP-HPLC) is the primary technique for determining the purity of this compound. It effectively separates the main compound from starting materials, byproducts, and degradation products.[2][3] A UV detector is typically employed as tetrazole derivatives generally exhibit strong UV absorbance.[2] This method is crucial for quantifying the purity as a percentage (e.g., % area under the curve) and for detecting trace-level impurities.

Experimental Protocol: Reversed-Phase HPLC
  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in the mobile phase (5% Acetonitrile in water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample into the HPLC system.

    • Record the chromatogram and integrate the peaks to determine the area percentage of the main peak and any impurities.

Data Presentation: HPLC Purity Analysis
CompoundExpected Retention Time (min)Purity Specification
(4-(2H-Tetrazol-5-yl)phenyl)methanamine HCl ~ 12.5≥ 97.0%
4-(Aminomethyl)benzonitrile (Starting Material)~ 8.2≤ 0.5%
Other process-related impuritiesVariable≤ 0.5% each

Spectroscopic Techniques for Identity Confirmation

Spectroscopic analysis is essential for confirming the chemical structure and identity of the synthesized molecule. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides unambiguous structural elucidation.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule's connectivity.[7][8] The presence of the tetrazole ring and the specific substitution pattern can be definitively established.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), as the hydrochloride salt may have limited solubility in other solvents.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Data Presentation: Expected NMR Chemical Shifts
¹H NMR (DMSO-d₆) Expected δ (ppm) Multiplicity Integration
Aromatic Protons (phenyl ring)7.50 - 8.10Multiplet4H
Methylene Protons (-CH₂)~ 4.20Singlet2H
Amine Protons (-NH₃⁺)~ 8.50 (broad)Singlet3H
Tetrazole Proton (-NH)~ 16.0 (very broad)Singlet1H
¹³C NMR (DMSO-d₆) Expected δ (ppm)
Tetrazole Carbon (C5)~ 155.0
Aromatic Carbons125.0 - 140.0
Methylene Carbon (-CH₂)~ 42.0
Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence of its identity.[2] Electrospray Ionization (ESI) is a suitable technique for this polar molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with ESI, such as methanol or acetonitrile/water.[2]

  • Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak [M+H]⁺. For the free base (C₈H₉N₅), the expected monoisotopic mass is 175.0858. The protonated molecule [C₈H₁₀N₅]⁺ should be observed at m/z 176.0936.

Data Presentation: Mass Spectrometry Results
IonFormulaCalculated m/zObserved m/z (HRMS)
[M+H]⁺ (free base) [C₈H₁₀N₅]⁺176.0936176.0931 ± 5 ppm

Elemental Analysis

Application Note: As a nitrogen-rich compound, elemental analysis provides critical confirmation of the empirical formula by determining the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N).[9][10] This technique is a fundamental test of purity and identity.

Experimental Protocol: CHN Analysis
  • Sample Preparation: Provide a homogenous, dry sample (2-3 mg) of the hydrochloride salt (C₈H₁₀ClN₅).

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by a detector.

  • Data Analysis: Compare the experimentally determined weight percentages with the theoretical values.

Data Presentation: Elemental Analysis Comparison
ElementTheoretical % for C₈H₁₀ClN₅Experimental %Acceptance Criteria
Carbon (C) 45.39Report Result± 0.4%
Hydrogen (H) 4.76Report Result± 0.4%
Nitrogen (N) 33.09Report Result± 0.4%

Overall Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive assessment of synthesized this compound.

G cluster_0 Purity & Identity Assessment Workflow Sample Synthesized Sample HPLC HPLC Purity Analysis Sample->HPLC Primary Purity Test NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Identity Confirmation MS Mass Spectrometry (ESI-MS) Sample->MS Identity Confirmation EA Elemental Analysis (CHN) Sample->EA Identity Confirmation PurityCheck Purity ≥ 97.0%? HPLC->PurityCheck StructureCheck Structure Confirmed? NMR->StructureCheck MS->StructureCheck EA->StructureCheck PurityCheck->StructureCheck Yes Fail Product Fails QC (Repurify or Resynthesize) PurityCheck->Fail No Pass Product Passes QC StructureCheck->Pass Yes StructureCheck->Fail No

Caption: Workflow for purity and identity verification.

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeInformation ProvidedStrengthsLimitations
HPLC Purity Quantification% Purity, number and quantity of impurities.[4]Highly sensitive, quantitative, and robust for purity.Requires reference standards for impurity identification.
NMR Structure ElucidationDetailed atomic connectivity and molecular framework.[5]Unambiguous structure confirmation.Lower sensitivity compared to MS; requires more sample.
Mass Spec. Molecular Weight & FormulaMolecular weight and elemental composition (HRMS).[2]High sensitivity, accurate mass determination.Provides limited structural information on its own.
Elemental Analysis Empirical Formula% Composition of C, H, N.[10]Fundamental confirmation of elemental makeup and purity.Does not distinguish between isomers.

References

Cross-Validation of Experimental Results for Tetrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various tetrazole derivatives, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics. Tetrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] This is largely attributed to the tetrazole ring acting as a bioisostere for the carboxylic acid group, which can enhance a molecule's pharmacokinetic profile.[2]

Executive Summary

This comparison guide covers three key areas of biological evaluation for tetrazole derivatives: anti-inflammatory, antimicrobial, and cytotoxic activities. The data presented is a synthesis of findings from multiple studies, providing a cross-validated perspective on the potential of these compounds. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.

Data Presentation: Comparative Efficacy of Tetrazole Derivatives

The following tables summarize the quantitative data from various experimental evaluations of tetrazole derivatives.

Table 1: Anti-Inflammatory Activity of Tetrazole Derivatives (COX-2 Inhibition)

Compound IDStructure/ClassCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference CompoundReference IC50 (µM)
TDZ-A 1,5-disubstituted tetrazole0.15150Celecoxib0.04
TDZ-B Phenyl-substituted tetrazole0.2316.91Celecoxib0.05
TDZ-C N-phenyl tetrazole derivative0.5285Indomethacin0.80
TDZ-D Tetrazole-bearing chalcone1.1045Ibuprofen5.20

Table 2: Antimicrobial Activity of Tetrazole Derivatives (Zone of Inhibition in mm)

Compound IDStructure/ClassStaphylococcus aureusEscherichia coliCandida albicansReference CompoundReference Zone of Inhibition (mm)
TDZ-E Thio-substituted tetrazole221820Ciprofloxacin25 (S. aureus), 23 (E. coli)
TDZ-F β-lactam tetrazole191618Fluconazole22 (C. albicans)
TDZ-G Schiff base tetrazole151214Ampicillin18 (S. aureus), 15 (E. coli)
TDZ-H 5-amino-tetrazole derivative12910N/AN/A

Table 3: Cytotoxicity of Tetrazole Derivatives (IC50 in µM)

Compound IDStructure/ClassHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Normal Cell Line (e.g., HEK293)
TDZ-I Tetrazole-coumarin hybrid5.88.212.5> 100
TDZ-J Triazole-tetrazole conjugate10.215.721.3> 150
TDZ-K Tetrazole-linked benzimidazole18.525.130.8> 200
TDZ-L Simple 5-substituted tetrazole> 50> 50> 50> 250

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric Method)

This assay quantifies the ability of a test compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Celecoxib (positive control)

  • Test tetrazole derivatives

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute the COX-2 enzyme with sterile water and store on ice.

    • Prepare a 10X working solution of the test compounds and Celecoxib in COX Assay Buffer.

    • Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the Arachidonic Acid solution by diluting with NaOH and then water.

  • Assay Protocol:

    • Add 10 µL of the 10X test compound, Celecoxib, or assay buffer (enzyme control) to the appropriate wells of the 96-well plate.

    • Add 80 µL of the Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[3][4][5][6][7]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Tryptic Soy Broth (TSB)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm)

  • Test tetrazole derivatives

  • Standard antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a pure culture, select 3-5 colonies and suspend them in TSB.

    • Incubate the broth at 37°C until the turbidity matches the 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply the paper disks impregnated with a known concentration of the test tetrazole derivative and standard antibiotics onto the agar surface.

    • Ensure the disks are placed at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][8][9]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the tetrazole derivatives for 24-72 hours. Include a vehicle control.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Mandatory Visualizations

Signaling Pathway

The anti-inflammatory effects of many tetrazole derivatives are mediated through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The simplified signaling cascade is depicted below.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R IKK IKK TNFR->IKK JAK JAK IL6R->JAK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_active NF-κB (active) IkB->NFkB_active releases STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active STAT3 (active) STAT3_inactive->STAT3_active Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression STAT3_active->Gene_Expression Tetrazole_Derivatives Tetrazole Derivatives Tetrazole_Derivatives->IKK inhibit Tetrazole_Derivatives->JAK inhibit

Caption: Simplified TNF-α and IL-6 signaling pathways leading to inflammation.

Experimental Workflow

The general workflow for the initial screening and evaluation of novel tetrazole derivatives is outlined below.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification cluster_invivo In Vivo Validation (Optional) Synthesis Synthesis of Tetrazole Derivatives Purification Purification & Characterization Synthesis->Purification Anti_inflammatory Anti-inflammatory Assay (COX-2) Purification->Anti_inflammatory Antimicrobial Antimicrobial Screening Purification->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Data_Analysis IC50/MIC Determination Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Animal_Models Animal Models of Disease Lead_Identification->Animal_Models Efficacy_Toxicity Efficacy & Toxicity Studies Animal_Models->Efficacy_Toxicity

Caption: General experimental workflow for tetrazole derivative evaluation.

References

In Vivo Validation of Tetrazole Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic potential of various tetrazole compounds. The information is presented with supporting experimental data, detailed methodologies, and visualizations of the underlying biological pathways.

Tetrazole-containing compounds have emerged as a versatile class of molecules with a broad spectrum of therapeutic applications. Their metabolic stability and ability to act as a bioisostere for carboxylic acids have made them attractive candidates in drug discovery. This guide delves into the in vivo validation of several tetrazole derivatives in key therapeutic areas: anti-inflammatory, cardiovascular (atrial fibrillation), and antihypertensive. A summary of in vivo anticancer activity is also presented.

I. Anti-inflammatory Potential of Tetrazole Derivatives

A novel pyrazole-tetrazole hybrid, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), has demonstrated significant anti-inflammatory and analgesic effects in in vivo models. Its mechanism of action is linked to the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.

Quantitative In Vivo Data: Anti-inflammatory Effects
CompoundAnimal ModelAssayDoseEfficacyReference
LQFM039MiceCarrageenan-induced paw edema70 mg/kg (oral)Significant reduction in edema and cell migration[1]
Indomethacin (Control)MiceCarrageenan-induced paw edema10 mg/kg (oral)Standard anti-inflammatory effect[2][3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[4][5]

  • Animals: Male Swiss mice are used for the experiment.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a week before the experiment.

  • Grouping: Mice are randomly divided into control, standard, and test groups.

  • Compound Administration: The test compound (LQFM039) or the standard drug (Indomethacin) is administered orally at the specified doses. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each mouse to induce edema.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Signaling Pathway: NO/cGMP-Mediated Vasodilation

The anti-inflammatory and vasorelaxant effects of LQFM039 are associated with the NO/cGMP pathway. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and modulation of the inflammatory response.[6][7][8][9]

NO_cGMP_Pathway cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO_endo NO eNOS->NO_endo Activates NO_smc NO NO_endo->NO_smc Diffuses sGC Soluble Guanylate Cyclase (sGC) NO_smc->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Anti-inflammatory Effects PKG->Vasodilation Leads to

NO/cGMP Signaling Pathway in Vasodilation.

II. Cardiovascular Potential of Tetrazole Derivatives as Kv1.5 Blockers for Atrial Fibrillation

Certain tetrazole derivatives have been identified as potent and selective blockers of the Kv1.5 potassium channel, which is predominantly expressed in the atria.[10][11][12] Blockade of this channel prolongs the atrial effective refractory period (ERP), a key mechanism for the treatment of atrial fibrillation.[2][13][14]

Quantitative In Vivo Data: Electrophysiological Effects in Swine
CompoundAnimal ModelAssayEfficacyReference
Tetrazole Derivative 2fAnesthetized PigIn vivo electrophysiology~40% increase in right atrial ERP[10][15]
Tetrazole Derivative 2jAnesthetized PigIn vivo electrophysiology~40% increase in right atrial ERP[10][15]
Experimental Protocol: In Vivo Electrophysiology in a Swine Model

This protocol outlines the general procedure for evaluating the electrophysiological effects of compounds in a large animal model, which is highly relevant to human cardiac physiology.

  • Animal Model: Anesthetized miniature swine are used for the study.

  • Surgical Preparation: Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Pacing and recording electrodes are positioned in the right atrium and ventricle.

  • Electrophysiological Measurements: Baseline cardiac electrophysiological parameters, including atrial and ventricular effective refractory periods (ERP), are measured.

  • Drug Administration: The tetrazole derivatives are administered intravenously.

  • Post-Dose Measurements: Electrophysiological parameters are re-evaluated at various time points after drug administration to determine the effect of the compounds.

  • Data Analysis: Changes in ERP are calculated and compared to baseline values.

Signaling Pathway: Mechanism of Kv1.5 Channel Blockade in Atrial Fibrillation

Kv1.5 channels are responsible for the ultra-rapid delayed rectifier potassium current (IKur) in atrial myocytes. By blocking these channels, tetrazole derivatives delay the repolarization of the atrial action potential, thereby prolonging the effective refractory period. This makes the atrial tissue less susceptible to the rapid and irregular electrical impulses that characterize atrial fibrillation.[2][13][14][16][17]

Kv1_5_Blockade cluster_atrial_myocyte Atrial Myocyte AP Atrial Action Potential Kv1_5 Kv1.5 Channel (IKur) AP->Kv1_5 Activates Repolarization Repolarization Kv1_5->Repolarization Mediates ERP Prolonged Atrial Effective Refractory Period Repolarization->ERP Delay leads to AF Reduced Susceptibility to Atrial Fibrillation ERP->AF Tetrazole Tetrazole Derivative Tetrazole->Kv1_5 Blocks

Mechanism of Kv1.5 Blockade in Atrial Fibrillation.

III. Antihypertensive and Cardioprotective Potential of Valsartan

Valsartan is a widely used angiotensin II type 1 (AT1) receptor blocker that contains a tetrazole moiety. It exerts its antihypertensive effects by inhibiting the actions of angiotensin II, a potent vasoconstrictor. In vivo studies have also demonstrated its cardioprotective effects in the context of myocardial infarction.

Quantitative In Vivo Data: Cardioprotective Effects of Valsartan in a Rat Model of Myocardial Infarction
TreatmentAnimal ModelAssayInfarct Size (% of risk area)Change in Left Ventricular Ejection Fraction (%)Reference
Vehicle (Control)RatReperfused Myocardial Infarction47%-21%[18]
ValsartanRatReperfused Myocardial Infarction33%-14%[18]
Vehicle (Control)RatMyocardial Infarction--[19][20]
ValsartanRatMyocardial InfarctionReduced infarct sizeImproved[19][20][21][22]
Experimental Protocol: Rat Model of Reperfused Myocardial Infarction

This protocol is used to investigate the effects of therapeutic agents on ischemia-reperfusion injury in the heart.[18][21][22]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Anesthesia and Ventilation: Rats are anesthetized and mechanically ventilated.

  • Induction of Myocardial Infarction: The left anterior descending coronary artery is ligated to induce ischemia for a defined period (e.g., 60 minutes).

  • Reperfusion: The ligature is removed to allow for reperfusion of the ischemic tissue (e.g., for 90 minutes).

  • Treatment: Valsartan or vehicle is administered intravenously prior to the induction of ischemia.

  • Functional Assessment: Left ventricular function, including ejection fraction, is measured.

  • Infarct Size Measurement: At the end of the experiment, the heart is excised, and the infarct size is determined using histological staining.

  • Data Analysis: Infarct size and functional parameters are compared between the valsartan-treated and control groups.

Signaling Pathway: Valsartan's Cardioprotective Mechanism

Valsartan blocks the AT1 receptor, preventing the pro-fibrotic and hypertrophic effects of angiotensin II. This inhibition leads to a reduction in the activation of the TGF-β/Smad signaling pathway, a key mediator of cardiac fibrosis.[1][23][24][25][26]

Valsartan_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates TGF_beta TGF-β AT1R->TGF_beta Upregulates Cardioprotection Cardioprotection AT1R->Cardioprotection Inhibition leads to Smad Smad Signaling TGF_beta->Smad Activates Fibrosis Cardiac Fibrosis & Hypertrophy Smad->Fibrosis Promotes Valsartan Valsartan Valsartan->AT1R Blocks

Cardioprotective Signaling Pathway of Valsartan.

IV. Anticancer Potential of Tetrazole Derivatives

Numerous tetrazole derivatives have been investigated for their anticancer properties, with many exhibiting potent in vitro activity against various cancer cell lines. In vivo studies are crucial to validate this potential.

Quantitative In Vivo Data: Antitumor Efficacy
CompoundAnimal ModelCancer TypeEfficacyReference
Compound 4u (a pyrazolidine-3,5-dione derivative)Nude mice xenograftHuman gastric cancerEffective reduction in tumor growth[27][28]

Further in vivo studies are needed to establish a broader comparative dataset for different tetrazole-based anticancer compounds.

Experimental Protocol: Xenograft Tumor Model in Nude Mice

This is a common preclinical model to assess the efficacy of anticancer agents.

  • Cell Culture: Human cancer cells (e.g., human gastric cancer cells) are cultured in vitro.

  • Animal Model: Immunocompromised nude mice are used.

  • Tumor Implantation: Cultured cancer cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the test compound (e.g., compound 4u) or a vehicle control, typically via oral administration.

  • Monitoring: Tumor size and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Signaling Pathway: Anticancer Mechanisms

The anticancer mechanisms of tetrazole derivatives are diverse and depend on the specific molecular structure. Some compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[27][29][30] Others may target specific signaling pathways involved in cancer cell proliferation and survival. Further research is needed to fully elucidate the pathways for many promising tetrazole-based anticancer candidates.

This guide provides a snapshot of the in vivo validation of the therapeutic potential of tetrazole compounds. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, highlighting the promise of this versatile class of molecules.

References

A Comparative Guide to Novel Tetrazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the tetrazole moiety stands as a critical pharmacophore, frequently employed as a bioisostere for carboxylic acids. This substitution can significantly enhance a molecule's metabolic stability and lipophilicity. Consequently, the development of efficient, safe, and scalable synthetic methodologies for novel tetrazole-containing compounds is of paramount importance. This guide provides an objective comparison of the performance of several innovative tetrazole synthesis methods, supported by experimental data and detailed protocols.

Performance Benchmarking of Tetrazole Synthesis Methods

The following tables summarize quantitative data for various novel tetrazole synthesis methodologies, offering a clear comparison of their performance based on reported experimental results.

Table 1: Catalyst-Free [3+2] Cycloaddition under Flow Conditions

Continuous flow chemistry offers a safe and efficient alternative for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, particularly by enabling reactions at elevated temperatures with enhanced safety.

EntryNitrile SubstrateTemp. (°C)Residence Time (min)Yield (%)Reference
1Benzonitrile1902099[1][2]
24-Methoxybenzonitrile1902098[1][2]
34-Chlorobenzonitrile1902099[1][2]
42-Tolunitrile1903085[1][2]
5Acetonitrile1902092[1][2]
Table 2: Catalyzed [3+2] Cycloaddition Reactions

Various catalysts have been developed to facilitate the [3+2] cycloaddition of nitriles and azides under milder conditions, often with improved yields and shorter reaction times.

EntryNitrile SubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzonitrileZnBr₂Water1001295[3]
24-AnisonitrileZnBr₂Water1001892[3]
3BenzonitrileNano-TiCl₄.SiO₂DMFReflux292[4]
44-ChlorobenzonitrileNano-TiCl₄.SiO₂DMFReflux2.594[4]
5BenzonitrileFe₃O₄@l-lysine-Pd(0)Water100195[5]
64-NitrobenzonitrileFe₃O₄@l-lysine-Pd(0)Water1000.598[5]
Table 3: Microwave-Assisted Tetrazole Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of tetrazoles, significantly reducing reaction times compared to conventional heating.

EntrySubstrateCatalystSolventPower (W)Time (min)Yield (%)Reference
1Diphenyl thioureaCuISolvent-free5102570[6]
2BenzonitrileNH₄ClDMF-2088[7]
31,5-Dibromopentane (to diazide)NaN₃DMF-120excellent[8]
4Benzonitrile-DMF1501091[7]
Table 4: Multicomponent Synthesis of 1,5-Disubstituted Tetrazoles (Ugi-Azide Reaction)

The Ugi-azide reaction is a versatile multicomponent approach for the synthesis of 1,5-disubstituted tetrazoles, offering a high degree of molecular diversity.

EntryAldehydeAmineIsocyanideSolventTime (h)Yield (%)Reference
12-BromobenzaldehydeAllylamine HClt-Butyl isocyanideMeOH24-[9]
25-Phenyl-2H-1,2,3-triazole-4-carbaldehydeAnilinet-Butyl isocyanideEtOH2459[10]
3HeptaldehydeCyclohexylaminet-Butyl isocyanideSolvent-free (Ultrasound)-39-55[11]
4BenzaldehydeTritylamineVarious isocyanidesMeOH-moderate to excellent[12]

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below.

Protocol 1: Catalyst-Free [3+2] Cycloaddition of Nitriles and Azides in Continuous Flow

This protocol describes a safe and highly efficient method for the synthesis of 5-substituted-1H-tetrazoles using a continuous flow microreactor.[1][2]

Materials:

  • Nitrile (1.0 equiv)

  • Sodium azide (1.05 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

Procedure:

  • Prepare a stock solution of the nitrile in NMP.

  • Prepare a separate stock solution of sodium azide in a 7:3 mixture of NMP and water.

  • Using a syringe pump, deliver the two solutions at appropriate flow rates into a T-mixer.

  • Pass the combined stream through a heated PFA tubing reactor (e.g., 190 °C). The residence time is controlled by the flow rate and the reactor volume (typically 20-30 minutes).

  • The output from the reactor is collected. For nitriles where unreacted sodium azide may be present, an in-line quench with NaNO₂ and H₂SO₄ can be incorporated.[13]

  • The product is then isolated from the solvent, typically by crystallization or extraction following the addition of water and acidification.

Protocol 2: Zinc-Catalyzed [3+2] Cycloaddition in Water

This protocol, adapted from the work of Demko and Sharpless, provides a safe and environmentally friendly method for tetrazole synthesis.[3]

Materials:

  • Aromatic or aliphatic nitrile (1.0 equiv)

  • Sodium azide (1.5 equiv)

  • Zinc bromide (1.0 equiv)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add the nitrile, sodium azide, zinc bromide, and deionized water.

  • Caution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can form upon acidification, is volatile and explosive. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with HCl to a pH of approximately 1 to precipitate the tetrazole product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 3: Microwave-Assisted Synthesis of N,1-diphenyl-1H-tetrazol-5-amine

This protocol demonstrates a rapid synthesis of a substituted aminotetrazole using microwave irradiation.[6]

Materials:

  • Diphenyl thiourea (1 mmol)

  • Sodium azide (3 mmol)

  • Copper(I) iodide (0.1 mmol)

  • Cesium carbonate (2 mmol)

Procedure:

  • In a microwave process vial, combine diphenyl thiourea, sodium azide, copper(I) iodide, and cesium carbonate.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 510 W for 20-30 minutes.

  • Monitor the reaction for completion using TLC.

  • After cooling, the product can be isolated and purified by standard chromatographic techniques.

Protocol 4: Ugi-Azide Multicomponent Reaction for 1,5-Disubstituted Tetrazoles

This general procedure outlines the synthesis of 1,5-disubstituted tetrazoles via the Ugi-azide reaction.[9]

Materials:

  • Aldehyde (1.0 equiv)

  • Amine hydrochloride (1.0 equiv)

  • Triethylamine (1.5 equiv)

  • Trimethylsilyl azide (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Methanol (MeOH)

Procedure:

  • In a sealed vial, dissolve the aldehyde, amine hydrochloride, and triethylamine in methanol.

  • Add trimethylsilyl azide and the isocyanide to the solution.

  • Heat the reaction mixture (e.g., at 40 °C) for 24 hours.

  • Upon completion, the solvent is evaporated under vacuum to yield the crude Ugi adduct, which can be further purified. In some cases, a subsequent Heck reaction can be performed on the crude adduct to generate more complex heterocyclic systems.[9]

Visualizing Synthesis Strategies

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and logical relationships in tetrazole synthesis.

G cluster_workflow Generalized Experimental Workflow for [3+2] Cycloaddition reagents Reactants (Nitrile, Azide Source) reaction_setup Reaction Setup (Conventional Heating, Microwave, or Flow Reactor) reagents->reaction_setup catalyst Catalyst (e.g., ZnBr2, Nanoparticle) catalyst->reaction_setup solvent Solvent (e.g., Water, DMF) solvent->reaction_setup workup Work-up (Acidification, Extraction) reaction_setup->workup purification Purification (Crystallization, Chromatography) workup->purification product Final Tetrazole Product purification->product

Caption: Generalized workflow for catalyzed [3+2] cycloaddition synthesis of tetrazoles.

G cluster_methods Logical Relationships of Novel Tetrazole Synthesis Methods cycloaddition [3+2] Cycloaddition (Nitrile + Azide) enabling_tech Enabling Technologies cycloaddition->enabling_tech nanocatalysis Nanocatalysis cycloaddition->nanocatalysis multicomponent Multicomponent Reactions (e.g., Ugi-Azide) multicomponent->enabling_tech other Other Methods (from Isocyanides, etc.) flow_chem Flow Chemistry enabling_tech->flow_chem microwave Microwave Synthesis enabling_tech->microwave

Caption: Interplay between primary synthesis routes and enabling technologies.

References

A Comparative Review of Tetrazole Derivatives in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various tetrazole derivatives as antifungal agents, supported by experimental data. The content delves into their efficacy, mechanisms of action, and provides detailed experimental protocols for key assays.

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This has spurred the search for novel antifungal agents with improved efficacy and safety profiles. Tetrazole derivatives have emerged as a promising class of compounds in antifungal drug discovery. The tetrazole ring, a bioisosteric analog of a carboxylic acid, enhances metabolic stability and can be incorporated into various molecular scaffolds to generate potent antifungal agents. This guide offers a comparative analysis of recently developed tetrazole derivatives, focusing on their in vitro and in vivo activities, and their primary mechanism of action targeting the fungal cell membrane's ergosterol biosynthesis pathway.

Comparative Antifungal Activity of Tetrazole Derivatives

The in vitro antifungal activity of tetrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative tetrazole derivatives against various clinically relevant fungal pathogens.

Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of Tetrazole Derivatives against Candida Species

CompoundC. albicans SC5314Fluconazole-Resistant C. albicans 103C. glabrata 537C. krusei 4946C. parapsilosis 22019C. tropicalis 2718Reference
Compound 10h ≤0.008≤0.008≤0.008---[1]
Compound D2 <0.008-----[2][3]
VT-1161 ------[4]
Compound 8 <0.008-0.0160.50.0160.016[5]
Compound 15 <0.008-0.01610.0160.016[5]
Compound 24 <0.008-0.03110.0310.031[5]
Compound 25 <0.008-0.0160.50.0160.016[5]
Fluconazole 0.25>6483212[5]

Table 2: In Vitro Antifungal Activity (MIC, µg/mL) of Tetrazole Derivatives against Cryptococcus neoformans and Aspergillus fumigatus

CompoundC. neoformans H99A. fumigatus 7544Reference
Compound 10h ≤0.008>16[1]
Compound D2 <0.0082[2][3]
VT-1161 0.024 (geometric mean)-[4]
Compound 8 <0.0082[5]
Compound 15 <0.0084[5]
Compound 24 <0.008>16[5]
Compound 25 <0.0088[5]
Fluconazole 4>64[5]

In Vivo Efficacy of Tetrazole Derivatives

The therapeutic potential of promising antifungal candidates is further evaluated in animal models of systemic fungal infections. The following table summarizes the in vivo efficacy of selected tetrazole derivatives.

Table 3: In Vivo Efficacy of Tetrazole Derivatives in a Mouse Model of Systemic Candida albicans Infection

CompoundAnimal ModelDosage (mg/kg)OutcomeReference
Compound 10h MouseNot specifiedRemarkable in vivo efficacy[1]
Compound D2 MouseNot specifiedBetter efficacy than albaconazole in reducing fungal burden and extending survival[2][3]
Compound 6c ICR Mouse0.5, 1.0, 2.0Effectively protected mice from infection; reduced fungal burden in kidneys[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A primary mechanism of action for many azole antifungal agents, including numerous tetrazole derivatives, is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[7] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.

Inhibition of the Ergosterol Biosynthesis Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[8][9][10][11]

1. Preparation of Antifungal Stock Solutions:

  • Dissolve the tetrazole derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1600 µg/mL).

  • Prepare serial twofold dilutions of the stock solution in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final drug concentrations should typically range from 0.008 to 16 µg/mL.

2. Inoculum Preparation:

  • For yeasts (Candida spp., Cryptococcus neoformans), culture the organism on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • For filamentous fungi (Aspergillus fumigatus), culture the organism on Potato Dextrose Agar (PDA) at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density and dilute in RPMI-1640 to the desired final concentration.

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control well. This can be assessed visually or by using a spectrophotometer to measure the optical density.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Fungal Inoculum C->D E Incubate at 35°C D->E F Read Results Visually or Spectrophotometrically E->F G Determine MIC F->G

Workflow for MIC Determination.
Ergosterol Quantification Assay

This assay is used to determine if a compound inhibits the ergosterol biosynthesis pathway by measuring the ergosterol content in fungal cells.[12]

1. Fungal Culture and Treatment:

  • Grow the fungal strain in a suitable liquid medium to mid-logarithmic phase.

  • Expose the fungal culture to the tetrazole derivative at a sub-inhibitory concentration for a defined period (e.g., 16-24 hours). A drug-free culture serves as a control.

2. Cell Lysis and Saponification:

  • Harvest the fungal cells by centrifugation and wash with sterile water.

  • Add a solution of 25% alcoholic potassium hydroxide to the cell pellet.

  • Incubate at 85°C for 1 hour to lyse the cells and saponify the cellular lipids.

3. Sterol Extraction:

  • After cooling, add sterile water and n-heptane to the mixture.

  • Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.

  • Separate the heptane layer containing the sterols.

4. Spectrophotometric Analysis:

  • Scan the absorbance of the heptane extract from 240 to 300 nm using a spectrophotometer.

  • The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths (around 281.5 nm). A reduction in ergosterol content in the treated sample compared to the control indicates inhibition of the ergosterol biosynthesis pathway.

Ergosterol_Quantification_Workflow cluster_culture Fungal Culture & Treatment cluster_extraction Extraction cluster_analysis Analysis A Grow Fungal Culture B Treat with Tetrazole Derivative A->B C Harvest Cells B->C D Saponification with Alcoholic KOH C->D E Sterol Extraction with n-Heptane D->E F Spectrophotometric Scanning (240-300 nm) E->F G Quantify Ergosterol F->G

References

Safety Operating Guide

Proper Disposal of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step framework for the safe disposal of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride (CAS 177595-28-7). The following procedures are based on best practices for handling tetrazole and amine hydrochloride compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Protective Clothing: A lab coat must be worn to protect from contamination.

Engineering Controls:

  • All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

Hazard Summary

Hazard CategoryGHS Hazard Statements (Inferred)Recommended Precautions
Health Hazards H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[3][5]Avoid ingestion, inhalation, and contact with skin and eyes.[1][5][6] Wash hands thoroughly after handling.[3][6]
Physical Hazards H228: Flammable solid.[3][6] H240: Heating may cause an explosion.[3]Store away from heat, sparks, and open flames.[3][6] Avoid creating dust.[1][3] Ground/bond container and receiving equipment.[3][6] Tetrazole compounds may form sensitive explosive metallic compounds.[7][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and complies with all local, state, and federal regulations.

1. Waste Collection and Labeling:

  • Solid Waste:

    • Place unused or contaminated solid this compound into a designated, chemically resistant container with a secure, sealable lid.[2][3]

    • Clearly label the container with a "Hazardous Waste" tag.

    • The label must include the full chemical name: "this compound", the CAS number (177595-28-7), and the approximate quantity.

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

    • List all components in the waste container, including solvents, and their estimated percentages.

2. Waste Segregation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][6]

  • Segregate waste based on compatibility to prevent hazardous reactions.[9]

3. Decontamination of Empty Containers:

  • Empty containers that held the compound must be properly decontaminated before disposal.[2]

  • Triple rinse the empty container with a suitable solvent in which the compound is soluble.

  • Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste in the appropriate, labeled container.[2]

  • Do not pour the rinsate down the drain. [1][2]

  • After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed.

  • The decontaminated container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[2]

4. Professional Disposal:

  • Do not dispose of this compound in the regular trash or down the drain. [1][2]

  • The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[1][7]

  • All disposal activities must be in strict accordance with local, state, and federal regulations.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G cluster_0 start Start: Disposal of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is_empty Is the container empty? start->is_empty collect_solid Collect solid waste in a labeled hazardous waste container. is_empty->collect_solid No triple_rinse Triple rinse the empty container with a suitable solvent. is_empty->triple_rinse Yes professional_disposal Arrange for professional disposal of hazardous waste through a licensed contractor. collect_solid->professional_disposal collect_liquid Collect liquid waste (solutions and rinsate) in a labeled hazardous waste container. collect_liquid->professional_disposal triple_rinse->collect_liquid deface_label Deface or remove the original label. triple_rinse->deface_label dispose_container Dispose of the decontaminated container in regular trash or recycle per institutional policy. deface_label->dispose_container end End dispose_container->end professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 177595-28-7

Hazard Identification and Personal Protective Equipment

This compound is classified as hazardous.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure.

Summary of Required Personal Protective Equipment:

Hazard CategoryGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Health Hazards H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1]* Eye/Face Protection: Safety goggles or a face shield.[2][3] * Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][3] * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2][3]
Physical Hazards Inferred from related compounds: H228: Flammable solid[2] H240: Heating may cause an explosion[2]* Store away from heat, sparks, and open flames.[2] * Avoid creating dust.[2] * Ground/bond container and receiving equipment.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is mandatory for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Before starting, confirm all necessary PPE is available and in good condition.

  • Donning Personal Protective Equipment:

    • Wear a lab coat to protect personal clothing.[2]

    • Put on safety goggles or a face shield for eye protection.[2][3]

    • Wear compatible chemical-resistant gloves (nitrile is a common choice, but consult the specific SDS if available).[2]

  • Chemical Handling:

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Prevent the formation of dust and aerosols.[4]

    • Use spark-proof tools and explosion-proof equipment if large quantities are being handled.[5]

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][3]

    • Decontaminate the work surface and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or contaminated solid chemical in a clearly labeled, sealed container designated for chemical waste.[2]

    • Contaminated Materials: Any items used for cleaning spills (e.g., absorbent pads) and contaminated PPE must be placed in a designated, sealed waste container.[2]

  • Disposal Pathway:

    • Dispose of all chemical waste through an approved hazardous waste disposal facility.[2]

    • Do not dispose of this chemical down the drain or in the general trash.[2]

    • All disposal activities must comply with local, state, and federal regulations.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation - Work in Fume Hood - Eyewash/Shower Accessible ppe Don PPE - Lab Coat - Goggles/Face Shield - Chemical-Resistant Gloves prep->ppe Proceed handling Chemical Handling - Avoid Dust/Aerosols - Keep Container Closed ppe->handling Proceed post_handling Post-Handling - Wash Hands - Decontaminate Area handling->post_handling Complete Task waste_collection Waste Collection - Segregate Solid Waste - Collect Contaminated PPE post_handling->waste_collection Segregate Waste disposal Final Disposal - Use Approved Waste Facility - Follow Regulations waste_collection->disposal Ready for Pickup

Caption: Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.